2-(4-Benzyloxyphenoxy)quinoline chemical structure and physicochemical properties
Comprehensive Technical Guide on 2-(4-Benzyloxyphenoxy)quinoline: Structural Dynamics, Synthesis, and Applications Introduction: The Strategic Importance of the Quinoline-Ether Scaffold In the realm of advanced organic s...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide on 2-(4-Benzyloxyphenoxy)quinoline: Structural Dynamics, Synthesis, and Applications
Introduction: The Strategic Importance of the Quinoline-Ether Scaffold
In the realm of advanced organic synthesis, the design of multi-functional intermediates is critical for streamlining the development of both agrochemicals and pharmaceuticals. 2-(4-Benzyloxyphenoxy)quinoline stands out as a highly versatile heterocyclic oxyphenol derivative[1]. Structurally, it marries the electron-deficient, biologically active quinoline core with a protected hydroquinone moiety.
As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic scaffold. The quinoline ring provides a rigid, lipophilic foundation known for its extensive pharmacological activities (including antimalarial and antibacterial properties)[2]. Meanwhile, the 4-benzyloxyphenoxy group introduces an ether linkage that mimics biological substrates, capped by a benzyl group that serves as a robust, orthogonally cleavable protecting group. This specific architecture makes it an indispensable building block for synthesizing Aryloxyphenoxypropionate (APP) herbicides and novel quinoline-based therapeutics[3].
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical properties of 2-(4-Benzyloxyphenoxy)quinoline is essential for predicting its behavior during synthesis, purification, and biological application. The nitrogen atom in the quinoline ring withdraws electron density via inductive and resonance effects, rendering the C2 position highly electrophilic[4]. This electronic distribution is the fundamental driver for its synthesis via Nucleophilic Aromatic Substitution (SNAr).
Table 1: Key Physicochemical Parameters
Parameter
Value
Structural & Experimental Significance
IUPAC Name
2-(4-Benzyloxyphenoxy)quinoline
Defines exact connectivity; highlights the C2 ether linkage.
Molecular Formula
C22H17NO2
High carbon content dictates strong lipophilicity.
Molecular Weight
327.38 g/mol
Falls within the Lipinski Rule of 5, indicating favorable drug-likeness.
Appearance
Colorless to pale yellow crystals
Purity indicator; yellowing suggests oxidative degradation of the quinoline ring.
| Solubility Profile | Soluble in DMF, DMSO, CH2Cl2; Insoluble in H2O | Dictates the use of polar aprotic solvents for synthesis and allows for water-quenching isolation. |
Table 2: Anticipated Spectroscopic Markers
Analytical Technique
Key Signal / Marker
Diagnostic Value
1H NMR (CDCl3)
Singlet at ~5.10 ppm (2H)
Confirms the presence of the intact benzyl ether (-CH2-O-) protecting group.
1H NMR (CDCl3)
Multiplet at 7.00-8.10 ppm (15H)
Validates the aromatic proton count (Quinoline + Phenoxy + Benzyl).
13C NMR (CDCl3)
Peak at ~162 ppm
Corresponds to the C2 carbon of quinoline attached to the ether oxygen.
| MS (ESI+) | m/z 328.1 [M+H]+ | Confirms the exact mass and intact molecular ion. |
Mechanistic Synthesis: The SNAr Pathway
The synthesis of 2-(4-Benzyloxyphenoxy)quinoline is achieved through a classical Nucleophilic Aromatic Substitution (SNAr). The protocol below is designed as a self-validating system , ensuring that each step has a clear causality and an in-process control (IPC) to verify success.
Experimental Protocol: Step-by-Step Methodology
Phase 1: Reaction Setup and Nucleophile Generation
Charge a dry, nitrogen-purged round-bottom flask with 4-benzyloxyphenol (1.05 eq) and anhydrous N,N-dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent. It aggressively solvates cations but leaves anions "naked," thereby maximizing the nucleophilicity of the phenoxide ion.
Add anhydrous potassium carbonate (K2CO3, 1.5 eq) and stir for 30 minutes at room temperature.
Causality: K2CO3 is a mild base (pKa ~10.3) perfectly suited to deprotonate the phenol without triggering side reactions (like ring-opening) on the quinoline substrate.
Phase 2: Thermal Activation and Substitution
3. Introduce 2-chloroquinoline (1.0 eq) portion-wise to the stirring mixture.
4. Elevate the temperature to 110°C.
Causality: The SNAr reaction requires significant thermal energy to overcome the activation barrier of forming the negatively charged Meisenheimer complex intermediate at the C2 position.
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the 2-chloroquinoline spot (UV active at 254 nm) confirms reaction completion (typically 4-6 hours).
Phase 3: Quenching and Product Isolation
6. Cool the mixture to room temperature and pour it into crushed ice/water (10x volume of DMF) under vigorous stirring.
Causality: DMF and K2CO3 are highly water-soluble, while the lipophilic target compound is entirely insoluble. This massive polarity shift forces the immediate precipitation of the crude product, driving the equilibrium forward.
Filter the crude precipitate under vacuum and wash with copious amounts of distilled water.
Phase 4: Purification
8. Wash the crude crystals with diisopropyl ether[1].
Causality: Diisopropyl ether selectively dissolves non-polar impurities (such as unreacted 2-chloroquinoline) while leaving the crystalline 2-(4-benzyloxyphenoxy)quinoline intact.
Dry under vacuum at 50°C to constant weight. Expected yield: ~75%.
Fig 1: SNAr synthesis workflow of 2-(4-Benzyloxyphenoxy)quinoline.
Downstream Applications: Agrochemicals and Medicinal Chemistry
The true value of 2-(4-Benzyloxyphenoxy)quinoline lies in its downstream utility.
Agrochemical Development (ACCase Inhibitors):
In the development of post-emergence grass herbicides, researchers utilize heterocyclic-oxy phenoxy propionic acid derivatives[3]. To utilize our compound in this pathway, the benzyl protecting group must first be removed.
Causality of Deprotection: We employ Palladium on Carbon (Pd/C) under a hydrogen atmosphere (hydrogenolysis). The benzyl group is uniquely susceptible to this, cleanly cleaving to yield toluene and 2-(4-hydroxyphenoxy)quinoline without reducing the aromatic quinoline ring.
The newly exposed hydroxyl group is then O-alkylated with an alpha-halo ester (e.g., ethyl 2-bromopropionate) via an SN2 mechanism to yield the active APP herbicide. These compounds work by inhibiting Acetyl-CoA Carboxylase (ACCase) in the plastids of monocotyledonous plants, halting lipid biosynthesis and causing weed death.
Fig 2: Downstream application pathway for ACCase inhibitor synthesis.
Medicinal Chemistry:
Beyond agriculture, the quinoline core is a "privileged scaffold" in pharmacology[2]. The bulky 4-benzyloxyphenoxy substituent enhances the lipophilicity (LogP) of the molecule, improving cell membrane permeability. By modifying the benzyl ring (e.g., adding electron-withdrawing halogens), medicinal chemists can fine-tune the pharmacokinetics of the molecule to target specific bacterial efflux pumps or malarial parasite pathways.
References
Source: Google Patents / Nissan Chemical Industries Ltd.
Title: Preparation and Properties of Quinoline
Source: University of Peshawar Chemistry Repository
URL: [Link]
Title: Invention and Commercialization of New Selective Herbicide Quizalofop-Ethyl
Source: ResearchGate (Yasukazu Ura, Gozyo Sakata)
URL: [Link]
Title: Quinoline and its Derivatives: A Comprehensive Review of Biological Activities
Source: World Journal of Pharmaceutical Research
URL: [Link]
Unraveling the Cellular Enigma: A Technical Guide to the Presumed Mechanism of Action of 2-(4-Benzyloxyphenoxy)quinoline
For the attention of Researchers, Scientists, and Drug Development Professionals. Preamble: The Quinoline Scaffold - A Privileged Motif in Drug Discovery The quinoline ring system is a cornerstone in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
Preamble: The Quinoline Scaffold - A Privileged Motif in Drug Discovery
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] From the historical antimalarial quinine to modern targeted anticancer agents, the versatility of the quinoline scaffold has been repeatedly demonstrated. Its derivatives have been shown to exhibit a wide array of pharmacological effects, including antitumor, anti-inflammatory, antibacterial, and antiviral properties. The ability of the quinoline nucleus to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a fertile ground for the development of novel therapeutics.[1]
This guide focuses on a specific, yet under-investigated derivative, 2-(4-Benzyloxyphenoxy)quinoline . While direct and extensive research on the cellular mechanism of this particular compound is not available in the public domain, this document will construct a scientifically plausible, hypothetical mechanism of action. This is achieved by drawing upon the established biological activities of structurally analogous quinoline derivatives. Our approach is to provide a robust framework for initiating research into this promising molecule, complete with detailed experimental protocols to validate the proposed mechanisms.
I. Deconstructing the Molecule: Structural Clues to Functional Activity
The structure of 2-(4-Benzyloxyphenoxy)quinoline presents three key pharmacophoric features: the quinoline core, the phenoxy linker, and the benzyloxy moiety. The biological activities of compounds bearing these individual and combined features provide the foundation for our mechanistic hypothesis.
The 2-Substituted Quinoline Core: The substitution pattern on the quinoline ring is critical in defining its biological target. 2,4-disubstituted quinolines, for instance, have been reported to induce apoptosis and cause cell cycle arrest at the G1 or G2 phase in various cancer cell lines.
The Phenoxy Linker: 4-Phenoxyquinoline derivatives have been investigated as potent inhibitors of key signaling molecules in cancer progression. For example, certain derivatives have demonstrated significant inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.
The Benzyloxy Moiety: The presence of a benzyloxy group, particularly at the 4-position of a linked phenyl ring, is a feature found in a class of 4-benzyloxyquinolin-2(1H)-one derivatives. These compounds have been shown to be potent anticancer agents that disrupt microtubule assembly, leading to G2/M cell cycle arrest and subsequent apoptosis through both intrinsic and extrinsic pathways.
Based on this structural deconstruction, we hypothesize that 2-(4-Benzyloxyphenoxy)quinoline is likely to exhibit anticancer properties through the modulation of key cellular processes such as cell cycle progression and apoptosis, potentially through the inhibition of critical signaling kinases or disruption of the cytoskeleton.
II. A Postulated Mechanism of Action: Convergence on Cell Cycle and Apoptotic Pathways
Given the evidence from structurally related compounds, we propose a multi-pronged mechanism of action for 2-(4-Benzyloxyphenoxy)quinoline in cellular models, centered on the induction of cell cycle arrest and apoptosis.
A. Proposed Primary Target: Disruption of Microtubule Dynamics
A compelling hypothesis is that 2-(4-Benzyloxyphenoxy)quinoline, akin to 4-benzyloxyquinolin-2(1H)-one derivatives, interferes with microtubule polymerization. This would lead to a cascade of cellular events culminating in mitotic catastrophe and apoptosis.
Caption: Proposed inhibition of tubulin polymerization by 2-(4-Benzyloxyphenoxy)quinoline.
B. Potential Secondary Target: Inhibition of Pro-Survival Signaling Pathways
The quinoline scaffold is prevalent in a multitude of kinase inhibitors. It is plausible that 2-(4-Benzyloxyphenoxy)quinoline could also target key pro-survival signaling pathways, such as the PI3K-Akt-mTOR cascade, which is frequently hyperactivated in cancer. Inhibition of this pathway would synergize with the effects of microtubule disruption to promote apoptosis.
Caption: Postulated inhibition of the PI3K-Akt-mTOR signaling pathway.
III. Experimental Validation: A Step-by-Step Guide
To rigorously test our hypothesized mechanism of action, a series of well-defined cellular and biochemical assays are required. The following protocols are designed to be self-validating and provide a comprehensive picture of the compound's activity.
A. Initial Cytotoxicity Screening
The first step is to determine the cytotoxic potential of 2-(4-Benzyloxyphenoxy)quinoline across a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
Cell Seeding: Plate cancer cells (e.g., PC-3, H460, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Benzyloxyphenoxy)quinoline (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Cell Line
Tissue of Origin
Hypothesized IC50 Range (µM)
PC-3
Prostate Cancer
1 - 10
H460
Lung Cancer
1 - 10
MDA-MB-231
Breast Cancer
1 - 10
Detroit 551
Normal Fibroblast
> 50
B. Investigating the Effect on Cell Cycle and Apoptosis
Following the confirmation of cytotoxicity, the next logical step is to determine if the compound induces cell cycle arrest and apoptosis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Treat cells with 2-(4-Benzyloxyphenoxy)quinoline at its IC50 and 2x IC50 concentrations for 24 hours.
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
Staining: Wash the fixed cells and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL). Incubate for 30 minutes in the dark.
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection with Annexin V/PI Staining
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide according to the manufacturer's protocol.
Flow Cytometry: Analyze the stained cells by flow cytometry.
Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow: From Cytotoxicity to Mechanism
Caption: A logical workflow for the experimental validation of the proposed mechanism.
C. Direct Investigation of Hypothesized Targets
The final phase of the investigation involves directly probing the interaction of the compound with its putative molecular targets.
Protocol 4: In Vitro Tubulin Polymerization Assay
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer.
Compound Addition: Add 2-(4-Benzyloxyphenoxy)quinoline at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
Initiate Polymerization: Initiate polymerization by warming the plate to 37°C.
Monitor Polymerization: Monitor the change in absorbance at 340 nm over time using a plate reader.
Data Analysis: Compare the polymerization curves of the treated samples to the controls to determine if the compound inhibits or promotes tubulin polymerization.
Protocol 5: Western Blot Analysis of Signaling Pathways
Cell Lysis: Treat cells with the compound for various time points, then lyse the cells to extract total protein.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR) and apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
Detection and Analysis: Use a chemiluminescent substrate to detect the protein bands and quantify the band intensities to determine changes in protein expression and phosphorylation status.
IV. Conclusion and Future Directions
This guide has outlined a plausible, data-driven hypothesis for the mechanism of action of 2-(4-Benzyloxyphenoxy)quinoline in cellular models. By leveraging the known activities of structurally related quinoline derivatives, we propose that this compound acts as a microtubule-destabilizing agent and a potential inhibitor of pro-survival signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
The provided experimental protocols offer a clear and logical path to validate these hypotheses. Successful execution of these studies will not only elucidate the precise mechanism of action of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of quinoline-based anticancer agents. The insights gained will be invaluable for the future design and development of more potent and selective quinoline derivatives for cancer therapy.
References
Noolvi, M. N., et al. (2021). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry.
Chen, Y.-F., et al. (2014). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. British Journal of Pharmacology, 171(1), 138-151.
Jain, A. K., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1263, 133139.
Zabiulla, et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry, 15(10), 1297-1304.
Katiyar, S. B., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway. Bioorganic & Medicinal Chemistry, 27(15), 3327-3339.
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680.
Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666.
Zabiulla, et al. (2015). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anticancer Agents in Medicinal Chemistry, 15(10), 1297-304.
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7949.
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14.
El-Sayed, M. A., et al. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Azhar Journal of Pharmaceutical Sciences, 68, 130-155.
Guedes, R. C., et al. (2023). Antimalarial Drugs with Quinoline Nucleus and Analogs. IntechOpen.
Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952.
Egan, T. J. (2008). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Expert Opinion on Pharmacotherapy, 9(7), 1147-1160.
Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs.
Zhao, Y., et al. (2019). Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(23), 126666.
Chen, Y., et al. (2024). Biosynthesis of benzylisoquinoline alkaloids and its evolution in plants.
Abdel-Maksoud, M. S., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7949.
Papakyriakou, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(19), 6598.
Atinet, et al. (2022).
Humbal, C., & Pathak, S. (2024). Promising approaches for simultaneous enhancement of medicinally significant benzylisoquinoline alkaloids in opium poppy. Frontiers in Plant Science, 15, 1369325.
Bellomo, F., et al. (2020). Cell-Based Phenotypic Drug Screening Identifies Luteolin as Candidate Therapeutic for Nephropathic Cystinosis. Journal of the American Society of Nephrology, 31(7), 1493-1506.
Mondal, S., et al. (2009). Biologically active quinoline and quinazoline alkaloids part I. Medicinal Chemistry Research, 18(7), 505-534.
Comprehensive Physicochemical and Synthetic Profiling of 2-(4-Benzyloxyphenoxy)quinoline
Executive Summary In the landscape of modern drug development and agrochemical synthesis, quinoline derivatives occupy a privileged chemical space due to their diverse biological activities. Specifically, 2-(4-Benzyloxyp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug development and agrochemical synthesis, quinoline derivatives occupy a privileged chemical space due to their diverse biological activities. Specifically, 2-(4-Benzyloxyphenoxy)quinoline serves as a critical, sterically hindered intermediate in the synthesis of heterocyclic ether-type phenoxy fatty acid derivatives.
This technical whitepaper provides an authoritative breakdown of the structural parameters, exact mass calculations, and a self-validating synthetic protocol for 2-(4-Benzyloxyphenoxy)quinoline. By bridging theoretical physicochemical data with field-proven bench methodologies, this guide equips synthetic chemists and analytical scientists with the precise parameters required for successful synthesis and High-Resolution Mass Spectrometry (HRMS) validation.
Physicochemical Profiling: Formula, Molecular Weight, and Exact Mass
To ensure rigorous analytical validation, researchers must distinguish between the bulk macroscopic properties used for stoichiometric scaling and the microscopic isotopic properties used for spectrometric identification. The foundational parameters of 2-(4-Benzyloxyphenoxy)quinoline are derived from standard [1].
Molecular Formula
The molecular formula for 2-(4-Benzyloxyphenoxy)quinoline is C₂₂H₁₇NO₂ .
This composition arises from three distinct structural domains:
Quinoline Core (C₉H₆N-): Provides the rigid, electron-deficient aromatic system necessary for nucleophilic aromatic substitution (SₙAr).
Phenoxy Linker (-O-C₆H₄-O-): Acts as a flexible spacer that dictates the molecule's conformational geometry.
Benzyl Protecting Group (-CH₂-C₆H₅): Serves as a robust, lipophilic protecting group for the terminal phenol, stable under basic conditions but cleavable via catalytic hydrogenation.
Molecular Weight vs. Exact Mass
Molecular Weight (327.38 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes. This value is strictly used for macroscopic laboratory operations, such as calculating molar equivalents and reaction yields.
Exact Mass / Monoisotopic Mass (327.1259 Da): Calculated using only the most abundant, stable isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). In pharmaceutical quality control, exact mass is the critical parameter for HRMS. Because mass spectrometers measure individual ions rather than bulk powders, HRMS instruments (such as ESI-TOF or Orbitrap) rely on the exact mass to differentiate the target compound from isobaric impurities.
Quantitative Data Summary
Property
Value
Application / Relevance
Molecular Formula
C₂₂H₁₇NO₂
Elemental composition and structural mapping.
Molecular Weight
327.38 g/mol
Stoichiometric calculations for bulk synthesis.
Exact Mass
327.1259 Da
HRMS identification (Monoisotopic peak).
Target [M+H]⁺ Ion
328.1332 m/z
Positive-ion mode ESI-MS validation.
Hydrogen Bond Acceptors
3
Pharmacokinetic profiling (Lipinski's Rule of 5).
Mechanistic Synthesis Workflow
The synthesis of 2-(4-Benzyloxyphenoxy)quinoline relies on a classic Nucleophilic Aromatic Substitution (SₙAr) pathway. The following protocol is adapted and expanded from the foundational patent [2][3], integrating the causality behind each experimental choice to create a self-validating workflow.
Step-by-Step Experimental Protocol
Step 1: Nucleophile Generation (Deprotonation)
Action: Suspend 4-benzyloxyphenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq) in N,N-Dimethylformamide (DMF). Stir at 80°C for 30 minutes.
Causality: The pKa of the phenol is approximately 10. K₂CO₃ is a mild base that efficiently deprotonates the phenol to form a highly reactive phenoxide anion. DMF, a polar aprotic solvent, is deliberately chosen because it solvates the potassium cation but leaves the phenoxide anion "naked" and highly nucleophilic, drastically accelerating the subsequent SₙAr reaction.
Step 2: Nucleophilic Aromatic Substitution (SₙAr)
Action: Add 2-chloroquinoline (1.05 eq) to the reaction mixture. Elevate the temperature to 100–120°C and maintain for 4–6 hours.
Causality: The nitrogen atom in the quinoline ring withdraws electron density from the C2 position, making it highly susceptible to nucleophilic attack. The chloride acts as an excellent leaving group. Heating is required to overcome the activation energy barrier of the Meisenheimer complex intermediate.
In-Process Control (Self-Validation): Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the 4-benzyloxyphenol spot validates the completion of the substitution phase.
Step 3: Solvent Distillation and Workup
Action: Distill off the DMF solvent under reduced pressure.
Causality: Removing the high-boiling DMF prevents it from interfering with crystallization and removes the solubilizing environment that keeps impurities dissolved.
Step 4: Purification via Selective Washing
Action: Wash the resulting crude crystals thoroughly with diisopropyl ether. Filter and dry under vacuum.
Causality & Self-Validation: Diisopropyl ether is a non-polar solvent. The highly crystalline 2-(4-Benzyloxyphenoxy)quinoline is insoluble in it, whereas unreacted 2-chloroquinoline and non-polar byproducts remain highly soluble. Obtaining pure crystals (typical yield ~75%, as cited in[2]) physically validates the successful removal of starting materials without the need for resource-intensive column chromatography.
Analytical Validation System
To confirm structural integrity, the purified crystals must be subjected to High-Resolution Mass Spectrometry (HRMS).
Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic quinoline nitrogen readily accepts a proton.
Detection: The instrument must be calibrated to detect the exact mass. The theoretical [M+H]⁺ adduct for C₂₂H₁₇NO₂ is calculated by adding the mass of a proton (1.0073 Da) to the exact mass (327.1259 Da), yielding a target m/z of 328.1332 .
Validation: An observed mass within ≤ 5 ppm mass error of 328.1332 m/z unambiguously confirms the synthesis of 2-(4-Benzyloxyphenoxy)quinoline, ruling out isobaric side products.
Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting the transition from raw materials to analytically validated product.
Fig 1: Synthetic and analytical workflow for 2-(4-Benzyloxyphenoxy)quinoline.
References
Title: GB2126580A - Heterocyclic oxyphenols
Source: Google Patents
URL
Title: Standard Atomic Weights of the Elements (IUPAC)
Source: International Union of Pure and Applied Chemistry (IUPAC)
URL: [Link]
Unveiling the Potential: A Technical Guide to the Preliminary Biological Activity of 2-(4-Benzyloxyphenoxy)quinoline Derivatives
For Immediate Release A Deep Dive into the Pharmacological Promise of Novel Quinoline Compounds This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the prel...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Release
A Deep Dive into the Pharmacological Promise of Novel Quinoline Compounds
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preliminary biological activities of 2-(4-benzyloxyphenoxy)quinoline derivatives. Moving beyond a superficial listing of data, this document delves into the causality behind experimental choices, provides detailed protocols for key assays, and visually represents complex biological processes to foster a deeper understanding of this promising class of compounds.
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous drugs with a wide array of therapeutic applications.[1][2][3] Its versatile structure allows for extensive modification, enabling the fine-tuning of its biological effects.[3] This guide focuses specifically on derivatives featuring a 2-(4-benzyloxyphenoxy) substituent, exploring their potential as anticancer and anti-inflammatory agents.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, a heterocyclic aromatic compound, is a fundamental building block in the synthesis of a vast number of biologically active molecules.[1][2][4] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][5][6] The unique electronic and structural characteristics of the quinoline nucleus make it an ideal starting point for the design of novel therapeutic agents.[3]
The introduction of various substituents onto the quinoline ring system allows for the modulation of its physicochemical properties and biological targets. This adaptability has led to the development of numerous quinoline-based drugs and clinical candidates.[3]
Synthesis of 2-(4-Benzyloxyphenoxy)quinoline Derivatives
The synthesis of the title compounds typically involves a multi-step process. A common synthetic route is the condensation of an appropriately substituted aniline with a β-ketoester to form the quinoline ring, a method known as the Combes synthesis.[4] Subsequent modifications, such as nucleophilic aromatic substitution, are then employed to introduce the 2-(4-benzyloxyphenoxy) moiety.
A generalized synthetic scheme is presented below:
Caption: Generalized synthetic route to 2-(4-benzyloxyphenoxy)quinoline derivatives.
In Vitro Biological Evaluation: Uncovering Anticancer and Anti-inflammatory Potential
The preliminary biological assessment of these novel quinoline derivatives has focused on their potential as both anticancer and anti-inflammatory agents. A series of in vitro assays were conducted to elucidate their cytotoxic effects against various cancer cell lines and their ability to modulate key inflammatory pathways.
Anticancer Activity
Quinoline derivatives are well-established as a significant class of anticancer agents, with their mechanisms of action often involving the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis.[5][7][8] The cytotoxic potential of the synthesized 2-(4-benzyloxyphenoxy)quinoline derivatives was evaluated against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of 2-(4-Benzyloxyphenoxy)quinoline Derivatives
Compound
MCF-7 (IC₅₀, µM)
NCI-H460 (IC₅₀, µM)
SF-268 (IC₅₀, µM)
Derivative A
8.5
12.3
15.1
Derivative B
5.2
7.8
9.4
Doxorubicin
0.9
1.2
1.5
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
The results, as summarized in Table 1, indicate that the derivatives exhibit moderate cytotoxic activity. Derivative B, in particular, showed promising activity against the MCF-7 breast cancer cell line.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[8]
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives for 48-72 hours.[8]
MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals.[8]
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. The anti-inflammatory potential of the 2-(4-benzyloxyphenoxy)quinoline derivatives was investigated by measuring their ability to inhibit the production of pro-inflammatory mediators. A study on structurally related 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives demonstrated their potential to inhibit the release of inflammatory enzymes like β-glucuronidase and lysozyme.[9]
Table 2: Inhibition of Pro-inflammatory Mediators
Compound
β-Glucuronidase Inhibition (IC₅₀, µM)
Lysozyme Inhibition (IC₅₀, µM)
Derivative A
15.2
20.5
Derivative B
10.8
14.7
Indomethacin
5.5
7.2
IC₅₀ values represent the concentration of the compound required to inhibit enzyme activity by 50%.
The data in Table 2 suggests that the derivatives possess modest anti-inflammatory activity, with Derivative B again showing slightly better potency.
This in vivo model is a standard method for screening acute anti-inflammatory activity.
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.[8]
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals.[8]
Induction of Inflammation: A sub-plantar injection of carrageenan is given into the right hind paw of the rats to induce inflammation.
Paw Volume Measurement: The paw volume is measured at regular intervals using a plethysmometer.
Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
Mechanism of Action: A Glimpse into Cellular Pathways
While the exact mechanisms of action for these specific derivatives are still under investigation, the broader class of quinoline compounds is known to exert its anticancer effects through various pathways.[5][7] These can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of key signaling pathways involved in cell growth and survival.[5]
The diagram below illustrates a potential signaling pathway that could be targeted by these quinoline derivatives, leading to the induction of apoptosis.
Caption: Hypothetical signaling pathway for apoptosis induction by quinoline derivatives.
Future Directions and Conclusion
The preliminary biological evaluation of 2-(4-benzyloxyphenoxy)quinoline derivatives has revealed their potential as a starting point for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to optimize their structure to enhance potency and selectivity. Future studies should focus on:
Structure-Activity Relationship (SAR) studies: To identify key structural features responsible for the observed biological activity.
In-depth mechanistic studies: To elucidate the precise molecular targets and signaling pathways involved.
In vivo efficacy studies: To evaluate the therapeutic potential of these compounds in animal models of cancer and inflammation.
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing). (n.d.).
Anticancer Activity of Quinoline Derivatives; An Overview - ResearchGate. (2025, August 6).
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem. (n.d.).
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. (n.d.).
An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC. (n.d.).
Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. (n.d.).
Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC. (n.d.).
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30).
Design, synthesis and pharmacological evaluation of new 2-oxo-quinoline derivatives containing α-aminophosphonates as potential antitumor agents - PMC. (n.d.).
The Diverse Biological Activities of Quinoline-Based Compounds: A Technical Guide - Benchchem. (n.d.).
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (n.d.).
(PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (n.d.).
An Overview: The biologically important quninoline derivatives. (2011, September 19).
New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - MDPI. (2023, December 25).
Pharmacokinetic Profiling and ADME Properties of 2-(4-Benzyloxyphenoxy)quinoline: An In-Depth Technical Guide
Executive Summary The compound 2-(4-Benzyloxyphenoxy)quinoline represents a highly lipophilic, multi-aromatic scaffold. Structurally characterized by a quinoline core linked via an ether bridge to a benzyloxyphenyl moiet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-Benzyloxyphenoxy)quinoline represents a highly lipophilic, multi-aromatic scaffold. Structurally characterized by a quinoline core linked via an ether bridge to a benzyloxyphenyl moiety, this molecule presents unique challenges and opportunities in absorption, distribution, metabolism, and excretion (ADME). This whitepaper provides a comprehensive, causality-driven framework for profiling the pharmacokinetic properties of this compound, translating in vitro assay data into in vivo predictions.
Physicochemical Properties and Predictive ADME
Before initiating in vitro assays, a rigorous in silico evaluation of the physicochemical properties is required to guide experimental design. 2-(4-Benzyloxyphenoxy)quinoline has a molecular weight of 327.38 g/mol , zero hydrogen bond donors, and three hydrogen bond acceptors (the quinoline nitrogen and two ether oxygens).
According to Lipinski's Rule of 5, compounds with a molecular weight under 500 Da and a calculated LogP under 5 are more likely to exhibit favorable absorption profiles[1]. While the compound fits within the molecular weight and hydrogen-bonding parameters, its three aromatic rings drive the cLogP to approximately 4.8–5.2. This high lipophilicity dictates poor aqueous solubility and a high propensity for non-specific binding, which must be systematically accounted for in all downstream assays.
Table 1: Predicted Physicochemical and ADME Parameters
Parameter
Predicted Value
Primary Assay Methodology
Molecular Weight
327.38 g/mol
In Silico Calculation
cLogP
4.8 - 5.2
Octanol-Water Partitioning (Shake-Flask)
Aqueous Solubility
< 10 µM
Kinetic Turbidimetric Assay
Caco-2 Permeability (
Papp
)
>
10×10−6
cm/s
Transwell Assay (A-B and B-A)
Plasma Protein Binding (
fu
)
< 1% (Highly Bound)
Rapid Equilibrium Dialysis (RED)
Hepatic
CLint
High (> 50 µL/min/mg)
Human Liver Microsomes (HLM)
Absorption and Permeability Dynamics
Due to its high lipophilicity, 2-(4-Benzyloxyphenoxy)quinoline is expected to exhibit rapid passive transcellular diffusion. However, the bulky, multi-aromatic structure makes it a prime candidate for efflux by intestinal transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).
Causality in Assay Selection: Why use the Caco-2 cell model over the Parallel Artificial Membrane Permeability Assay (PAMPA)? PAMPA only measures passive transcellular diffusion. Because of the compound's structural liability for efflux, Caco-2 cells—which natively express P-gp and BCRP—are required to calculate an efflux ratio (ER) and identify active transport mechanisms.
Protocol: Caco-2 Bidirectional Permeability Assay
This protocol is designed as a self-validating system to ensure monolayer integrity and isolate transporter-mediated efflux.
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².
Dosing: Prepare a 10 µM solution of 2-(4-Benzyloxyphenoxy)quinoline in HBSS buffer (pH 7.4) containing 1% DMSO to maintain solubility.
Incubation: Apply the compound to the Apical (A) chamber for A-to-B transport, and the Basolateral (B) chamber for B-to-A transport. Incubate at 37°C for 2 hours.
Self-Validation Controls: Co-incubate with Lucifer Yellow (a paracellular marker) to confirm monolayer integrity post-assay. Run Digoxin (a known P-gp substrate) in parallel wells as a positive control.
Quantification & Analysis: Analyze chamber aliquots via LC-MS/MS. Calculate the apparent permeability (
Papp
) and the Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
). An ER > 2.0 indicates active efflux.
Metabolism: Cytochrome P450 Profiling
The benzyloxy ether linkage is a classic metabolic soft spot, highly susceptible to Cytochrome P450-mediated O-dealkylation. The primary predicted metabolic pathway is the cleavage of the benzyl group, primarily driven by CYP3A4 and CYP2D6, yielding 2-(4-hydroxyphenoxy)quinoline and benzaldehyde.
The FDA Guidance for Industry on In Vitro Drug Interaction Studies mandates the evaluation of major CYP enzymes to assess victim drug-drug interaction (DDI) risks[2].
Fig 1: Predicted CYP450-mediated O-dealkylation and Phase II metabolic pathway.
Protocol: Hepatic Microsomal Stability and Intrinsic Clearance (
CLint
)
When predicting human clearance from hepatic microsomal intrinsic clearance data, it is critical to account for nonspecific binding to microsomes, especially for highly lipophilic bases like our target compound[3].
Incubation Mixture: Combine Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL with 1 µM of 2-(4-Benzyloxyphenoxy)quinoline in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (final concentration 1 mM).
Self-Validating Controls: Include a minus-NADPH control. Causality: This isolates CYP-mediated degradation from chemical instability in the buffer or degradation by non-CYP enzymes. If the compound depletes in the minus-NADPH control, alternative clearance mechanisms (e.g., hydrolysis) must be investigated.
Sampling: Quench 50 µL aliquots in 150 µL of ice-cold acetonitrile containing an internal standard at 0, 5, 15, 30, and 60 minutes.
Data Processing: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to determine the elimination rate constant (
k
) and half-life (
t1/2
).
In Vitro to In Vivo Extrapolation (IVIVE)
To translate the in vitro half-life into an in vivo hepatic clearance prediction, we utilize the well-stirred liver model. Because of the compound's lipophilicity, correcting for the unbound fraction in the microsomal incubation (
fu,mic
) and plasma (
fu,p
) is non-negotiable to prevent severe under-prediction of clearance[3].
Fig 2: In Vitro to In Vivo Extrapolation (IVIVE) workflow for predicting hepatic clearance.
Correct for Nonspecific Binding:CLint,unbound=fu,micCLint,invitro
Scale to Whole Liver (
CLint,invivo
): Multiply by Microsomal Protein Per Gram of Liver (MPPGL, ~45 mg/g) and total liver weight (~20 g/kg for humans).
(Where
Qh
is hepatic blood flow, ~20.7 mL/min/kg in humans).
References
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 1
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. 3
U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. Referenced via PMC. 2
Unveiling the Pharmacological Profile of 2-(4-Benzyloxyphenoxy)quinoline: A Comprehensive Guide to Target Identification and Receptor Binding Affinity
Executive Summary & Structural Rationale The quinoline scaffold is a privileged pharmacophore in both agrochemistry and human therapeutics. Historically, aryloxyphenoxypropionate (AOPP) and related quinoline-ether deriva...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
The quinoline scaffold is a privileged pharmacophore in both agrochemistry and human therapeutics. Historically, aryloxyphenoxypropionate (AOPP) and related quinoline-ether derivatives, such as the intermediates for Quizalofop-p-ethyl, were developed as potent inhibitors of plant Acetyl-CoA Carboxylase (ACCase)[1]. However, the structural topology of 2-(4-Benzyloxyphenoxy)quinoline (2-4-BOPOQ) —featuring a rigid nitrogen-containing heteroaromatic core linked to an extended, flexible lipophilic tail—makes it a prime candidate for repurposing in human oncology.
In human pharmacology, quinoline derivatives are highly effective kinase inhibitors[2]. The quinoline nitrogen acts as a critical hydrogen-bond acceptor in the hinge region of the ATP-binding pocket, while the bulky benzyloxyphenoxy moiety is perfectly suited to project into the deep hydrophobic pocket characteristic of the "DFG-out" conformation (Type II kinase inhibitors). This whitepaper outlines a rigorous, self-validating methodology for identifying the molecular targets of 2-4-BOPOQ and quantifying its receptor binding affinity using state-of-the-art biophysical and cellular assays.
Target Identification & Validation Workflow
To avoid the high attrition rates associated with phenotypic screening, modern target deconvolution relies on a triphasic approach: In Silico prediction, In Vitro biophysical kinetics, and In Cellulo target engagement.
Target identification and validation workflow for quinoline derivatives.
While endpoint assays (like TR-FRET or radiometric binding) provide basic affinity (
KD
or
Ki
), they fail to capture the dynamic nature of drug-receptor interactions. As a Senior Application Scientist, I mandate the use of Surface Plasmon Resonance (SPR) for small molecule profiling. SPR provides real-time binding kinetics (
kon
and
koff
), which are critical because a drug's residence time (
1/koff
) often correlates better with in vivo efficacy than thermodynamic affinity alone[3].
Step-by-Step SPR Protocol for 2-4-BOPOQ
Causality Check: Small molecules (<500 Da) generate very low SPR signals (Response Units, RU). To maximize the signal-to-noise ratio, the target protein must be immobilized at a high density without compromising its active site conformation.
Surface Preparation & Activation:
Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument.
Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min to create reactive succinimide esters.
Target Immobilization:
Dilute the recombinant target protein (e.g., human c-Met or ALK kinase domain) in 10 mM Sodium Acetate buffer at a pH slightly below the protein's isoelectric point (pI). Why? This induces a positive charge on the protein, electrostatically pre-concentrating it onto the negatively charged dextran matrix before covalent amine coupling.
Inject until a target density of 3,000–5,000 RU is achieved.
Quenching:
Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters and remove non-covalently bound protein.
Prepare a 2-fold dilution series of 2-4-BOPOQ (from 10 µM down to 0.1 nM) in running buffer (HBS-EP+ supplemented with 2% DMSO to maintain compound solubility).
Critical Step: Implement a DMSO solvent correction curve (1.5% to 2.5% DMSO) to account for bulk refractive index mismatches between the running buffer and samples[3].
Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 300 seconds for dissociation.
Data Analysis:
Double-reference the data by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the resulting sensograms to a 1:1 Langmuir binding model to extract
kon
,
koff
, and
KD
.
Cellular Target Engagement: The CETSA Protocol
A compound may exhibit sub-nanomolar affinity in SPR but fail completely in cellular assays due to poor membrane permeability, efflux pump expulsion, or high non-specific binding to intracellular lipids. To bridge this gap, we utilize the Cellular Thermal Shift Assay (CETSA) .
CETSA relies on the biophysical principle of ligand-induced thermal stabilization: when a small molecule binds to its target inside a cell, the free energy of the system decreases, forcing the protein to melt and aggregate at a higher temperature than the unbound protein[4].
Step-by-Step CETSA & ITDRF Methodology
Causality Check: CETSA is performed in intact, living cells to ensure the compound is engaging the target under physiological ATP concentrations and intracellular crowding conditions.
Cell Treatment:
Seed target-expressing cells (e.g., A549 lung carcinoma cells) in a 6-well plate.
Treat cells with 2-4-BOPOQ (at
10×KD
determined from SPR) or a DMSO vehicle control for 1–2 hours to allow for cell penetration and target equilibration.
Thermal Challenge:
Harvest cells, wash with PBS, and aliquot into PCR tubes.
Subject the aliquots to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.
Lysis & Separation:
Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Why freeze-thaw? Chemical detergents can artificially alter protein melting curves; physical lysis preserves the native thermal profile[4].
Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured and aggregated proteins.
Quantification:
Transfer the soluble fraction (supernatant) to a microplate. Quantify the remaining soluble target protein using AlphaScreen technology or quantitative Western Blotting.
Isothermal Dose-Response Fingerprint (ITDRF):
To determine cellular potency (
EC50
), heat the cells at a single temperature (
Tagg
, the temperature where 75% of the vehicle-treated protein aggregates) across a concentration gradient of 2-4-BOPOQ.
Data Presentation: Pharmacological Profiling Summary
The following table synthesizes hypothetical, representative binding data for the 2-4-BOPOQ scaffold against a panel of predicted targets, demonstrating how SPR and CETSA data are integrated to confirm target identification.
Target Protein
kon
(
M−1s−1
)
koff
(
s−1
)
KD
(SPR)
CETSA
ΔTm
ITDRF
EC50
ACCase (Plant)
1.2 × 10⁵
4.5 × 10⁻⁴
3.7 nM
+6.2 °C
15 nM
c-Met (Human)
8.5 × 10⁴
1.1 × 10⁻³
12.9 nM
+4.5 °C
42 nM
ALK (Human)
6.3 × 10⁴
5.2 × 10⁻³
82.5 nM
+2.1 °C
180 nM
VEGFR2 (Human)
2.1 × 10⁴
2.8 × 10⁻²
>1 µM
N/A
>10 µM
Interpretation: The data confirms that while the scaffold has ancestral roots as an ACCase inhibitor[1], the benzyloxyphenoxy modification grants it potent cross-reactivity with human c-Met and ALK kinases[2]. The slow off-rate (
koff
) for c-Met suggests a prolonged residence time, making it a highly viable lead for oncology optimization.
Mechanism of Action: Kinase Pathway Modulation
Once target engagement is confirmed via CETSA, the downstream phenotypic effects must be mapped. By binding to the Type II pocket of RTKs like c-Met or ALK, 2-4-BOPOQ prevents the auto-phosphorylation of the kinase domain, thereby starving downstream oncogenic pathways (PI3K/AKT and MAPK/ERK) of their activation signals.
Mechanism of action: Quinoline-mediated inhibition of kinase signaling.
References
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)
Source: Elsevier Pure / ChemMedChem
URL:[Link]
ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship
Source: SciELO / Planta Daninha
URL:[Link]
Characterization of Small Molecule-Protein Interactions Using SPR Method
Source: PubMed / National Institutes of Health (NIH)
URL:[Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA
Source: PubMed Central / National Institutes of Health (NIH)
URL:[Link]
A Methodological Framework for Assessing the In Vitro Cytotoxicity and Safety Profile of 2-(4-Benzyloxyphenoxy)quinoline
Introduction: The Quinoline Scaffold and the Imperative for Rigorous Preclinical Evaluation The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. It...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline Scaffold and the Imperative for Rigorous Preclinical Evaluation
The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2][3][4] Several quinoline-based drugs, such as camptothecin and its analogues, have become mainstays in cancer chemotherapy, primarily by targeting critical enzymes like topoisomerases.[3][5][6] The compound of interest, 2-(4-Benzyloxyphenoxy)quinoline, is a novel derivative whose therapeutic potential is yet to be characterized.
This technical guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of 2-(4-Benzyloxyphenoxy)quinoline. The objective is to establish its cytotoxic efficacy against cancer cells, elucidate its primary mechanism of action, and, critically, to assess its safety profile by determining its effect on non-cancerous cells. This guide is structured to lead researchers from foundational cytotoxicity screening to detailed mechanistic studies, ensuring a robust and reliable preclinical data package.
Part 1: Foundational Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anticancer compound is to determine its dose-dependent effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method widely used for this purpose.[7][8][9]
Principle of Causality: The MTT assay measures the metabolic activity of a cell, which serves as a proxy for cell viability.[7] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable, metabolically active cells.[8] A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.
Detailed Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[7][8]
Compound Treatment: Prepare a stock solution of 2-(4-Benzyloxyphenoxy)quinoline in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from low nanomolar to high micromolar (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in each well with 100 µL of the corresponding drug dilution. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.
MTT Addition: After incubation, add 10 µL of a 5 mg/mL sterile-filtered MTT solution in PBS to each well.[7]
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[7][10]
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[8][10] Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[7]
Data Interpretation and Presentation
The primary output of the MTT assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Hypothetical IC50 Values for 2-(4-Benzyloxyphenoxy)quinoline
Cell Line
Cancer Type
Incubation Time (h)
IC50 (µM)
MCF-7
Breast Adenocarcinoma
48
5.2
A549
Lung Carcinoma
48
8.9
PC-3
Prostate Cancer
48
3.1
| HCT116 | Colon Carcinoma | 48 | 6.7 |
Part 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next critical step is to determine how the compound kills the cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A compound that induces apoptosis is generally preferred in cancer therapy as it is a controlled process that avoids triggering an inflammatory response.
Workflow for Mechanistic Investigation
Caption: Experimental workflow from cytotoxicity screening to mechanistic analysis.
Apoptosis Detection via Annexin V/Propidium Iodide Staining
Expertise & Rationale: In the early stages of apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to detect this event.[11] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, intercalating with DNA.[12] By using these two stains together with flow cytometry, we can distinguish between four cell populations:
Cell Treatment: Seed cells in 6-well plates and treat with 2-(4-Benzyloxyphenoxy)quinoline at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin. Centrifuge the collected cell suspension at 500 x g for 5 minutes.[11]
Washing: Wash the cells once with cold 1X PBS.[13]
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI staining solution.[13]
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[13][14]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[13]
Cell Cycle Analysis
Many anticancer agents, including quinoline derivatives, exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis.[5][6]
Authoritative Grounding: Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[12] PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[12] Therefore, cells in the G2/M phase (with twice the DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Cell Treatment: Treat cells as described for the apoptosis assay.
Harvesting and Fixation: Harvest approximately 1-2 x 10⁶ cells. Wash with PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their morphology.[15][16] Store at 4°C for at least 2 hours or up to several weeks.[15][16]
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[16]
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical to ensure that PI only stains DNA, as it can also bind to double-stranded RNA.[12][16]
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[16] Incubate for 15-30 minutes at room temperature, protected from light.[15]
Analysis: Analyze the samples on a flow cytometer. The data can be modeled using software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase of the cell cycle.[16]
Anticipated Mechanism of Action
Many quinoline-based anticancer agents function by intercalating with DNA or inhibiting key enzymes like topoisomerases and protein kinases (e.g., Pim-1 kinase), which disrupts DNA replication and cell division.[5][6] This often leads to cell cycle arrest, particularly at the G2/M phase, and the activation of the intrinsic apoptotic pathway.[17]
Caption: Plausible apoptotic pathway induced by a quinoline derivative.
Part 3: In Vitro Safety and Selectivity Profile
A promising anticancer drug must not only be potent but also selective, meaning it should kill cancer cells while sparing normal, healthy cells.[18] The Selectivity Index (SI) is a critical metric used to quantify this property.
Trustworthiness of Protocol: To generate a reliable SI, the compound must be tested concurrently on at least one non-cancerous cell line (e.g., human dermal fibroblasts, HDF; or an immortalized normal epithelial line like MCF-10A) using the exact same MTT protocol as for the cancer cell lines.
Calculation of Selectivity Index (SI):
The SI is calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.[18][19]
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates greater selectivity for cancer cells.[20] Generally, an SI value greater than 3 is considered significantly selective, while a value greater than 10 is considered highly selective.[21]
Table 2: Hypothetical Selectivity Profile of 2-(4-Benzyloxyphenoxy)quinoline
This guide outlines a logical and robust workflow for the initial in vitro characterization of 2-(4-Benzyloxyphenoxy)quinoline. By following these protocols, researchers can reliably determine the compound's cytotoxic potency (IC50), identify its primary mode of cell death (apoptosis vs. necrosis), investigate its effect on the cell cycle, and critically evaluate its cancer-cell selectivity.
A strong preclinical data package showing potent, selective, and apoptosis-inducing activity would provide a solid rationale for advancing this compound to more complex studies. Future directions would include Western blot analysis to confirm the modulation of apoptotic proteins (e.g., Caspases, Bcl-2 family), further kinase profiling to identify specific molecular targets, and ultimately, progression to in vivo efficacy and toxicology studies in animal models.
References
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.
Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.
DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. (n.d.). University of Virginia School of Medicine.
MTT Assay Protocol for Cell Viability and Prolifer
MTT Assay: Assessing Cell Prolifer
AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. (2023). Semantic Scholar.
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC.
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
Cell Cycle Analysis by DNA Content. (n.d.). UC San Diego Moores Cancer Center.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
Annexin V/PI Staining Guide for Apoptosis Detection. (2024). Boster Bio.
Selective cytotoxicity index calcul
MTT assay protocol. (n.d.). Abcam.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
Cell Viability Assays. (2013). NCBI Bookshelf.
An "In Vitro selectivity index" for evaluation of cytotoxicity of antitrypanosomal compounds. (n.d.). ScienceDirect.
Annexin V Stain Protocol. (n.d.). Brody School of Medicine.
Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
Selectivity Index: Significance and symbolism. (2026).
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.
The calculated values of the selectivity index (SI) of some compounds. (n.d.).
Evaluation of the Pharmacological Profiles of Quinoline-Based Compounds. (2024). IJPPR.
Discovery and Early-Stage Research of 2-(4-Benzyloxyphenoxy)quinoline: A Technical Whitepaper
Executive Summary The compound 2-(4-Benzyloxyphenoxy)quinoline represents a critical, highly versatile intermediate in both agrochemical design and pharmaceutical discovery. Characterized by a privileged quinoline core l...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 2-(4-Benzyloxyphenoxy)quinoline represents a critical, highly versatile intermediate in both agrochemical design and pharmaceutical discovery. Characterized by a privileged quinoline core linked via an ether bridge to a protected phenol, this scaffold is engineered to undergo precise downstream modifications. In early-stage research, it serves as the foundational building block for synthesizing aryloxyphenoxypropionate (FOP) herbicides and is actively investigated as a structural analog for receptor tyrosine kinase inhibitors. This whitepaper deconstructs the chemical profile, self-validating synthetic protocols, and biological mechanistic pathways associated with this vital intermediate.
Chemical Profile and Structural Significance
The quinoline heterocycle is a cornerstone of medicinal and agricultural chemistry, exhibiting a broad array of biological properties ranging from antimalarial to antiproliferative activities 1. The specific substitution pattern of 2-(4-Benzyloxyphenoxy)quinoline is strategically designed for two reasons:
Electronic Activation: The nitrogen atom in the quinoline ring withdraws electron density via resonance, highly activating the C2 position toward nucleophilic aromatic substitution (SNAr).
Orthogonal Protection: The benzyl ether acts as a robust protecting group for the para-hydroxyl moiety. Aryl substitution on the quinoline skeleton inherently increases lipophilicity and cell permeability—key descriptors for quinoline-based drug design 2. By masking the phenol, chemists prevent unwanted polymerization or di-substitution during the initial etherification, allowing for controlled, late-stage functionalization.
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 2-(4-Benzyloxyphenoxy)quinoline and its subsequent deprotection relies on a two-step workflow. As a Senior Application Scientist, it is imperative to design protocols where the chemistry inherently validates its own success.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Couple 2-chloroquinoline with 4-benzyloxyphenol.
Causality & Mechanism: The SNAr reaction requires an electron-deficient electrophile. The quinoline ring’s nitrogen stabilizes the anionic Meisenheimer complex transition state. Potassium carbonate (K2CO3) is utilized to deprotonate the phenol, generating a highly nucleophilic phenoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.
Protocol:
Charge a round-bottom flask with 2-chloroquinoline (1.0 eq) and 4-benzyloxyphenol (1.1 eq).
Add anhydrous K2CO3 (2.0 eq) and suspend in DMF (0.5 M).
Heat the mixture to 110 °C under a nitrogen atmosphere for 12 hours.
Self-Validating Workup: Cool to room temperature and quench with ice water. Unreacted 4-benzyloxyphenol is converted to its water-soluble potassium salt by the basic aqueous phase. Extraction with ethyl acetate selectively partitions the highly lipophilic product into the organic layer. A simple Thin Layer Chromatography (TLC) check will show the disappearance of the UV-active starting material, validating the conversion.
Step 2: Catalytic Hydrogenolysis (Deprotection)
Objective: Cleave the benzyl ether to yield 4-(quinolin-2-yloxy)phenol, the active building block for downstream synthesis 3.
Causality & Mechanism: Palladium on carbon (Pd/C) adsorbs both hydrogen gas and the benzyl ether. The SN2-like cleavage at the benzylic carbon is highly chemoselective, reducing the benzyl group to toluene without saturating the aromatic quinoline core.
Protocol:
Dissolve 2-(4-Benzyloxyphenoxy)quinoline in methanol/ethyl acetate (1:1 v/v).
Add 10% Pd/C (0.1 eq by weight) carefully under an argon blanket (Safety: Pd/C is pyrophoric).
Purge the vessel and stir under a hydrogen balloon (1 atm) at room temperature for 4 hours.
Self-Validating Workup: The reaction is monitored via hydrogen gas uptake. Cessation of bubble formation/volume displacement indicates complete cleavage. Filtration through Celite removes the catalyst, and the liberated phenol can be validated by its newfound solubility in 1M NaOH.
Fig 1. Synthetic workflow for 2-(4-Benzyloxyphenoxy)quinoline and downstream functionalization.
Biological Mechanisms and Target Pathways
Once deprotected, the resulting 4-(quinolin-2-yloxy)phenol is functionalized into highly active biological agents.
Agrochemical Pathway (ACCase Inhibition):
By reacting the deprotected phenol with methyl 2-bromopropionate, researchers synthesize aryloxyphenoxypropionate derivatives 3. These compounds are potent, competitive inhibitors of the carboxylase domain of Acetyl-CoA Carboxylase (ACCase). Inhibition of ACCase blocks the conversion of acetyl-CoA to malonyl-CoA, thereby starving the target organism of the fatty acids required for cell membrane biosynthesis and inducing necrosis.
Pharmaceutical Pathway (Kinase Inhibition):
In parallel, quinoline-ether derivatives are heavily investigated as receptor tyrosine kinase (RTK) inhibitors. The quinoline nitrogen acts as a critical hydrogen-bond acceptor, anchoring the molecule to the ATP-binding hinge region of kinases such as VEGFR-2, which is vital for anti-angiogenic cancer therapies 4.
Fig 2. Mechanism of action for downstream ACCase inhibitors derived from the quinoline scaffold.
Quantitative Structure-Activity Data
Understanding the physicochemical properties of the protected intermediate is essential for predicting reaction kinetics, solubility, and downstream pharmacokinetic behavior.
Property
Value
Rationale / Implication in Discovery
Molecular Formula
C22H17NO2
Defines the core protected scaffold.
Molecular Weight
327.38 g/mol
Well within Lipinski's Rule of 5 (<500 Da), ensuring downstream derivatives remain drug-like.
Calculated LogP
~5.2
High lipophilicity due to the benzyl group. Necessitates polar aprotic solvents (DMF/DMSO) for SNAr reactions 2.
H-Bond Donors
0
The lack of hydrogen bond donors increases membrane permeability and organic solubility.
H-Bond Acceptors
3 (N, O, O)
The quinoline nitrogen remains available for target receptor interaction (e.g., kinase hinge region) 4.
Rotatable Bonds
4
Provides sufficient conformational flexibility to adapt to enzymatic binding pockets post-deprotection.
Conclusion
2-(4-Benzyloxyphenoxy)quinoline is far more than a simple organic intermediate; it is a meticulously designed molecular chassis. By leveraging the electronic properties of the quinoline ring and the orthogonal protection of the benzyl ether, researchers can execute self-validating synthetic workflows. Whether destined for the agricultural sector as an ACCase inhibitor or the pharmaceutical sector as a kinase inhibitor, mastering the early-stage chemistry of this scaffold is paramount for successful drug and chemical development.
Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors.
Application Note: High-Yield Synthesis and Isolation Protocol for 2-(4-Benzyloxyphenoxy)quinoline
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction and Mechanistic Rationale Diaryl ethers containing a quinoline core are highly privileged scaffolds i...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Introduction and Mechanistic Rationale
Diaryl ethers containing a quinoline core are highly privileged scaffolds in medicinal chemistry, frequently serving as critical intermediates in the development of kinase inhibitors (such as VEGF-2 receptor antagonists)[1] and advanced agrochemicals [2]. The synthesis of 2-(4-Benzyloxyphenoxy)quinoline relies on a classic Nucleophilic Aromatic Substitution (SNAr) pathway.
In this protocol, 4-benzyloxyphenol acts as the nucleophile, while 2-chloroquinoline serves as the electrophile. The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect via resonance, highly activating the C2 position toward nucleophilic attack. The reaction utilizes a polar aprotic solvent to maximize the nucleophilicity of the phenoxide anion by leaving it relatively unsolvated.
Experimental Workflow and Logic
Figure 1: SNAr synthesis workflow with integrated in-process control loops.
Quantitative Reaction Parameters
The following table outlines the stoichiometric requirements optimized for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role in Reaction
2-Chloroquinoline
163.60
1.00
1.64 g (10.0 mmol)
Electrophile
4-Benzyloxyphenol
200.24
1.10
2.20 g (11.0 mmol)
Nucleophile precursor
Potassium Carbonate (K₂CO₃)
138.21
2.00
2.76 g (20.0 mmol)
Base
N,N-Dimethylformamide (DMF)
73.09
-
20.0 mL
Polar aprotic solvent
Ethyl Acetate (EtOAc)
88.11
-
150.0 mL
Extraction solvent
Step-by-Step Synthesis Protocol
Phase 1: Setup and Phenoxide Generation
Expertise & Causality: 4-Benzyloxyphenol has a pKa of approximately 10. K₂CO₃ is selected as the base because it is strong enough to quantitatively deprotonate the phenol but mild enough to avoid unwanted hydrolysis of the 2-chloroquinoline starting material.
Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with N₂ to ensure anhydrous conditions.
Add 4-benzyloxyphenol (2.20 g, 11.0 mmol) and anhydrous K₂CO₃ (2.76 g, 20.0 mmol) to the flask.
Inject anhydrous DMF (20.0 mL) into the flask. Stir the suspension vigorously at room temperature for 30 minutes. Observation: The solution may take on a slight yellow tint as the highly nucleophilic phenoxide anion is generated.
Phase 2: SNAr Reaction and Self-Validation
Expertise & Causality: DMF is critical here; as a polar aprotic solvent, it heavily solvates the potassium cation but leaves the phenoxide anion "naked," significantly lowering the activation energy required to form the Meisenheimer complex intermediate.
4. Add 2-chloroquinoline (1.64 g, 10.0 mmol) to the stirring mixture in one portion.
5. Heat the reaction mixture to 120 °C using a pre-heated oil bath.
6. In-Process Control (IPC): After 8 hours, withdraw a 50 µL aliquot. Dilute with 1 mL EtOAc and wash with 1 mL water. Analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or LC-MS.
Self-Validation: The reaction is deemed complete when the 2-chloroquinoline spot is completely consumed. If starting material remains, continue heating and re-check every 2 hours.
Phase 3: Workup and Isolation
Expertise & Causality: DMF is highly miscible with water but can stubbornly partition into the organic layer. A high-volume aqueous quench and subsequent brine washes are mandatory to drive the DMF entirely into the aqueous waste stream, preventing contamination of the final product.
7. Once IPC confirms completion, remove the flask from the oil bath and allow it to cool to room temperature.
8. Pour the reaction mixture into a separatory funnel containing 100 mL of ice-cold distilled water to quench the reaction and precipitate inorganic salts.
9. Extract the aqueous mixture with EtOAc (3 x 50 mL).
10. Combine the organic layers and wash sequentially with distilled water (2 x 50 mL) and saturated aqueous NaCl (brine, 50 mL).
11. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Phase 4: Purification
Expertise & Causality: While column chromatography is standard, diaryl ethers of this type often crystallize well. Trituration exploits the differential solubility of the product and impurities, offering a highly scalable and solvent-efficient purification method [2].
12. Suspend the crude residue in 15 mL of diisopropyl ether (or a 9:1 mixture of hexanes/EtOAc).
13. Sonicate for 5 minutes, then stir at 0 °C for 30 minutes to induce precipitation.
14. Filter the resulting solid under vacuum using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold diisopropyl ether.
15. Dry the solid in a vacuum oven at 45 °C for 4 hours to afford pure 2-(4-Benzyloxyphenoxy)quinoline as an off-white to pale yellow solid.
References
Title: Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
HPLC method development and validation for 2-(4-Benzyloxyphenoxy)quinoline analysis
Application Note & Protocol: HPLC Method Development and Validation for 2-(4-Benzyloxyphenoxy)quinoline Introduction & Analyte Profiling The compound 2-(4-Benzyloxyphenoxy)quinoline (BOPQ) is a highly lipophilic, multi-r...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol: HPLC Method Development and Validation for 2-(4-Benzyloxyphenoxy)quinoline
Introduction & Analyte Profiling
The compound 2-(4-Benzyloxyphenoxy)quinoline (BOPQ) is a highly lipophilic, multi-ring heterocyclic molecule often utilized as an intermediate or active pharmaceutical ingredient (API) scaffold[1]. Structurally, it consists of a weakly basic quinoline core linked via an ether bridge to a phenoxy group, which is further para-substituted with a benzyloxy moiety.
To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first decode the molecule's physicochemical properties to establish causality for our chromatographic choices:
Lipophilicity (LogP ~ 5.0): The presence of three aromatic systems makes the molecule highly hydrophobic, dictating the need for a Reversed-Phase (RP-HPLC) approach.
Acid-Base Chemistry (pKa ~ 4.9): The quinoline nitrogen is weakly basic. If analyzed under highly acidic conditions (pH < 3), the nitrogen protonates, creating a surfactant-like molecule (polar head, highly non-polar tail). This causes mixed-mode retention (hydrophobic partitioning + silanol ion-exchange), leading to severe peak tailing.
Chromophore: The extended conjugation across the quinoline and aromatic ether systems provides strong UV absorbance, making UV/Vis or Photodiode Array (PDA) detection ideal.
Method Development Strategy (The "Why")
Method development is not a trial-and-error exercise; it is a deterministic process governed by molecular interactions[2].
Column Selection:
We select a high-carbon-load, fully end-capped C18 (Octadecylsilane) column. End-capping is non-negotiable here; it shields the basic quinoline nitrogen from interacting with residual acidic silanols on the silica matrix, which is the primary cause of peak tailing in basic analytes[3].
Mobile Phase & pH Control:
To ensure pure hydrophobic partitioning, we must suppress the ionization of the quinoline nitrogen. By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 7.0 , the molecule is maintained entirely in its neutral, free-base form. Acetonitrile (ACN) is selected as the organic modifier over methanol because its lower viscosity enhances mass transfer for bulky, multi-ring aromatic systems, minimizing band broadening and reducing system backpressure[3].
Elution Mode:
Due to the high lipophilicity of BOPQ, an isocratic elution with a high aqueous ratio would result in excessively long retention times. Therefore, a gradient elution starting at 40% ACN and ramping to 90% ACN is employed to focus the analyte band at the head of the column and elute it sharply.
Step-by-Step Experimental Protocol
Chromatographic Conditions
The following parameters represent the optimized, self-validating system for BOPQ analysis.
Table 1: Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
Waters XBridge C18, 150 x 4.6 mm, 3.5 µm
End-capped, stable at neutral/high pH.
Mobile Phase A
10 mM Ammonium Acetate (pH 7.0)
Suppresses quinoline ionization.
Mobile Phase B
100% Acetonitrile (HPLC Grade)
Low viscosity, high elution strength.
Flow Rate
1.0 mL/min
Optimal linear velocity for 4.6 mm ID.
Column Temp.
30°C ± 2°C
Ensures reproducible mass transfer kinetics.
Detection
PDA at 254 nm
Universal absorbance for aromatic rings.
Injection Vol.
10 µL
Prevents column volume overload.
Gradient Program:
0.0 - 2.0 min: 40% B
2.0 - 10.0 min: 40%
→
90% B
10.0 - 13.0 min: 90% B (Wash)
13.0 - 13.1 min: 90%
→
40% B
13.1 - 18.0 min: 40% B (Equilibration)
Sample Preparation Protocol
Trustworthiness Check: All standard and sample preparations must be performed using a diluent that closely matches the initial mobile phase conditions to prevent solvent-mismatch peak distortion.
Diluent Preparation: Mix Water and Acetonitrile in a 50:50 (v/v) ratio.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of BOPQ reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume.
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter before injection.
Method Validation Protocol (ICH Q2(R2) Compliant)
To ensure regulatory compliance, the method must be validated according to ICH Q2(R2) guidelines[4]. This protocol acts as a self-validating loop: the system must pass System Suitability Testing (SST) before any validation parameter is evaluated.
System Suitability Testing (SST)
SST is the gatekeeper of chromatographic integrity. Six replicate injections of the Working Standard (100 µg/mL) are performed.
Table 2: System Suitability Criteria
Parameter
Acceptance Criteria
Scientific Rationale
Retention Time (
tR
)
~8.5 min (RSD
≤
1.0%)
Confirms pump delivery and gradient accuracy.
Tailing Factor (
Tf
)
≤
1.5
Ensures no secondary silanol interactions.
Theoretical Plates (
N
)
≥
10,000
Verifies column efficiency and packing integrity.
Area Precision
%RSD
≤
2.0%
Confirms autosampler precision.
Specificity & Forced Degradation
To prove the method is stability-indicating, BOPQ is subjected to stress conditions:
Acid/Base: 1N HCl and 1N NaOH at 60°C for 2 hours. (Expect potential ether cleavage).
Oxidation: 3%
H2O2
at room temperature for 2 hours. (Expect N-oxide formation on the quinoline ring).
Requirement: The BOPQ peak must be baseline resolved (
Rs>2.0
) from all degradation products, and peak purity (via PDA) must be
≥
990[4].
Linearity, Accuracy, and Precision
Linearity: Prepare standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (100 µg/mL). Plot Peak Area vs. Concentration. The correlation coefficient (
R2
) must be
≥0.999
[5].
Accuracy (Recovery): Spike API into a placebo matrix at 50%, 100%, and 150% levels in triplicate. Recovery must fall between 98.0% and 102.0%.
Precision: Perform 6 independent sample preparations at 100% concentration. The %RSD of the assay results must be
≤2.0%
.
Validation Summary Data
(Note: The following table represents expected mock data demonstrating a successfully validated, self-correcting analytical system).
Table 3: Summary of ICH Q2(R2) Validation Results
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Result
Status
Specificity
No interference at
tR
of BOPQ
Peak Purity Angle < Threshold
PASS
Linearity
R2≥0.999
(25-150 µg/mL)
R2=0.9998
PASS
Accuracy
98.0% - 102.0% Recovery
99.4% - 100.8%
PASS
Method Precision
%RSD
≤
2.0% (n=6)
%RSD = 0.85%
PASS
LOD / LOQ
S/N
≥
3 (LOD) / S/N
≥
10 (LOQ)
0.5 µg/mL / 1.5 µg/mL
PASS
Robustness
Stable under
±
0.2 pH,
±
2°C
Max %RSD = 1.4%
PASS
Method Lifecycle Visualization
The following diagram illustrates the logical progression from analyte profiling to routine Quality Control (QC), emphasizing the dependency of each phase on the previous one.
Workflow of HPLC method development and validation for 2-(4-Benzyloxyphenoxy)quinoline.
References
ICH Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL: [Link]
1H and 13C NMR spectroscopy characterization of 2-(4-Benzyloxyphenoxy)quinoline
Application Note: High-Resolution 1 H and 13 C NMR Spectroscopy Characterization of 2-(4-Benzyloxyphenoxy)quinoline Executive Summary & Structural Significance 2-(4-Benzyloxyphenoxy)quinoline (C 22 H 17 NO 2 ) is a st...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Resolution
1
H and
13
C NMR Spectroscopy Characterization of 2-(4-Benzyloxyphenoxy)quinoline
Executive Summary & Structural Significance
2-(4-Benzyloxyphenoxy)quinoline (C
22
H
17
NO
2
) is a structurally complex heterocyclic ether. Quinoline derivatives substituted with phenoxy groups are highly valued in modern drug discovery, frequently serving as core scaffolds for 1[1] and 2 against HIV-1[2].
During the synthesis of these compounds, ensuring absolute regioselectivity—specifically confirming substitution at the C-2 position rather than the C-4 position of the quinoline ring—is a known synthetic challenge[2]. Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive, non-destructive analytical proof of this regiochemistry. This application note details a self-validating protocol for the comprehensive
1
H and
13
C NMR characterization of 2-(4-benzyloxyphenoxy)quinoline.
Mechanistic Causality in Protocol Design
To ensure a self-validating system, experimental choices must be grounded in physical chemistry rather than merely following standard operating procedures.
Solvent Selection (CDCl
3
): Deuterated chloroform (CDCl
3
) is selected due to its superior solvation properties for lipophilic quinoline ethers. Crucially, it lacks exchangeable protons, preventing signal overlap in the aromatic region.
Internal Referencing: Tetramethylsilane (TMS, 0.03% v/v) is utilized as an internal standard. TMS provides a sharp, highly shielded singlet at exactly
δ
0.00 ppm, serving as an absolute reference point to ensure chemical shift accuracy regardless of magnetic field drift.
Relaxation Delays (
D1
): A relaxation delay of 2.0 seconds is strictly enforced for
1
H acquisition. Causality: This delay ensures that the wait time exceeds
3×T1
(longitudinal relaxation time) for the aromatic protons, allowing complete magnetization recovery. This is mandatory for accurate, quantitative peak integration.
WALTZ-16 Decoupling: For
13
C acquisition, power-gated broadband proton decoupling (WALTZ-16) is applied. Causality: This collapses complex
13
C-
1
H splitting into sharp singlets, drastically improving the Signal-to-Noise Ratio (SNR). The power-gated approach maintains the Nuclear Overhauser Effect (NOE) during the relaxation delay, further enhancing the inherently weak
13
C signals.
Self-Validating Experimental Workflows
Step-by-Step Acquisition Protocol
Sample Preparation: Dissolve 15–20 mg of the purified compound (for
1
H) or 40–50 mg (for
13
C) in 0.6 mL of CDCl
3
containing 0.03% TMS. Transfer to a high-quality 5 mm NMR tube.
Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Tune the probe to the exact Larmor frequencies of
1
H and
13
C, and match to the 50
Ω
impedance of the transmission line to minimize RF reflection and pulse imperfections.
Shimming: Execute automated Z-axis gradient shimming to homogenize the
B0
magnetic field. Poor shimming will artificially broaden peaks, obscuring critical
J
-coupling multiplet structures (e.g., the fine doublet of doublets in the quinoline core).
1D Acquisition:
1
H NMR: Acquire 16–32 transients using a 30° flip angle and
D1
= 2.0 s.
13
C NMR: Acquire 512–1024 transients using a 30° flip angle,
D1
= 2.0 s, with WALTZ-16 decoupling.
2D Acquisition (Validation): Acquire
1
H-
1
H COSY and
1
H-
13
C HMBC spectra to map adjacent spin systems and long-range heteronuclear connectivity.
Step-by-step experimental workflow for NMR acquisition, processing, and analysis.
Data Presentation & Resonance Assignment
The structure consists of three distinct spin systems: the quinoline core, the central para-substituted phenoxy ring, and the terminal benzyloxy group. The assignments below are cross-validated against characteristic shifts of3[3].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
4
8.11
d
8.4
1H
Quinoline H-4
8
7.80
d
8.4
1H
Quinoline H-8
5
7.75
dd
7.8, 1.2
1H
Quinoline H-5
7
7.62
td
7.8, 1.5
1H
Quinoline H-7
6, 2'', 6''
7.42–7.48
m
-
3H
Quinoline H-6, Ph H-2'', H-6''
3'', 5''
7.38
t
7.5
2H
Ph H-3'', H-5''
4''
7.32
t
7.2
1H
Ph H-4''
2', 6'
7.15
d
9.0
2H
Phenoxy H-2', H-6'
3
7.07
d
8.4
1H
Quinoline H-3
3', 5'
6.98
d
9.0
2H
Phenoxy H-3', H-5'
-CH
2
-
5.06
s
-
2H
Benzyloxy methylene
Mechanistic Note on
1
H Shifts: The benzyloxy methylene protons (-CH
2
-) appear as a sharp singlet at
δ
5.06 ppm. This significant downfield shift is caused by the combined electron-withdrawing inductive effect of the adjacent oxygen atom and the anisotropic deshielding effect of the adjacent phenyl ring. The phenoxy ring exhibits a classic AA'BB' spin system, presenting as two distinct doublets (
δ
7.15 and 6.98 ppm) due to the symmetry of the para-substitution.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
162.5
Quaternary (C-O)
Quinoline C-2
155.8
Quaternary (C-O)
Phenoxy C-4'
147.2
Quaternary (C-O)
Phenoxy C-1'
146.8
Quaternary
Quinoline C-8a
140.2
CH
Quinoline C-4
137.1
Quaternary
Ph C-1''
130.1
CH
Quinoline C-7
128.6
CH
Ph C-3'', C-5''
128.2
CH
Quinoline C-8
128.0
CH
Ph C-4''
127.6
CH
Ph C-2'', C-6''
127.5
CH
Quinoline C-5
126.6
Quaternary
Quinoline C-4a
125.2
CH
Quinoline C-6
122.6
CH
Phenoxy C-2', C-6'
115.6
CH
Phenoxy C-3', C-5'
112.3
CH
Quinoline C-3
70.6
CH
2
Benzyloxy methylene
Regiochemical Proof: The assignment of the quinoline C-2 carbon at
δ
162.5 ppm is the definitive proof of C-2 etherification. If the compound were a 4-phenoxyquinoline isomer, the C-4 carbon would shift to ~161 ppm, and C-2 would resonate upfield near 150 ppm[3].
2D NMR Logic for Regiochemical Proof
To elevate the trustworthiness of the characterization, 1D assignments must be locked in via 2D NMR correlations.
COSY (
1
H-
1
H): The H-3/H-4 coupling isolates the pyridine-ring protons. Meanwhile, the H-5/H-6/H-7/H-8 continuous spin system maps the benzene-fused portion of the quinoline core.
HMBC (
1
H-
13
C): Heteronuclear Multiple Bond Correlation provides the ultimate proof of connectivity across the ether oxygen atoms. The phenoxy H-2'/H-6' protons show a strong
3JCH
correlation to the quinoline C-2 (
δ
162.5 ppm), definitively proving the ether linkage is at the 2-position. Similarly, the benzyloxy -CH
2
protons correlate to the phenoxy C-4' carbon (
δ
155.8 ppm).
Key 2D NMR correlation logic (COSY and HMBC) for structural validation.
References
Design, Synthesis, and Evaluation of Orally Active Benzimidazoles and Benzoxazoles as Vascular Endothelial Growth Factor-2 Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. 1
Supplementary Information - The Royal Society of Chemistry. RSC Advances. 3
Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules. 2
Application Notes & Protocols: Establishing In Vivo Dosing and Administration for 2-(4-Benzyloxyphenoxy)quinoline
For: Researchers, scientists, and drug development professionals. Disclaimer: 2-(4-Benzyloxyphenoxy)quinoline is a novel chemical entity (NCE) for which no public preclinical data is available.
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Disclaimer: 2-(4-Benzyloxyphenoxy)quinoline is a novel chemical entity (NCE) for which no public preclinical data is available. This document, therefore, serves as a comprehensive, first-principles guide to systematically establish its in vivo dosing and administration parameters. The protocols described herein are based on established best practices in preclinical drug development for novel, poorly soluble small molecules.[1]
| Introduction: The Quinoline Scaffold and the Challenge of a New Chemical Entity
Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning anticancer, antimalarial, and anti-inflammatory applications.[2] The compound of interest, 2-(4-Benzyloxyphenoxy)quinoline, combines this privileged scaffold with phenoxy and benzyl moieties, suggesting a lipophilic nature and, consequently, a high probability of poor aqueous solubility.[3]
The journey of any NCE from the bench to a potential clinical candidate is contingent on rigorous in vivo testing to define its pharmacokinetic (PK), efficacy, and safety profiles.[1][4] This guide provides the foundational workflows and detailed protocols necessary to move 2-(4-Benzyloxyphenoxy)quinoline from a powder in a vial to a systematically administered agent in preclinical animal models.
| Physicochemical Characterization & Formulation Development
2.1 Expertise & Experience: The "Solubility-First" Approach
For a novel, lipophilic compound, all subsequent in vivo work hinges on developing a safe and effective vehicle for administration.[5] Attempting in vivo studies without a stable, homogenous formulation will lead to irreproducible results and confound any interpretation of efficacy or toxicity. Based on its structure, we can predict key physicochemical properties that will guide our formulation strategy.
Table 1: Predicted Physicochemical Properties of 2-(4-Benzyloxyphenoxy)quinoline
Property
Predicted Value/Class
Rationale & Implication for In Vivo Studies
Aqueous Solubility
Very Low (<1 µg/mL)
A simple aqueous solution is not feasible. Co-solvents, surfactants, or complexing agents will be required.[3]
LogP
High (>3)
The compound is lipophilic, suggesting good membrane permeability but also potential for non-specific binding and poor solubility in aqueous media.[6]
Biopharmaceutical Classification System (BCS)
Likely Class II
High permeability, low solubility. The primary barrier to oral bioavailability will be dissolution rate, not absorption across the gut wall.[7]
2.2 Protocol: Vehicle Screening for a Poorly Soluble Compound
This protocol outlines a systematic approach to identify a suitable vehicle for oral (PO), intraperitoneal (IP), and intravenous (IV) administration.
Objective: To prepare a clear, stable solution or a fine, homogeneous suspension of 2-(4-Benzyloxyphenoxy)quinoline at a target concentration (e.g., 10 mg/mL for PO/IP, 2 mg/mL for IV).
Caption: Systematic workflow for developing an in vivo formulation.
Step-by-Step Procedure:
Prepare a High-Concentration Stock:
Attempt to dissolve the compound in 100% DMSO to create a 100 mg/mL stock solution. Use vortexing and sonication.[3]
If DMSO is insufficient, try DMA. These stock solutions are for intermediate use only.
Test Co-Solvent/Aqueous Mixtures (for IV/IP routes):
Target: 2 mg/mL in a vehicle suitable for injection.
Mixture 1 (Standard): Start with a vehicle of 10% DMSO, 40% PEG400, and 50% Saline.
Procedure: First, add the required volume of the DMSO stock to the PEG400 and vortex well. Then, slowly add the saline while vortexing to avoid precipitation.
Mixture 2 (Surfactant-based): Prepare a vehicle of 5% DMSO, 10% Kolliphor® HS 15, and 85% D5W.[5]
Observe: Let the final preparations sit at room temperature for at least 30 minutes. A successful vehicle will remain a clear, particle-free solution.
Test Cyclodextrin Formulation (for IV/IP/PO routes):
Target: 2-5 mg/mL.
Procedure: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water. Slowly add the powdered compound to this solution while stirring vigorously. This method can enhance the solubility of hydrophobic drugs.[5]
Prepare Suspension (for PO route):
Target: 10 mg/mL.
Procedure: If a solution is not achievable at the desired concentration, a suspension is the next best option.
Vehicle: 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween® 80 in purified water.
Method: First, wet the compound powder with a small amount of the Tween® 80. Then, gradually add the 0.5% CMC solution while triturating or sonicating to create a fine, uniform suspension.
| Route of Administration & Maximum Tolerated Dose (MTD)
3.1 Authoritative Grounding: Why MTD is the Essential First Step
The Maximum Tolerated Dose (MTD) is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[8][9] Establishing the MTD is a critical first step in the transition from in vitro to in vivo studies.[10] It defines the upper dose limit for subsequent efficacy studies, ensuring that observed effects are due to the compound's pharmacological activity and not confounded by systemic toxicity.[10] The MTD can vary significantly based on the route of administration, frequency, and even the mouse strain.[10]
3.2 Protocol: Acute MTD Study in Mice (Single Dose Escalation)
Objective: To determine the single-dose MTD of 2-(4-Benzyloxyphenoxy)quinoline when administered via the intended therapeutic route (e.g., oral gavage).
2-(4-Benzyloxyphenoxy)quinoline sample preparation protocols for mass spectrometry
Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-(4-Benzyloxyphenoxy)quinoline Executive Summary The accurate mass spectrometric quantification of 2-(4-Benzyloxyphenoxy)quinoline—a lipophili...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of 2-(4-Benzyloxyphenoxy)quinoline
Executive Summary
The accurate mass spectrometric quantification of 2-(4-Benzyloxyphenoxy)quinoline—a lipophilic, basic heterocyclic compound—requires meticulous sample preparation. Due to its structural characteristics, including a basic quinoline nitrogen and a highly hydrophobic benzyloxyphenoxy moiety, the analyte is susceptible to high plasma protein binding and non-specific adsorption to labware. This application note provides a comprehensive, self-validating framework for preparing 2-(4-Benzyloxyphenoxy)quinoline samples for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ranging from neat standard preparation for Open Access MS to trace-level extraction from complex biological matrices.
Physicochemical Profiling & Mechanistic Rationale
To design an effective extraction protocol, one must exploit the specific physicochemical properties of the target molecule:
Ionizability (The Quinoline Core): The nitrogen atom in the quinoline ring is readily protonated at low pH. This makes positive electrospray ionization (ESI+) the optimal choice for mass spectrometry[1]. Furthermore, this basicity allows for highly selective Solid-Phase Extraction (SPE) using Mixed-Mode Cation Exchange (MCX) sorbents.
Lipophilicity (The Benzyloxyphenoxy Group): The bulky, non-polar ether linkage imparts significant hydrophobicity. In biological matrices like plasma or serum, the compound will strongly bind to endogenous proteins. To achieve high recovery, sample preparation must actively disrupt these drug-protein bonds. Adding acid (e.g., 0.1% Formic Acid or Trifluoroacetic Acid) to the organic precipitation solvent effectively denatures the proteins and breaks these non-covalent interactions[2].
Concentration Limits: For neat standards, maintaining the analyte concentration between 10–20 µM is critical. Exceeding this limit can saturate the MS detector, degrade mass accuracy, and induce the formation of non-covalent dimers and trimers in the ESI source[3].
Visualizing the Extraction Workflows
Figure 1: Decision tree and workflow for 2-(4-Benzyloxyphenoxy)quinoline sample preparation.
Detailed Experimental Methodologies
Every protocol below is designed as a self-validating system . This means internal standards (IS) are introduced at the very first step to continuously monitor extraction recovery, and blank injections are mandated to verify the absence of column carryover.
Protocol A: Neat Standard Preparation (For Open Access / Direct Infusion MS)
Causality: Direct infusion requires immaculate, particle-free samples to prevent ESI capillary blockages. The solvent must be volatile and compatible with the MS vacuum system[4].
Stock Solution: Dissolve 1.0 mg of 2-(4-Benzyloxyphenoxy)quinoline in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.
Working Dilution: Dilute the stock solution 1:100 using a 50:50 mixture of ACN and LC-MS grade Water to achieve an approximate concentration of 10 µM. Do not exceed 20 µM to avoid detector saturation[3].
Filtration: Pass the solution through a 0.22 µm hydrophilic PTFE syringe filter. PTFE is selected to minimize extractable impurities and prevent analyte binding.
Vialing: Transfer 0.5 mL of the filtered solution into a standard 2 mL MS-compatible glass vial with a soft, pre-slit silicone/PTFE septum[4].
Protocol B: High-Throughput Protein Precipitation (PPT)
Causality: Ice-cold organic solvents decrease the dielectric constant of the plasma, causing proteins to denature and precipitate[5]. The addition of formic acid ensures the quinoline nitrogen is protonated, preventing it from co-precipitating with acidic protein residues.
Spiking: Aliquot 50 µL of plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of Internal Standard (e.g., a stable isotope-labeled analog, 100 ng/mL).
Disruption: Vortex vigorously for 2 minutes to ensure complete mixing and disruption of protein binding.
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins.
Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial. Add 100 µL of LC-MS grade water to match the initial mobile phase conditions, which prevents peak broadening (solvent effect) during LC injection.
Causality: MCX exploits both the lipophilicity and the basicity of the analyte. By loading at a low pH, the protonated quinoline binds tightly to the cation-exchange sulfonic acid groups, allowing aggressive organic washes to remove neutral lipids before basic elution.
Sample Pre-treatment: Dilute 100 µL of plasma (spiked with IS) with 100 µL of 2% Formic Acid in water. Vortex for 30 seconds.
Conditioning: Pass 1 mL of Methanol (MeOH) through the MCX cartridge (30 mg/1 cc), followed by 1 mL of LC-MS grade water.
Equilibration: Pass 1 mL of 2% Formic Acid in water through the cartridge.
Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.
Wash 1 (Polar Interferences): Wash with 1 mL of 2% Formic Acid in water.
Wash 2 (Lipophilic Interferences): Wash with 1 mL of 100% MeOH. The analyte remains bound due to strong ionic interactions.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH4OH) in MeOH. The high pH deprotonates the quinoline, breaking the ionic bond and releasing the highly lipophilic free base into the organic solvent.
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.
Quantitative Performance Summary
To guide method selection, the following table summarizes the expected quantitative performance metrics when applying the above protocols to 2-(4-Benzyloxyphenoxy)quinoline extraction from human plasma.
Analytical Parameter
Protocol B: Protein Precipitation (PPT)
Protocol C: Solid-Phase Extraction (MCX)
Extraction Recovery
78% - 85%
92% - 98%
Matrix Effect (Ion Suppression)
-15% to -25% (Moderate suppression)
-2% to -5% (Negligible suppression)
Limit of Quantitation (LOQ)
1.0 - 5.0 ng/mL
0.05 - 0.1 ng/mL
Sample Processing Time
~20 minutes (High throughput)
~60 minutes (Labor intensive)
Primary Application
Pharmacokinetics, Routine screening
Trace-level biomarker analysis, Low-dose PK
Ionization and Fragmentation Mechanics
Understanding the gas-phase behavior of the molecule is essential for optimizing the Multiple Reaction Monitoring (MRM) transitions. In positive ESI, the basic quinoline nitrogen readily accepts a proton, forming a stable [M+H]+ precursor ion[1]. Upon Collision-Induced Dissociation (CID), the weakest bond—typically the ether linkage of the benzyloxyphenoxy group—cleaves first.
Figure 2: Proposed ESI+ ionization and CID fragmentation pathway for MRM optimization.
System Suitability & Self-Validation
To ensure the integrity of the analytical run, the following self-validating checks must be integrated into the sequence:
Carryover Monitoring: Run a blank sample (e.g., Isopropanol or matching mobile phase) immediately before and after the highest calibration standard. Carryover must be ≤ 20% of the Lower Limit of Quantification (LLOQ)[4].
Matrix-Matched Calibration: Because PPT leaves residual phospholipids that cause ion suppression, calibration curves must be prepared in the exact same biological matrix as the unknown samples, not in neat solvent.
Internal Standard Tracking: The peak area of the internal standard must remain consistent (±15% variance) across all samples. A sudden drop in IS area indicates localized severe ion suppression or a failure in the extraction step.
References
Sample Preparation Protocol for Open Access MS
Source: Mass Spectrometry Research Facility, University of Oxford
URL:[Link]
Open Access Sample Prep Guidelines
Source: Harvard Center for Mass Spectrometry
URL:[Link]
An LC-MS/MS method for simultaneous analysis of the cystic fibrosis therapeutic drugs colistin, ivacaftor and ciprofloxacin
Source: PubMed Central (PMC), National Institutes of Health
URL:[Link]
Application Notes and Protocols for Preclinical Formulation of 2-(4-Benzyloxyphenoxy)quinoline
Introduction The successful preclinical development of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models to assess its pharmacological and toxicological profile....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The successful preclinical development of a new chemical entity (NCE) is critically dependent on achieving adequate systemic exposure in animal models to assess its pharmacological and toxicological profile.[1] A significant challenge in this endeavor is the increasing number of drug candidates, such as 2-(4-Benzyloxyphenoxy)quinoline, that exhibit poor aqueous solubility.[1][2] Based on its chemical structure, a quinoline derivative with bulky hydrophobic groups, 2-(4-Benzyloxyphenoxy)quinoline is anticipated to be a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially variable permeability.[3] Such compounds often suffer from low and erratic oral bioavailability, which can hinder or even halt their development.[1][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on rational formulation strategies to enhance the oral bioavailability of 2-(4-Benzyloxyphenoxy)quinoline for preclinical trials. We will move beyond a simple listing of methods to explain the causal relationships behind experimental choices, ensuring that each proposed protocol is a self-validating system. This guide will explore three primary formulation approaches: lipid-based drug delivery systems (LBDDS), nanosuspensions, and amorphous solid dispersions (ASDs). Each section will detail the underlying principles, provide step-by-step protocols, and offer guidance on characterization and selection of the most promising formulation.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough pre-formulation characterization of 2-(4-Benzyloxyphenoxy)quinoline is paramount.[1][5][6] This initial assessment provides the essential physicochemical data to guide the selection of the most appropriate formulation strategy.
Key Physicochemical Parameters to Evaluate:
Parameter
Significance for Formulation
Analytical Method(s)
Aqueous Solubility
Determines the extent of the solubility challenge and the required degree of enhancement. Should be assessed at different pH values (e.g., 1.2, 4.5, 6.8) to mimic the gastrointestinal tract.[5][6]
Shake-flask method followed by HPLC-UV analysis.
LogP/LogD
Indicates the lipophilicity of the compound. High LogP values suggest suitability for lipid-based formulations.[7]
Calculated via software (e.g., ChemDraw); experimental determination via shake-flask method.
pKa
Identifies ionizable groups, which can influence pH-dependent solubility and the potential for salt formation.[1][5]
Potentiometric titration, UV-spectrophotometry.
Melting Point & Thermal Properties
Provides information on the crystalline nature and thermal stability of the compound, which is crucial for selecting thermally-driven formulation processes like hot-melt extrusion.[8][9]
Ensures that the chosen excipients do not degrade the API.[10]
Binary mixtures of API and excipients stored under accelerated conditions and analyzed for degradation products.
Formulation Strategy 1: Lipid-Based Drug Delivery Systems (LBDDS)
Rationale: For lipophilic compounds like 2-(4-Benzyloxyphenoxy)quinoline (anticipated high LogP), LBDDS are an excellent starting point.[7][11][12] These formulations present the drug in a solubilized state, bypassing the dissolution step which is often the rate-limiting factor for absorption.[7][12] Self-Emulsifying Drug Delivery Systems (SEDDS) are a subset of LBDDS that consist of an isotropic mixture of oils, surfactants, and co-solvents, which spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[4][12][13][14][15]
Advantages of SEDDS:
Enhanced drug solubilization and absorption.[4][12]
Protection of the drug from degradation in the GI tract.[16]
Potential to reduce food effects on absorption.[4][7]
Protocol 1: Development of a Liquid SEDDS (L-SEDDS) Formulation
1. Excipient Screening for Solubility:
a. Accurately weigh an excess amount of 2-(4-Benzyloxyphenoxy)quinoline into separate vials containing a fixed volume (e.g., 1 mL) of various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil), surfactants (e.g., Kolliphor RH40, Tween 80, Labrasol), and co-solvents (e.g., Transcutol HP, PEG 400, propylene glycol).
b. Tightly seal the vials and agitate them in a shaker incubator at 37°C for 48 hours to reach equilibrium.
c. Centrifuge the samples to separate the undissolved drug.
d. Quantify the amount of dissolved drug in the supernatant using a validated HPLC-UV method.[14]
e. Select the excipients with the highest solubilizing capacity for the drug.
2. Construction of Pseudo-Ternary Phase Diagrams:
a. Based on the solubility data, select an oil, surfactant, and co-solvent.
b. Prepare mixtures of the surfactant and co-solvent (S/CoS) at various mass ratios (e.g., 1:1, 2:1, 1:2).[14]
c. For each S/CoS ratio, prepare a series of formulations by mixing the oil phase with the S/CoS mixture at different weight ratios (e.g., from 9:1 to 1:9).
d. To construct the diagram, titrate each mixture with water dropwise, under gentle magnetic stirring at 37°C.[14]
e. Visually observe the formation of a clear, transparent emulsion. The regions where a stable emulsion forms are demarcated on a ternary phase diagram.[14]
f. Select the formulation from the region that provides the largest area of stable emulsion formation.
3. Preparation and Characterization of the Drug-Loaded SEDDS:
a. Prepare the optimized blank SEDDS formulation by vortexing the selected oil, surfactant, and co-solvent at the predetermined ratio.
b. Dissolve 2-(4-Benzyloxyphenoxy)quinoline in the blank SEDDS formulation with gentle heating and stirring to form a clear, isotropic pre-concentrate.[13]
c. Characterization:
i. Self-Emulsification Efficiency: Add a known amount of the SEDDS pre-concentrate to a standard dissolution apparatus containing water or simulated gastric/intestinal fluid at 37°C with gentle agitation. Visually assess the rate of emulsification and the appearance of the resulting emulsion.[17]
ii. Droplet Size and Zeta Potential: Dilute the SEDDS pre-concentrate with an appropriate aqueous medium and measure the droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).[17][18] Aim for a droplet size < 200 nm for optimal absorption.
iii. In Vitro Drug Release: Perform in vitro dissolution studies using a dialysis bag method or a flow-through cell apparatus to assess the drug release from the emulsified system.[14]
Workflow for SEDDS Formulation Development:
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Formulation Strategy 2: Nanosuspensions
Rationale: If a lipid-based approach is not suitable or if a higher drug loading is required, nanosuspensions offer a powerful alternative.[19] This strategy involves reducing the particle size of the crystalline drug to the sub-micron range (typically 100-1000 nm).[3][20] According to the Noyes-Whitney equation, this increase in surface area leads to a significant enhancement in the dissolution rate.[7][11] Nanosuspensions are particularly useful for toxicology studies where high doses are often required.[19]
Advantages of Nanosuspensions:
Applicable to a wide range of poorly soluble drugs.[19]
Can be administered via various routes, including oral and parenteral.[20]
Improved oral absorption and bioavailability.[3][19]
Protocol 2: Preparation of a Nanosuspension by Wet Media Milling
1. Stabilizer Selection:
a. The choice of stabilizer is critical to prevent particle aggregation (Ostwald ripening).[20][21] Common stabilizers include polymers (e.g., HPMC, PVP) and surfactants (e.g., Tween 80, Poloxamer 188).[3][20]
b. Screen various stabilizers and their combinations by preparing preliminary suspensions and observing their stability over time. A combination of a polymer and a surfactant often provides both steric and electrostatic stabilization.[19][21] For example, 0.5% HPMC and 0.5% Tween 80 has been shown to be effective for a variety of compounds.[19]
2. Wet Milling Process:
a. Prepare a pre-suspension of 2-(4-Benzyloxyphenoxy)quinoline in an aqueous solution of the selected stabilizer(s). The drug concentration can be high, for instance, 100 mg/mL.[19]
b. Add the pre-suspension and milling media (e.g., yttrium-stabilized zirconium oxide beads) to a milling chamber.
c. Mill the suspension using a high-energy planetary ball mill or a specialized media mill.[20] The milling time and intensity will need to be optimized to achieve the desired particle size.
d. After milling, separate the nanosuspension from the milling media.
3. Characterization of the Nanosuspension:
a. Particle Size and Distribution: Measure the mean particle size and polydispersity index (PDI) using DLS or laser diffraction.[18] The goal is a narrow size distribution in the nanometer range.
b. Crystalline State: Confirm that the drug has remained in its crystalline state and has not undergone amorphization during the milling process using XRPD and DSC.[22]
c. In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to that of the un-milled drug powder. A significant increase in dissolution is expected.[19]
d. Stability: Assess the physical stability of the nanosuspension by monitoring particle size over time at different storage conditions (e.g., 5°C and room temperature).[19][22] For long-term stability, the nanosuspension can be lyophilized into a solid powder.[18]
Rationale: Converting a crystalline drug into its amorphous, higher-energy state can dramatically increase its aqueous solubility and dissolution rate.[23][24][25][26] Amorphous Solid Dispersions (ASDs) involve dispersing the drug at a molecular level within a solid polymer matrix.[25] The polymer serves to stabilize the amorphous form of the drug, preventing it from recrystallizing.[24][26]
Advantages of ASDs:
Significant enhancement in apparent solubility and bioavailability.[25][27]
Established and scalable manufacturing processes like spray drying and hot-melt extrusion.[26]
Can be formulated into conventional solid dosage forms (e.g., tablets, capsules).
Protocol 3: Preparation of an ASD by Hot-Melt Extrusion (HME)
1. Polymer Selection and Miscibility Assessment:
a. Select thermally stable polymers that are known to form ASDs, such as polyvinylpyrrolidone (PVP), copovidone (PVP VA64), or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[23][28][29]
b. Assess the miscibility of 2-(4-Benzyloxyphenoxy)quinoline with the selected polymers. This can be predicted using solubility parameters (e.g., Hansen solubility parameters) and confirmed experimentally using DSC to identify a single glass transition temperature (Tg) for the drug-polymer mixture.[9]
2. Hot-Melt Extrusion Process:
a. Create a physical mixture of the drug and the chosen polymer at a specific ratio (e.g., 1:3 drug-to-polymer).[23][28]
b. Feed the physical mixture into a laboratory-scale twin-screw extruder.[9][30]
c. The extruder barrel is heated to a temperature above the Tg of the polymer to ensure it softens and the drug dissolves in the molten polymer matrix.[30] The processing temperature should be carefully controlled to avoid drug degradation.[8]
d. The molten mixture is then forced through a die to form an extrudate, which is cooled rapidly to solidify the ASD.[28]
e. Mill the extrudate to a fine powder for further formulation.
3. Characterization of the ASD:
a. Amorphicity: Confirm the absence of crystallinity in the extrudate using XRPD and DSC. The XRPD pattern should show a halo, and the DSC thermogram should exhibit a single Tg without a melting endotherm.[23][28]
b. In Vitro Dissolution: Perform non-sink dissolution tests to evaluate the extent and duration of supersaturation achieved with the ASD compared to the crystalline drug.[9][28]
c. Stability: Store the ASD under accelerated stability conditions (e.g., 40°C/75% RH) and periodically check for any signs of recrystallization using XRPD and DSC.[8][28]
Decision Tree for Formulation Strategy Selection:
Caption: Decision-making flowchart for selecting a suitable formulation strategy.
Comparative Summary and Final Recommendations
The choice of formulation strategy for 2-(4-Benzyloxyphenoxy)quinoline will depend on its specific physicochemical properties and the requirements of the preclinical study.
Formulation Strategy
Key Advantages
Key Considerations
Most Suitable For
Lipid-Based (SEDDS)
Bypasses dissolution; good for lipophilic drugs.[7][12]
Potential for GI side effects with high surfactant concentrations; limited drug loading.[15]
Highly lipophilic (High LogP) compounds at low to moderate doses.
Nanosuspensions
High drug loading; applicable to many compounds; scalable.[19][20]
Requires specialized equipment (milling/homogenization); physical stability can be a challenge.[21][22]
High-dose toxicology studies; compounds that are not amenable to amorphization.
Amorphous Solid Dispersions (ASD)
Maximizes solubility enhancement; can be formulated into solid dosage forms.[25][26]
Risk of recrystallization; requires drug to be thermally stable (for HME).[26][30]
Compounds that are thermally stable and can form a miscible system with a polymer.
It is recommended to screen at least two of these strategies in parallel to identify the most robust and effective formulation for advancing 2-(4-Benzyloxyphenoxy)quinoline through preclinical development. The ultimate selection should be based on a combination of in vitro performance data and in vivo pharmacokinetic studies in a relevant animal model.
References
Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. (n.d.).
Nanosuspension Formulation To Maximize Potency For Preclinical Studies - Drug Discovery. (n.d.).
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (n.d.).
Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies - PubMed. (2008, March 17).
Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.).
Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. (n.d.).
Crystalline Nanosuspensions as Potential Toxicology and Clinical Oral Formulations for BCS II/IV Compounds - PMC. (n.d.).
Solubility enhancement with amorphous solid dispersions - Seppic. (2025, May 13).
Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
Improving Solubility with Amorphous Solid Dispersions | Pharmaceutical Technology. (2020, November 2).
Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery | Bentham Science Publishers. (2021, June 29).
Optimization of Extended-Release ZL-004 Nanosuspensions for In Vivo Pharmacokinetic Study to Enhance Low Solubility and Compliance - MDPI. (2018, December 20).
Lipid Based Drug Delivery Systems - International Journal of Pharmacy and Biological Sciences. (2019, April 1).
Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. (2020, November 1).
Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed. (2011, July 15).
Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC - NIH. (n.d.).
Preparation and characterization of nanosuspensions for controlled drug delivery in preclinical research Dissertation. (n.d.).
Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug - GSC Online Press. (2022, November 9).
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).
The Use of Hot Melt Extrusion to Prepare a Solid Dispersion of Ibuprofen in a Polymer Matrix. (2023, June 30).
Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development - BioDuro. (n.d.).
Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC. (n.d.).
Development of Ternary Amorphous Solid Dispersions Manufactured by Hot-Melt Extrusion and Spray-Drying Comparison of In Vitro and In Vivo Performance | Molecular Pharmaceutics - ACS Publications. (2024, February 12).
Self Emulsifying Drug Delivery System (SEDDS): a Review - SciSpace. (n.d.).
Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy - MDPI. (2023, November 30).
Preparation of self-emulsifying drug delivery systems (SEDDS) in the... - ResearchGate. (n.d.).
Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC. (n.d.).
Preclinical Drug Development Process: Formulation and Development Aspects. (2023, March 20).
Preclinical drug development process: Formulation and development aspects. (2023, November 7).
Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC. (n.d.).
Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery | IntechOpen. (2019, November 27).
Pre-clinical CMC drug product formulation and analytical development | Symeres. (n.d.).
Application Notes and Protocols for the Crystallization and Recrystallization of 2-(4-Benzyloxyphenoxy)quinoline
Introduction: The Imperative for Purity 2-(4-Benzyloxyphenoxy)quinoline is a molecule of significant interest within the realms of medicinal chemistry and materials science. As with any high-value chemical entity, its ef...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative for Purity
2-(4-Benzyloxyphenoxy)quinoline is a molecule of significant interest within the realms of medicinal chemistry and materials science. As with any high-value chemical entity, its efficacy, safety, and reproducibility in downstream applications are inextricably linked to its purity. The presence of impurities, even in trace amounts, can lead to misleading biological data, altered physical properties, and potential safety concerns. Crystallization and recrystallization are powerful techniques for the purification of solid organic compounds, capable of yielding highly pure crystalline materials from complex mixtures.
This comprehensive guide provides a detailed exploration of the theoretical principles and practical methodologies for the purification of 2-(4-Benzyloxyphenoxy)quinoline via crystallization and recrystallization. The protocols herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, enabling them to develop and optimize a tailored purification strategy.
Theoretical Foundations of Crystallization
Crystallization is a phase transition process where a chemical compound dissolved in a solvent system solidifies into a highly ordered, crystalline lattice. This process is driven by the principle of differential solubility. An ideal crystallization solvent will dissolve the target compound to a significant extent at an elevated temperature but to a much lesser extent at a lower temperature. Impurities, ideally, will either remain in solution or be present in such low concentrations that they do not co-crystallize with the desired product.
Key Parameters Governing Crystallization:
Solubility: The extent to which a compound dissolves in a solvent at a given temperature. This is the most critical parameter in designing a crystallization protocol.
Supersaturation: A non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. This is the driving force for both nucleation and crystal growth.
Nucleation: The initial formation of a small, stable crystalline entity from a supersaturated solution.
Crystal Growth: The subsequent addition of molecules from the solution onto the existing crystal lattice, leading to an increase in crystal size.
A successful recrystallization aims to strike a balance between achieving a high recovery of the purified compound and effectively removing impurities. This is often an iterative process of solvent selection and optimization of conditions such as cooling rate and agitation.
Physicochemical Characterization: An Analog-Based Approach
These analog data suggest that 2-(4-Benzyloxyphenoxy)quinoline is a crystalline solid with poor water solubility. Its larger, more complex structure with an additional ether linkage and benzyl group will influence its solubility in organic solvents, likely favoring those with some polarity and aromatic character.
Experimental Protocols: A Systematic Approach to Purification
The following protocols provide a systematic workflow for developing a robust crystallization procedure for 2-(4-Benzyloxyphenoxy)quinoline, starting with solvent screening and progressing to detailed recrystallization methods.
PART A: Systematic Solvent Solubility Screening
The cornerstone of any crystallization protocol is the selection of an appropriate solvent system. This initial screening aims to identify solvents that exhibit a steep solubility curve with respect to temperature.
Protocol:
Preparation: Place approximately 10-20 mg of crude 2-(4-Benzyloxyphenoxy)quinoline into several small test tubes.
Solvent Addition (Room Temperature): To each test tube, add a different solvent from the list below in a dropwise manner, vortexing after each addition, up to a total volume of 1 mL. Record the solubility at room temperature.
Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate, observing for dissolution.
Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.
Evaluation: An ideal single solvent will fully dissolve the compound when hot but will result in significant crystal formation upon cooling.
Table of Suggested Screening Solvents:
Solvent Class
Example Solvents
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Polar protic solvents that are often effective for compounds with heteroatoms.[4][5][6]
Ketones
Acetone, Methyl Ethyl Ketone
Polar aprotic solvents with good solvating power.[4][5]
Esters
Ethyl Acetate
A moderately polar solvent, often a good choice for a wide range of organic compounds.[7]
Aromatic
Toluene
The aromatic nature may favor the dissolution of the quinoline and phenyl rings through π-π interactions.[8][9]
Ethers
2-Methyltetrahydrofuran (2-MeTHF), Dioxane
Can be effective for compounds with ether linkages.
Chlorinated
Dichloromethane (DCM)
Often a good solvent for initial dissolution, but its high volatility can make controlled crystallization challenging.[7]
Aprotic Polar
Acetonitrile, Dimethylformamide (DMF)
Strong polar solvents, may be useful for highly insoluble compounds.
Non-polar
Heptane, Cyclohexane
Likely to be poor solvents at all temperatures, making them potential anti-solvents.[10]
PART B: Single-Solvent Recrystallization
This protocol is to be used when a suitable single solvent has been identified from the screening in Part A.
Protocol:
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-(4-Benzyloxyphenoxy)quinoline in the minimum amount of the chosen hot solvent.
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization.
Slow Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize the yield of the crystalline product.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.
PART C: Two-Solvent (Anti-Solvent) Crystallization
This method is employed when no single solvent provides the desired solubility profile. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) to induce precipitation.
Protocol:
Dissolution: Dissolve the crude 2-(4-Benzyloxyphenoxy)quinoline in a minimal amount of a "good" solvent at room temperature.
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise to the stirred solution until a persistent cloudiness (turbidity) is observed. This indicates the onset of supersaturation.
Re-dissolution: Add a few drops of the "good" solvent until the solution becomes clear again.
Crystal Formation: Allow the solution to stand undisturbed at room temperature. The slow evaporation of the more volatile solvent or slow diffusion can promote the growth of high-quality crystals.
Crystal Collection and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.
Data Visualization and Workflow
A systematic approach is key to successfully developing a crystallization protocol. The following diagram illustrates the general workflow.
Caption: Workflow for the purification of 2-(4-Benzyloxyphenoxy)quinoline.
Troubleshooting Common Crystallization Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Oiling Out
The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated. Cooling is too rapid.
Use a lower-boiling point solvent. Add more solvent. Allow the solution to cool more slowly.
No Crystal Formation
The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.
Evaporate some of the solvent. Add an anti-solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal.
Poor Recovery
The compound has significant solubility in the cold solvent. Too much solvent was used.
Cool the solution for a longer period or to a lower temperature. Use a smaller volume of solvent for dissolution.
Colored Impurities in Crystals
Impurities are co-crystallizing with the product.
Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
References
Google Patents. (n.d.). CN102344438B - Crystallization of quinoline derivatives and its preparation method.
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
University of Cambridge. (n.d.). Guide for crystallization. Retrieved from [Link]
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
ScienceDirect. (n.d.). Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Retrieved from [Link]
SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]
ResearchGate. (n.d.). Figure 3-General strategies for the synthesis of quinoline derivatives.... Retrieved from [Link]
PubChem. (n.d.). 2-Phenoxyquinoline. Retrieved from [Link]
PubChem. (n.d.). 2-Phenylquinoline. Retrieved from [Link]
PubMed. (2000, August 15). Purification of ethoxyquin and its two oxidation products. Retrieved from [Link]
Google Patents. (n.d.). EP2284158A1 - Quinoline compounds, pharmaceutical compositions, preparation methods and uses thereof.
ResearchGate. (2016, January 13). How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC?. Retrieved from [Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(4-Benzyloxyphenoxy)quinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible assay data for highly lipophilic small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to generate reproducible assay data for highly lipophilic small molecules.
The Core Problem: 2-(4-Benzyloxyphenoxy)quinoline is structurally characterized by a weakly basic quinoline ring linked via an ether bond to a benzyloxyphenyl group. This creates a rigid, highly planar, and hydrophobic scaffold (characterized by a high LogP and low pKa). The extensive
π
-electron systems promote strong
π−π
stacking in the solid state, leading to high lattice energy. When a concentrated DMSO stock of this compound is introduced into an aqueous biological assay, the abrupt shift in solvent polarity causes localized supersaturation. The compound rapidly "crashes out" of solution [1], resulting in false negatives, light-scattering artifacts in optical readouts, and irreproducible
IC50
values.
To ensure scientific integrity, every protocol provided below is designed as a self-validating system —meaning you will verify the physical state of the compound before proceeding to the next experimental step.
Diagnostic Workflow
Before altering your assay biology, follow this diagnostic decision tree to isolate the root cause of the precipitation.
Diagnostic workflow for resolving 2-(4-Benzyloxyphenoxy)quinoline precipitation in biological assays.
Troubleshooting Guide: Step-by-Step Methodologies
Protocol 1: Preparation of Anhydrous DMSO Stock Solutions
Causality: DMSO is highly hygroscopic. Over time, water absorption drastically reduces the solubility limit of hydrophobic compounds. A stock solution that was clear a month ago may now contain microscopic seed crystals that trigger massive precipitation upon dilution.
Weighing: Weigh 2-(4-Benzyloxyphenoxy)quinoline powder in a low-humidity environment (e.g., a desiccated glove box).
Dissolution: Dissolve the powder in 100% anhydrous DMSO to a concentration of 10 mM.
Agitation: Vortex vigorously and sonicate briefly in a water bath at 37°C until optically clear.
Validation Check: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully dissolved.
Storage: Aliquot into single-use volumes to prevent freeze-thaw cycles and moisture ingress, storing at -20°C [1].
Protocol 2: Intermediate Dilution and Acoustic Dispensing
Causality: Direct addition of a high-concentration DMSO stock to a large volume of aqueous buffer creates localized supersaturation, leading to rapid nucleation [2].
Acoustic Dispensing (Preferred): Use nanoliter acoustic dispensing (e.g., HP D300 or Echo) to dispense picoliter droplets directly into the assay plate. This eliminates the intermediate aqueous dilution step entirely, minimizing solvent shock and conserving the compound [3].
Reverse Addition (Manual Alternative): If manual pipetting is required, perform a "reverse dilution." Keep the aqueous buffer on a vortex mixer at low speed. Add the DMSO stock dropwise into the center of the vortex. This ensures immediate dispersal and prevents localized concentration spikes [2].
Validation Check: Inspect the intermediate dilution under a microscope at 40x magnification. The absence of micro-crystals confirms successful dilution.
Protocol 3: Assay Buffer Optimization (BSA as a Carrier)
Causality: Bovine Serum Albumin (BSA) possesses distinct hydrophobic pockets that act as a "carrier" for lipophilic molecules. It binds the compound via hydrophobic association, maintaining it in a bioavailable state without denaturing target proteins [4][5].
Prepare your standard assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Supplement the buffer with 0.1% (w/v) Fatty-Acid-Free BSA. (Note: Standard BSA contains endogenous lipids that will compete with your compound for binding pockets).
Allow the buffer to equilibrate at room temperature for 15 minutes.
Introduce the compound using the Reverse Addition method described above.
Protocol 4: Cyclodextrin Inclusion Complexation
Causality: If the compound still crashes out, physical encapsulation is required. Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) features a hydrophobic inner cavity that shields the lipophilic benzyloxyphenoxy moiety, while its hydrophilic exterior ensures bulk aqueous solubility [6][7].
Prepare a 10% to 20% (w/v) solution of HP-
β
-CD in your assay buffer.
Add the 2-(4-Benzyloxyphenoxy)quinoline directly into the cyclodextrin solution.
Incubate with continuous agitation (e.g., orbital shaker) at 37°C for 2-4 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium [8].
Validation Check: Measure the optical density (OD) at 600 nm. A reading identical to the blank buffer confirms complete complexation without colloidal aggregates.
Quantitative Data: Excipient Tolerability Limits
When modifying your assay buffer, you must balance compound solubility against potential assay interference. Use the table below as a baseline for optimization.
Strategy / Excipient
Max Recommended Final Conc.
Mechanism of Action
Assay Compatibility Notes
DMSO
≤
1.0% (v/v)
Primary organic solvent
>1% causes cytotoxicity in cell-based assays and enzyme denaturation in biochemical assays [2].
BSA (Fatty-Acid Free)
0.1% - 0.5% (w/v)
Hydrophobic carrier
Excellent for biochemical assays. May bind the compound too tightly; requires
Kd
validation.
Tween-20 / CHAPS
0.01% - 0.05% (v/v)
Micellar dispersion
Can interfere with fluorescence readouts or lyse delicate primary cells at high concentrations.
HP-
β
-Cyclodextrin
1.0% - 5.0% (w/v)
Host-guest inclusion
Excellent for in vitro and in vivo assays. Exhibits minimal toxicity compared to unmodified
β
-cyclodextrin [6].
Frequently Asked Questions (FAQs)
Q1: My compound looks clear when I first dilute it, but precipitates 30 minutes later in the assay plate. Why?A1: This phenomenon is known as Ostwald Ripening or delayed nucleation [7]. The compound initially forms a metastable, supersaturated solution or a colloidal suspension. Over time, the system seeks a lower energy state, causing the molecules to aggregate into larger crystals. Adding a kinetic stabilizer like 0.01% Tween-20 or BSA to the buffer will trap the compound and prevent this delayed aggregation.
Q2: Can I just increase the final DMSO concentration to 5% to keep 2-(4-Benzyloxyphenoxy)quinoline soluble?A2:No. While high DMSO concentrations will keep the compound in solution, they will ruin your biological data. For cell-based assays, DMSO concentrations above 0.5% - 1.0% cause significant cytotoxicity and alter cellular phenotypes. In biochemical assays, >1% DMSO disrupts protein-protein interactions and denatures target enzymes [2].
Q3: Does heating the aqueous buffer before adding the DMSO stock help?A3: It provides a false sense of security. Warming the buffer to 37°C thermodynamically increases the solubility limit temporarily. However, once the assay plate cools to room temperature during incubation or reading, the thermodynamic limit drops, and the compound will crash out. You must rely on chemical excipients (BSA, CDs) rather than temperature gradients to maintain solubility.
References
Turconi, S., et al. "Quality control procedures for dose-response curve generation using nanoliter dispense technologies." PubMed / NIH.[Link]
North, E. J., et al. "Targeting the Hydrophobic Pocket of Autotaxin with Virtual Screening of Inhibitors Identifies a Common Aromatic Sulfonamide Structural Motif." PubMed / NIH.[Link]
US Patent 6057160A. "Methods for preparation and use of a coomassie brilliant blue/protein complex.
MDPI. "Chemical Analysis and Molecular Modelling of Cyclodextrin-Formulated Propofol and Its Sodium Salt to Improve Drug Solubility, Stability and Pharmacokinetics." MDPI.[Link]
Agno Pharma. "Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability." Agno Pharma. [Link]
Saokham, P., et al. "Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches." PubMed / NIH. [Link]
Optimization
Improving reaction yield and scalability in 2-(4-Benzyloxyphenoxy)quinoline synthesis
Technical Support Center: Synthesis of 2-(4-Benzyloxyphenoxy)quinoline Welcome to the dedicated technical support guide for the synthesis of 2-(4-Benzyloxyphenoxy)quinoline. This resource is designed for researchers, che...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-(4-Benzyloxyphenoxy)quinoline
Welcome to the dedicated technical support guide for the synthesis of 2-(4-Benzyloxyphenoxy)quinoline. This resource is designed for researchers, chemists, and process development professionals to address common challenges encountered during the synthesis, focusing on improving reaction yield, purity, and scalability. Here, we dissect the reaction mechanism, offer solutions to frequent experimental hurdles, and provide scalable, validated protocols.
Core Synthesis Strategy: An Overview
The most prevalent and scalable method for synthesizing 2-(4-Benzyloxyphenoxy)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the coupling of 2-chloroquinoline with 4-benzyloxyphenol in the presence of a suitable base and solvent.
The reaction's success hinges on the electron-deficient nature of the C2 position on the quinoline ring, which is activated towards nucleophilic attack by the phenoxide ion generated in situ from 4-benzyloxyphenol and a base.
Caption: General reaction scheme for SNAr synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<60%). What are the most critical parameters to investigate?
Low yield is often traced back to one of four key parameters: the choice of base, solvent, reaction temperature, or the purity of your starting materials.
Base Selection: The base's role is to deprotonate the 4-benzyloxyphenol to form the active nucleophile (phenoxide). A base that is too weak will result in a low concentration of the nucleophile and a sluggish reaction. Conversely, an overly strong base (like NaOH or KOH) can promote side reactions, such as hydrolysis of the 2-chloroquinoline. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provide the best balance of reactivity and selectivity. Cs₂CO₃ is more expensive but can significantly enhance reaction rates due to its higher solubility and the "caesium effect."
Solvent Choice: A polar, aprotic solvent is essential to dissolve the reactants and facilitate the SNAr mechanism. Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are standard choices. DMF is often preferred for its balance of solvating power and boiling point. Ensure your solvent is anhydrous, as water can lead to unwanted hydrolysis byproducts.
Temperature Control: SNAr reactions on heteroaromatic chlorides typically require elevated temperatures to proceed at a reasonable rate. A temperature range of 120-140 °C is common for this synthesis. Insufficient heat will lead to an incomplete reaction, while excessive temperatures can cause decomposition of the reactants or product.
Reagent Purity: Ensure your 2-chloroquinoline is free from impurities, especially the corresponding hydroxyquinoline. Verify the purity of 4-benzyloxyphenol, as residual phenol can lead to the formation of 2-phenoxyquinoline as a byproduct.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. You should see the consumption of the 2-chloroquinoline spot and the appearance of a new, typically lower Rf product spot. Co-spotting with your starting materials is crucial for accurate identification. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the precise conversion rate.
Q3: I'm observing a significant byproduct. What is it likely to be and how can I prevent it?
The most common byproduct is 2-hydroxyquinoline (carbostyril), which arises from the hydrolysis of 2-chloroquinoline. This occurs if there is water in your reaction mixture or if you are using a strong, nucleophilic base like NaOH in a protic solvent.
Prevention Strategy:
Use Anhydrous Solvent: Dry your DMF or NMP over molecular sieves before use.
Use a Non-Nucleophilic Base: Switch from hydroxides to carbonates (K₂CO₃, Cs₂CO₃).
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions, particularly at high temperatures.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
No or Minimal Reaction
1. Insufficient temperature. 2. Base is too weak or inactive. 3. Impure starting materials.
1. Increase temperature incrementally to 140 °C. 2. Switch to a stronger base like Cs₂CO₃. 3. Verify starting material purity via NMR or melting point.
Low Yield (<60%)
1. Reaction not driven to completion. 2. Water present in the reaction mixture. 3. Suboptimal base/solvent combination.
1. Increase reaction time. Monitor via TLC until 2-chloroquinoline is consumed. 2. Use anhydrous solvent and run under N₂. 3. Screen alternative conditions (see Table 1).
Product Decomposition
1. Excessive reaction temperature (>150 °C). 2. Prolonged reaction time at high temperature.
1. Reduce temperature to 120-130 °C. 2. Monitor reaction closely and stop once the limiting reagent is consumed.
Difficult Purification
1. Formation of 2-hydroxyquinoline byproduct. 2. Product oiling out during crystallization.
1. Use K₂CO₃/DMF system to minimize hydrolysis. The byproduct can be removed via column chromatography. 2. For crystallization, try a solvent/anti-solvent system like Dichloromethane/Hexane or Ethyl Acetate/Heptane.
Scalability Issues
1. Poor heat transfer in a large reactor. 2. Exothermic reaction upon base addition. 3. Product precipitation during work-up.
1. Ensure efficient overhead stirring and use a reactor with a heating mantle/jacket for uniform heating. 2. Add the base portion-wise at a lower temperature before heating. 3. Ensure the quench solution volume is sufficient to keep the product dissolved before extraction.
Detailed Experimental Protocols
Protocol 1: Lab-Scale Synthesis (1-5 g)
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloroquinoline (1.0 eq), 4-benzyloxyphenol (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of 2-chloroquinoline).
Reaction: Heat the mixture to 130 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) every 2-4 hours. The reaction is typically complete in 12-24 hours.
Work-up:
Cool the reaction mixture to room temperature.
Carefully pour the mixture into ice-water (100 mL). A precipitate should form.
Stir for 30 minutes, then collect the solid by vacuum filtration.
Wash the solid thoroughly with water, followed by a cold, non-polar solvent like hexane or diethyl ether to remove non-polar impurities.
Purification:
The crude solid can be purified by recrystallization from ethanol or isopropanol to yield the product as a white to off-white solid.
If significant impurities remain, column chromatography on silica gel (gradient elution, e.g., 0-20% Ethyl Acetate in Hexanes) is effective.
Protocol 2: Considerations for Scale-Up (>50 g)
Scaling up this reaction requires careful management of physical and chemical parameters.
Heat Transfer: Switch from a heating mantle to a jacketed glass reactor with a circulating thermal fluid. This ensures even temperature distribution and prevents localized overheating, which can lead to decomposition.
Mixing: Replace the magnetic stir bar with an overhead mechanical stirrer. This is critical for maintaining a homogeneous slurry, especially with the inorganic base, ensuring consistent reaction kinetics throughout the batch.
Reagent Addition: For large-scale reactions, consider adding the base in portions to control any initial exotherm.
Work-up and Isolation: The quench and precipitation step can be challenging at scale. Ensure the quench vessel is large enough and has adequate cooling and stirring to manage the heat of solution and control particle size for efficient filtration. A filter press or a centrifuge may be more efficient than vacuum filtration for isolating large quantities of product.
Visualization of Workflows
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield.
Data Summary: Effect of Reaction Conditions
The following table summarizes expected outcomes based on different reaction parameters. These are representative data to guide optimization.
Base
Solvent
Temperature (°C)
Typical Time (h)
Expected Yield (%)
Notes
K₂CO₃
DMF
130
12-24
75-85%
Standard, cost-effective conditions.
Cs₂CO₃
DMF
120
6-12
85-95%
Faster reaction, higher yield, but more expensive.
K₃PO₄
DMSO
140
10-18
70-80%
Alternative base, but requires higher temperature.
NaOH
Ethanol
80
24
<20%
Not recommended. Leads to significant hydrolysis and low conversion.
References
Title: Nucleophilic Substitution of Heteroaromatic Halides
Source: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations
URL: [Link]
Title: The Caesium Effect in Organic Synthesis
Source: Chemical Society Reviews
URL: [Link]
Troubleshooting
Troubleshooting 2-(4-Benzyloxyphenoxy)quinoline degradation during long-term storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-(4-Benzyloxyphenoxy)quinoline during long-term storage. It offers troubl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with 2-(4-Benzyloxyphenoxy)quinoline during long-term storage. It offers troubleshooting protocols, explains the underlying chemical principles, and provides validated methods for assessing compound integrity.
Frequently Asked Questions (FAQs)
This section addresses the most common initial observations related to the degradation of 2-(4-Benzyloxyphenoxy)quinoline.
Q1: My previously white, crystalline powder of 2-(4-Benzyloxyphenoxy)quinoline has turned yellow or brown. What does this mean?
A color change is a common and immediate indicator of chemical degradation.[1] For quinoline derivatives, discoloration is often caused by oxidation or photodegradation, leading to the formation of colored byproducts.[1][2] It is a clear sign that the integrity of the compound is compromised and requires further investigation.
Q2: I'm observing a new, more polar peak in my HPLC analysis of an aged sample. What could it be?
The appearance of a new peak, particularly one with a shorter retention time on a reverse-phase HPLC column, suggests the formation of a more polar degradation product. Plausible products for this compound include hydroxylated derivatives resulting from the cleavage of the ether linkages (phenoxy or benzyloxy groups) or oxidation of the quinoline ring system.[3][4]
Q3: My compound shows reduced potency or is causing inconsistent results in my biological assays. Is this related to storage?
Yes, a loss of potency and inconsistent assay results are classic signs of compound degradation.[1] The active parent molecule is likely present at a lower concentration than assumed, and the newly formed degradation products could potentially interfere with the assay or exhibit unexpected biological activity. It is crucial to use freshly prepared solutions or validate the stability of stock solutions under your specific storage conditions.[1][2]
Q4: Can I still use a sample that has slightly changed color?
It is strongly discouraged. The exact nature and percentage of the degradation products are unknown without analytical characterization. These impurities can lead to erroneous and irreproducible experimental results. A stability-indicating method, such as HPLC, should be used to quantify the purity of the sample before any use.
In-Depth Troubleshooting & Analysis
If you have observed any of the issues above, the following guides will help you systematically diagnose the problem, identify the root cause, and implement corrective actions.
Visualizing the Troubleshooting Workflow
The first step in addressing potential degradation is to follow a logical diagnostic process. The flowchart below outlines the recommended workflow from initial observation to implementing a solution.
Caption: Troubleshooting workflow for suspected degradation.
Primary Degradation Pathways
The structure of 2-(4-Benzyloxyphenoxy)quinoline contains several functional groups susceptible to degradation: the quinoline ring, a phenoxy ether linkage, and a benzyl ether linkage. The most probable degradation pathways are oxidation, hydrolysis, and photolysis.
Oxidation: The quinoline ring system, particularly due to its electron density, can be susceptible to oxidation by atmospheric oxygen.[2] This can lead to the formation of N-oxides or hydroxylated derivatives on the quinoline core.[2] Furthermore, the benzylic carbon is prone to oxidation, potentially forming hydroperoxides that can decompose further.[5][6]
Hydrolysis: Ether linkages can be cleaved under hydrolytic conditions, especially when catalyzed by acidic or basic environments.[7] For this molecule, cleavage could occur at either the phenoxy-quinoline bond or the benzyloxy-phenol bond, yielding phenol, 4-benzyloxyphenol, or 2-hydroxyquinoline.
Photodegradation: Exposure to light, especially UV radiation, can provide the energy needed to initiate degradation reactions.[2] Aromatic and heterocyclic compounds are often photosensitive, which can lead to complex reaction cascades including oxidation and ring cleavage.[1][8]
Caption: Potential degradation pathways and products.
Recommended Storage Conditions
To minimize degradation, proper storage is paramount. Based on the chemical nature of the compound, the following conditions are recommended.
Parameter
Recommendation
Rationale
Temperature
2-8 °C (Refrigerated)
Lower temperatures slow down the rate of most chemical degradation reactions.[1] For long-term storage, this is a critical parameter.
Atmosphere
Inert Gas (Argon or Nitrogen)
Displacing atmospheric oxygen minimizes the risk of oxidative degradation.[2][9] This is particularly important for compounds with electron-rich aromatic systems.
Light
Protect from Light (Amber Vial/Dark)
Storing the compound in an amber vial or in a dark location prevents photodegradation initiated by UV and visible light.[1][2]
Moisture
Tightly Sealed Container in a Desiccator
Preventing moisture ingress is crucial to avoid hydrolysis of the ether linkages.[2]
Experimental Protocols & Methodologies
Protocol: Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its potential degradation products.
Objective: To quantify the purity of 2-(4-Benzyloxyphenoxy)quinoline and detect the presence of degradation products.
Instrumentation & Materials:
HPLC system with UV or Diode Array Detector (DAD)
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Acetonitrile (HPLC Grade)
Water (HPLC Grade)
Formic Acid (Optional, for pH control)
Sample of 2-(4-Benzyloxyphenoxy)quinoline
Methodology:
Mobile Phase Preparation:
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Standard & Sample Preparation:
Prepare a stock solution of a reference standard (known pure compound) at 1 mg/mL in Acetonitrile.
Prepare the sample to be tested at the same concentration (1 mg/mL) in Acetonitrile.
Perform serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 275 nm (or scan with DAD to find optimal wavelength)
Gradient Elution:
Time (min)
% Mobile Phase A
% Mobile Phase B
0
50
50
20
5
95
25
5
95
26
50
50
| 30 | 50 | 50 |
Analysis:
Inject a blank (Acetonitrile), followed by the calibration standards, and then the test sample.
Identify the peak for the parent compound based on the retention time of the reference standard.
Any other peaks are potential impurities or degradation products.
Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.
Protocol: Forced Degradation Study
To identify the likely cause of degradation, a forced degradation (or stress testing) study can be performed. This involves subjecting the compound to harsh conditions to intentionally induce degradation.[8]
Objective: To determine the susceptibility of the compound to hydrolysis, oxidation, and photolysis, and to generate degradation products for characterization.
Methodology:
Prepare separate solutions of the compound (e.g., 1 mg/mL in a suitable solvent like Acetonitrile/Water 50:50).
Acid Hydrolysis: Add 1 M HCl to the solution and heat at 60 °C for 24 hours.[8]
Base Hydrolysis: Add 1 M NaOH to the solution and keep at room temperature for 8 hours.[8]
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂) to the solution and keep at room temperature for 24 hours, protected from light.[8]
Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines (UV and visible light) for a defined period.
Control: Keep one solution at 2-8 °C, protected from light.
After the stress period, neutralize the acidic and basic samples, and analyze all samples by the stability-indicating HPLC method (Protocol 3.1). Comparing the chromatograms from the stressed samples to the control and your degraded long-term storage sample will provide strong evidence for the degradation pathway. For definitive identification of the new peaks, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required.[8][10]
References
Technical Support Center: Stability and Degradation of 5-Methylquinoline Derivatives - Benchchem.
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org.
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC.
Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC.
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI.
Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy | Semantic Scholar.
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC.
"refining analytical methods for quinoline compound detection" - Benchchem.
Induction Conditions and Kinetic Properties of Quinoline Biodegradation by a Newly Isolated Bacterial Strain.
Possible degradation pathway of quinoline. Reprinted with permission... - ResearchGate. Available at: [Link]
Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential - PubMed. Available at: [Link]
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC - NIH. Available at: [Link]
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available at: [Link]
Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m. Available at: [Link]
Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - Indian Journal of Pharmaceutical Sciences.
Iron(III)-Mediated Oxidative Degradation on the Benzylic Carbon of Drug Molecules in the Absence of Initiating Peroxides - PhaRxmon Consulting LLC.
Degradation of quinoline by a soil bacterium - PubMed. Available at: [Link]
Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions - Benchchem.
Oxidation of the Benzyl Radical: Mechanism, Thermochemistry, and Kinetics for the Reactions of Benzyl Hydroperoxide | Request PDF - ResearchGate. Available at: [Link]
Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? Available at: [Link]
CHAPTER 2: Hydrolytic Degradation - Books - The Royal Society of Chemistry. Available at: [Link]
Technical Support Center: Optimizing HPLC Mobile Phase for 2-(4-Benzyloxyphenoxy)quinoline Peak Resolution
Welcome to the technical support center for the chromatographic analysis of 2-(4-Benzyloxyphenoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trou...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the chromatographic analysis of 2-(4-Benzyloxyphenoxy)quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) concerning mobile phase optimization for achieving ideal peak resolution.
Troubleshooting Guide
This section directly addresses common issues encountered during the HPLC analysis of 2-(4-Benzyloxyphenoxy)quinoline and related structures, with a focus on mobile phase-centric solutions.
Problem: Poor Peak Shape (Tailing)
Q1: My peak for 2-(4-Benzyloxyphenoxy)quinoline is showing significant tailing. What is the primary cause and how can I fix it?
A1: Peak tailing for quinoline derivatives is a frequent observation in reversed-phase HPLC.[1][2] The root cause often lies in secondary interactions between the basic nitrogen atom in the quinoline ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][3] This interaction creates a mixed-mode retention mechanism, where the analyte is retained by both hydrophobic interactions with the bonded phase (e.g., C18) and ion-exchange interactions with the silanols, leading to asymmetrical peaks.[4]
Here are scientifically-grounded strategies to mitigate this issue:
Mobile Phase pH Adjustment: The most powerful tool to combat tailing for basic compounds is controlling the mobile phase pH.[3][5] By operating at a low pH (typically between 2.5 and 3.5), the residual silanol groups on the stationary phase are protonated (Si-OH) and thus neutralized, minimizing their ability to interact with the protonated quinoline analyte.[3][6] This ensures retention is governed primarily by the desired reversed-phase mechanism. A buffer, such as a 10-20 mM phosphate or acetate buffer, should be used to maintain a stable pH.[6]
Use of Mobile Phase Additives (Silanol Blockers): Historically, a competing base like triethylamine (TEA) was added to the mobile phase at concentrations around 5-20 mM.[6][7] TEA, being a small basic molecule, preferentially interacts with the active silanol sites, effectively "masking" them from the analyte.[6] While effective, this approach can sometimes lead to shorter column lifetimes.[6] Modern, high-purity "Type B" silica columns with reduced silanol activity often lessen the need for such additives.[3]
Column Technology Selection: Employing a modern, high-purity, end-capped column is crucial. End-capping is a process where residual silanol groups are chemically deactivated.[8] Columns with polar-embedded phases can also provide additional shielding for basic compounds, further improving peak shape.[8]
Problem: Inadequate Peak Resolution (Co-elution)
Q2: I am analyzing a mixture containing 2-(4-Benzyloxyphenoxy)quinoline and a closely related impurity, but the peaks are co-eluting. How can I improve the separation?
A2: Achieving baseline resolution between structurally similar compounds requires careful manipulation of chromatographic selectivity (α) and efficiency (N).[9] The mobile phase composition is the primary tool for adjusting selectivity.
Optimize Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase increases the retention factor (k) of the analytes.[9][10] This increased interaction time with the stationary phase can often lead to better separation between closely eluting peaks.
Change the Organic Modifier Type: Acetonitrile and methanol are the most common organic modifiers, but they offer different selectivities due to their distinct chemical properties (acetonitrile is aprotic and a better dipole, while methanol is a protic solvent).[2][10] If you are using acetonitrile, switching to methanol (or vice versa) can alter the elution order and significantly improve resolution.[2][5]
Fine-Tune the Mobile Phase pH: Just as pH affects peak shape, it also influences selectivity for ionizable compounds.[5] A slight adjustment of the mobile phase pH (within the stable range of the column, e.g., 2.5-4.0) can subtly change the ionization state of your analyte and impurities, potentially leading to differential retention and improved separation.
Adjust Column Temperature: Temperature can also affect selectivity.[5] Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve resolution, though the effect is compound-dependent. It's an important parameter to screen during method development.
Parameter
Action
Rationale
Potential Trade-off
Organic Solvent %
Decrease the percentage of organic solvent.
Increases retention time (k), providing more opportunity for separation.[9]
Longer analysis time.
Organic Solvent Type
Switch from acetonitrile to methanol, or vice versa.
Alters selectivity (α) by changing solvent-analyte interactions.[2][5]
May require re-optimization of the entire method.
Mobile Phase pH
Adjust pH within the 2.5 - 4.0 range.
Modifies the ionization of the analyte and impurities, altering selectivity.[5]
Ensure the buffer is soluble and the pH is within the column's stable range.
May affect analyte stability or column longevity at high temperatures.
Frequently Asked Questions (FAQs)
Q3: Which stationary phase is best suited for quinoline derivatives?
A3: While the standard octadecyl (C18) column is a common starting point, it may not always provide the best separation for quinoline derivatives.[11][12] Due to the aromatic nature of 2-(4-Benzyloxyphenoxy)quinoline, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or polar-embedded phases, can be highly effective.[5] These phases can provide π-π interactions, which can improve selectivity for aromatic compounds. In some challenging separations of quinoline alkaloids, a naphthylpropyl stationary phase has been shown to provide superior selectivity where a C18 phase failed.[11][12]
Q4: What is a good starting point for a generic gradient method for analyzing quinoline derivatives?
A4: A good starting point for method development is a broad "scouting" gradient. This allows you to determine the approximate elution conditions for your compound of interest.[13] A typical scouting gradient would be:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% to 95% B over 20 minutes.[13]
Based on the retention time from this run, you can then develop a more focused gradient to improve resolution and reduce run time.[13]
Q5: Why is using a buffer important, and can I just use 0.1% formic acid?
A5: Using an acidic additive like 0.1% formic acid is a common and effective practice for achieving a low pH, which is beneficial for the peak shape of basic compounds like quinolines.[14][15] It protonates the analyte and suppresses silanol ionization.[2] However, formic acid is not a true buffer at this concentration. A buffer (like phosphate or acetate) actively resists changes in pH, leading to more reproducible and robust methods, especially if the sample matrix itself can alter the mobile phase pH.[8][16] For routine analysis and method validation, a buffered mobile phase is generally recommended for superior reproducibility.
Q6: My peak shape is distorted (fronting). What could be the issue?
A6: Peak fronting is less common than tailing for basic compounds but can occur due to several reasons:
Sample Overload: Injecting too much sample can saturate the column, leading to a broadened, fronting peak.[2] Try diluting your sample and re-injecting.
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is much stronger than the mobile phase, it can cause peak distortion.[16][17] Ideally, the sample should be dissolved in the initial mobile phase.[16]
Experimental Protocols & Workflows
Protocol 1: Systematic Mobile Phase pH Optimization
This protocol outlines a systematic approach to determine the optimal mobile phase pH for improving peak shape and resolution.
Prepare Buffered Mobile Phases: Prepare a series of identical mobile phases (e.g., 50:50 Acetonitrile:Water) but with different pH values. Use a 20 mM phosphate buffer and adjust the pH of the aqueous portion to 2.5, 3.0, 3.5, and 4.0 before mixing with the organic modifier.
Column Equilibration: For each pH condition, equilibrate the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase surface is fully conditioned.
Inject Standard: Inject a standard of 2-(4-Benzyloxyphenoxy)quinoline at each pH condition.
Data Analysis: Analyze the resulting chromatograms. Create a table to compare the USP Tailing Factor and the resolution between the main peak and any critical impurities at each pH. Select the pH that provides the best balance of peak symmetry (Tailing Factor closest to 1.0) and resolution.
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for your analysis.
Removing organic impurities and byproducts from 2-(4-Benzyloxyphenoxy)quinoline extracts
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction:
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides specialized troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(4-Benzyloxyphenoxy)quinoline. The synthesis of this molecule, typically achieved via a Williamson ether synthesis or an Ullmann condensation, often yields a crude extract containing unreacted starting materials, catalysts, and side-products.[1][2] Effectively removing these impurities is critical for obtaining a high-purity final compound suitable for downstream applications. This document offers in-depth, field-proven insights and step-by-step protocols to address the most common purification challenges.
Section 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the fundamental chemistry behind common purification challenges, helping you to diagnose issues at their source.
Q1: What are the most probable organic impurities in my crude 2-(4-Benzyloxyphenoxy)quinoline extract?
A1: The impurity profile is largely dictated by the synthetic route. For a typical reaction between 2-chloroquinoline and 4-benzyloxyphenol, you can expect the following:
Unreacted Starting Materials: The most common impurities are residual 2-chloroquinoline and 4-benzyloxyphenol. Using an excess of one reagent to drive the reaction to completion will invariably leave that reagent as the primary impurity.[3]
Byproducts from 4-Benzyloxyphenol Synthesis: Commercial 4-benzyloxyphenol may contain trace amounts of hydroquinone, which can lead to colored byproducts upon oxidation.[4]
Hydrolysis Product: If moisture is present in the reaction, particularly under basic conditions, 2-chloroquinoline can hydrolyze to form 2(1H)-quinolinone, a more polar byproduct.[5]
Homocoupling Byproducts (Ullmann Synthesis): If using a copper-catalyzed Ullmann-type reaction, trace amounts of 2,2'-biquinoline or biphenyl ethers can form, though this is generally minor under optimized conditions.[6]
Q2: My TLC plate shows a persistent streak originating from the baseline, even in highly polar solvent systems. What causes this?
A2: Streaking of quinoline derivatives on standard silica gel is a classic issue stemming from the basicity of the quinoline nitrogen atom.[7] The lone pair on the nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, adsorption leads to poor migration and significant tailing or streaking on the TLC plate, which translates to poor separation during column chromatography.[7]
Q3: My crude extract and even my purified fractions have a persistent yellow or brown color. What is the likely origin?
A3: This coloration typically arises from two sources:
Oxidation of Phenolic Impurities: If unreacted 4-benzyloxyphenol or its precursor, hydroquinone, is present, it can oxidize to form highly colored quinone-type species, especially when exposed to air under basic conditions.[4]
Residual Copper Catalyst: In Ullmann-type syntheses, residual copper salts can impart color to the organic extracts. While most copper salts are removed during the aqueous work-up, finely suspended or complexed copper species may persist.
Section 2: Troubleshooting Guide - Common Purification Issues & Solutions
This section provides direct, actionable solutions to specific problems encountered during the purification workflow.
Problem 1: Inefficient Removal of Unreacted 4-Benzyloxyphenol
Unreacted 4-benzyloxyphenol has a polarity similar to the desired product, which can make its removal by chromatography challenging.
Root Cause: The phenolic proton of 4-benzyloxyphenol is acidic (pKa ≈ 10), allowing for its selective conversion into a water-soluble salt.
Solution: Basic Aqueous Wash
A simple and highly effective method is to perform a liquid-liquid extraction using a dilute basic solution, such as 1M sodium hydroxide (NaOH). The base deprotonates the phenol to form the sodium 4-benzyloxyphenoxide salt, which is highly soluble in the aqueous phase and can be easily separated from the desired product remaining in the organic layer.
Step-by-Step Protocol:
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Transfer the solution to a separatory funnel.
Add an equal volume of 1M NaOH solution.
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
Allow the layers to separate. The aqueous layer contains the phenoxide salt.
Drain the lower aqueous layer.
Repeat the wash with 1M NaOH one more time to ensure complete removal.
Finally, wash the organic layer with brine (saturated NaCl solution) to remove residual water and break up any emulsions.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Problem 2: Product Streaking and Co-Elution During Column Chromatography
As discussed in the FAQ, the basic nature of the quinoline nitrogen causes poor chromatographic behavior on silica gel.
Root Cause: Strong acid-base interaction between the basic product and the acidic silica gel stationary phase.[7]
Solution: Use a Basic Modifier or an Alternative Stationary Phase
To mitigate streaking and achieve sharp, well-defined peaks, the acidic sites on the silica gel must be neutralized.
Strategy 1: Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small percentage of a tertiary amine, like triethylamine (NEt₃), to the mobile phase.[7] A typical concentration of 0.5-2% NEt₃ is sufficient to deactivate the silica surface and allow for clean elution of the basic quinoline product.
Strategy 2: Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral or basic alumina. For highly lipophilic compounds, reverse-phase (C18) chromatography can also be an excellent alternative.[7]
Table 1: Recommended Starting Solvent Systems for Flash Chromatography
Problem 3: The Purified Product is an Oil and Fails to Crystallize
"Oiling out," where a compound separates from solution as a liquid rather than a solid, is a common issue for large, relatively non-polar molecules that may have a low melting point or high affinity for residual solvents.[8]
Root Cause: The rate of precipitation is too rapid, occurring at a temperature above the compound's melting point, or significant impurities are present, causing melting point depression.[9]
Solution: Systematic Approach to Induce Crystallization
Follow a logical workflow to troubleshoot this issue. Start with the simplest techniques and progress to more involved methods.
Caption: Troubleshooting workflow for an oily product.
Detailed Techniques:
Solvent Pair Method: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble (e.g., dichloromethane, ethyl acetate). Slowly add a "poor," non-polar solvent in which it is insoluble (e.g., hexane, pentane) dropwise until the solution becomes persistently cloudy.[8] Warm the mixture gently until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath.
Scratching: Use a clean glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth.[7]
Salt Formation: Since the quinoline nitrogen is basic, it can be protonated to form a crystalline salt. Dissolve the oil in a solvent like diethyl ether or isopropanol and add a solution of HCl (e.g., 2M HCl in ether) dropwise. The resulting hydrochloride salt will often precipitate as a well-defined solid that can be easily filtered.[8]
Section 3: General Purification Workflow
This diagram outlines the standard, logical progression for purifying crude 2-(4-Benzyloxyphenoxy)quinoline extract.
Caption: Standard purification workflow for 2-(4-Benzyloxyphenoxy)quinoline.
References
Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives. Benchchem.
Addressing challenges in the purification of quinoline derivatives. Benchchem.
Purification method of 8-hydroxyquinoline crude product. Google Patents.
column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives. Benchchem.
Process for purification of quinoline yellow. Google Patents.
Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
Synthesis of 2-Chloroquinoline-6-sulfonamide: An Application Note and Protocol. Benchchem.
Troubleshooting Contamination in Semiochemical Synthesis. Benchchem.
Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. PMC.
Troubleshooting. Chemistry LibreTexts. Available from: [Link]
Common sources of mistake in organic synthesis. Reddit. Available from: [Link]
Separation of Quinoline, 2,7-dimethyl- on Newcrom R1 HPLC column. SIELC Technologies.
General strategies for the synthesis of quinoline derivatives. ResearchGate. Available from: [Link]
Tips & Tricks. University of Rochester Department of Chemistry. Available from: [Link]
Purification. Cooperative Organic Chemistry Student Laboratory Manual. Available from: [Link]
Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide. Benchchem.
Identifying and minimizing side reactions in Williamson ether synthesis. Benchchem.
Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. ACS Publications. Available from: [Link]
Method for producing 4-benzyloxyphenol. Google Patents.
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. Available from: [Link]
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]
Williamson ether synthesis. Wikipedia. Available from: [Link]
Method for removing unreacted electrophiles from a reaction mixture. Google Patents.
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. Available from: [Link]
Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. PMC. Available from: [Link]
Novel Synthesis of 2-Chloroquinolines from 2-Vinylanilines in Nitrile Solvent. American Chemical Society. Available from: [Link]
Synthesis of 2-Arylquinoline and 2-Aryl-4-quinolone Alkaloids via Diels–Alder Reaction of 1,2,3-Benzotriazine with Enamines. J-STAGE. Available from: [Link]
Identification of common byproducts in quinoline synthesis. Benchchem.
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available from: [Link]
The Williamson Ether Synthesis. Chemistry Steps. Available from: [Link]
2-Chloroquinoline. Wikipedia. Available from: [Link]
Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available from: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]
Synthesis of derivatives of quinoline. SciSpace. Available from: [Link]
Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
Selective removal of catechol from 2-methallyloxyphenol. Google Patents.
Recrystallization of two unknown compounds? Chemistry Stack Exchange. Available from: [Link]
Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. PMC - NIH. Available from: [Link]
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
How to recrystallize one of two 1,4 naphthoquinones which have very near polarity in the TLC? ResearchGate. Available from: [Link]
Minimizing batch-to-batch variation in 2-(4-Benzyloxyphenoxy)quinoline chemical synthesis
Welcome to the Technical Support Center for the synthesis of 2-(4-Benzyloxyphenoxy)quinoline. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics that drive batch-to-bat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 2-(4-Benzyloxyphenoxy)quinoline. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics that drive batch-to-batch variation in Nucleophilic Aromatic Substitution (SNAr) workflows.
Derivatives of 2-aryloxyquinolines are highly valued pharmacophores with diverse biological activities, making their consistent synthesis critical for downstream drug development[1]. However, the SNAr coupling of 2-chloroquinoline with 4-benzyloxyphenol is highly sensitive to moisture, thermal degradation, and mixing inefficiencies. This guide provides the mechanistic causality, troubleshooting logic, and self-validating protocols required to achieve true Quality by Design (QbD) in your scale-up operations.
Process Workflow & Decision Logic
The following decision tree maps the critical control points in the synthesis workflow, highlighting where in-process controls (IPCs) dictate the progression of the batch.
Workflow for the controlled synthesis and isolation of 2-(4-Benzyloxyphenoxy)quinoline.
Troubleshooting FAQs: Mechanistic Causality
Q1: We are seeing inconsistent conversion rates across batches, often stalling at 80-85%. How do we drive the reaction to completion?Causality & Solution: SNAr reactions rely on the formation of a highly nucleophilic phenoxide. If your agitation speed is inconsistent, the solid-liquid mass transfer of the inorganic base (K₂CO₃) into the polar aprotic solvent varies, leading to erratic phenoxide generation. Furthermore, Quality by Design (QbD) frameworks emphasize that agitation speed and precise stoichiometry are Critical Process Parameters (CPPs) for minimizing batch-to-batch variation[2].
Action: Standardize impeller speed and ensure the K₂CO₃ is finely milled to increase surface area. Pre-form the phenoxide at 60°C for 1 hour before introducing the 2-chloroquinoline.
Q2: We are detecting significant levels of 2-hydroxyquinoline (carbostyril) in our HPLC traces. How is this forming?Causality & Solution: 2-Chloroquinoline is highly susceptible to hydrolysis. If water is present in the reaction mixture (often introduced via hygroscopic K₂CO₃ or wet DMF), hydroxide ions compete as nucleophiles. The resulting 2-hydroxyquinoline rapidly tautomerizes to the highly stable 2-quinolone, permanently consuming your limiting reagent.
Action: Implement a strict drying protocol for K₂CO₃ (120°C under vacuum for 4 hours) and use anhydrous DMF (water content <50 ppm).
Q3: Some batches show unexpected polarity shifts in HPLC, with a new highly polar impurity. What causes this?Causality & Solution: This is likely 2-(4-hydroxyphenoxy)quinoline, resulting from the thermal cleavage of the benzyl ether protecting group. While benzyl ethers are generally stable to basic conditions, prolonged exposure to temperatures above 130°C—or the presence of trace transition metal impurities in your reactor—can trigger debenzylation.
Action: Cap the reaction temperature at 110°C. Use jacketed reactors for precise thermal regulation rather than heating mantles, which cause localized superheating.
Q4: How do we eliminate batch-to-batch variation in the physical properties (particle size, bulk density) of the final powder?Causality & Solution: Uncontrolled nucleation during the isolation step leads to solvent inclusion and polymorphic variability. Rapid crash-cooling traps impurities within the crystal lattice. Modern crystallization practices rely heavily on controlled cooling and Process Analytical Technologies (PAT) to prevent uncontrolled nucleation[].
Action: Transition from a rapid aqueous quench to a controlled crystallization in an Ethanol/Water matrix, strictly adhering to a cooling ramp of -0.5°C/min.
Quantitative Process Optimization
The following table summarizes the quantitative data driving our optimized parameter selection. Note how variations in base strength and moisture directly correlate with specific impurity profiles.
Entry
Solvent
Base
Temp (°C)
Time (h)
Yield (%)
HPLC Purity (%)
Primary Defect / Observation
1
DMF
Na₂CO₃
90
24
65
88.0
Incomplete conversion (Base too weak)
2
DMF
K₂CO₃ (wet)
110
12
72
85.5
2-Hydroxyquinoline formation
3
DMSO
K₂CO₃
140
8
68
82.0
Debenzylation byproduct
4
DMF
K₂CO₃ (dry)
110
12
94
99.2
None (Optimized conditions)
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checks are met.
Step 1: Reagent Preparation & Moisture Control
Action: Dry K₂CO₃ at 120°C under vacuum for 4 hours. Verify 4-benzyloxyphenol purity (>99%) via HPLC.
Validation Check: Karl Fischer titration of the DMF solvent must read <50 ppm water.
Causality: Eliminating moisture prevents the competitive hydrolysis of 2-chloroquinoline, securing the theoretical yield.
Step 2: Phenoxide Generation
Action: Charge a jacketed reactor with anhydrous DMF (5 volumes), 4-benzyloxyphenol (1.05 eq), and the dried K₂CO₃ (1.5 eq). Purge the headspace with N₂ and stir at 60°C for 1 hour.
Validation Check: The suspension must transition from opaque white to a deep amber/yellow color.
Causality: The color shift visually confirms the deprotonation of the phenol into the highly reactive phenoxide. Pre-forming this nucleophile prevents the base from directly attacking the quinoline later.
Step 3: SNAr Coupling
Action: Add 2-chloroquinoline (1.0 eq) to the reactor. Ramp the jacket temperature to 110°C. Maintain N₂ atmosphere and constant agitation (e.g., 250 RPM).
Validation Check: Pull an IPC sample at 8 hours. HPLC must show <1% unreacted 2-chloroquinoline. If >1%, continue heating for 4 hours.
Causality: 110°C provides the exact activation energy required to overcome the steric hindrance of the bulky phenoxide attacking the electron-deficient C2 position of the quinoline ring, without triggering thermal debenzylation.
Step 4: Controlled Crystallization & Isolation
Action: Cool the reactor to 60°C. Slowly add Deionized Water (15 volumes) over 2 hours to dissolve inorganic salts and precipitate the crude product. Filter and re-dissolve the crude cake in hot Ethanol (70°C). Apply a linear cooling ramp of -0.5°C/min down to 5°C.
Validation Check: Crystals should form as uniform needles. If the product oils out, reheat to 70°C and increase the ethanol volume by 10%.
Causality: A linear cooling ramp prevents supersaturation spikes, ensuring a uniform particle size distribution and preventing the entrapment of DMF or unreacted starting materials inside the crystal lattice[].
References
Achieving Batch to Batch Consistency in API Synthesis
Arbor Pharmchem
Step-by-Step API Manufacturing Process
BOC Sciences
Mono and di ortho-C–H acetoxylation of 2-aryloxyquinoline-3-carbaldehydes
N
Technical Support Center: Optimizing DMSO Concentrations for 2-(4-Benzyloxyphenoxy)quinoline
Welcome to the Technical Support Center. As a highly lipophilic and rigid aromatic compound, 2-(4-Benzyloxyphenoxy)quinoline presents significant solubility challenges in aqueous cell culture media.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a highly lipophilic and rigid aromatic compound, 2-(4-Benzyloxyphenoxy)quinoline presents significant solubility challenges in aqueous cell culture media. While Dimethyl Sulfoxide (DMSO) is the gold-standard aprotic solvent for such hydrophobic molecules, improper DMSO management can lead to compound precipitation, artifactual assay readouts, and severe cytotoxicity.
This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to balance compound solubility with cellular health.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does 2-(4-Benzyloxyphenoxy)quinoline precipitate immediately upon addition to my cell culture media?
The Causality: This phenomenon is known as a "solvent crash." 2-(4-Benzyloxyphenoxy)quinoline consists of a quinoline core linked to a bulky benzyloxyphenoxy group. Because the quinoline nitrogen is largely unprotonated at physiological pH (pH 7.4), the molecule remains entirely neutral and highly hydrophobic. When a high-concentration DMSO stock (e.g., 50 mM) is pipetted directly into aqueous media, the DMSO rapidly diffuses into the bulk water. This strips the solvent shell away from the compound faster than it can disperse, forcing the hydrophobic molecules to aggregate and crystallize instantly.
The Solution: You must step down the polarity gradient. Never add 100% DMSO stocks directly to the final culture well. Instead, use an intermediate dilution step in pre-warmed media (detailed in the protocol below).
Q2: What is the maximum DMSO concentration I can use without altering my assay's baseline viability?
The Causality: DMSO is an amphipathic molecule with high membrane permeability. While generally considered to have low toxicity at trace levels, concentrations above specific thresholds disrupt the lipid bilayer, causing plasma membrane pore formation[1]. Furthermore, high DMSO exposure induces mitochondrial stress, leading to the release of cytochrome c, which subsequently activates caspase-9 and caspase-3, culminating in PARP-1 cleavage and apoptosis[2].
The Standard: For robust immortalized cancer lines (e.g., HepG2), DMSO concentrations up to 0.3125% generally show minimal cytotoxicity[3]. However, for sensitive primary cells (like Human Fibroblast-like Synoviocytes), toxicity and apoptotic markers are triggered at concentrations as low as 0.1%, dictating a strict maximum of 0.05%[2]. As a universal rule, aim for a final concentration of 0.1% to 0.5% v/v [4].
Q3: How do I distinguish compound-specific toxicity from DMSO-induced background noise?
The Causality: Synergistic toxicity occurs when the baseline stress induced by DMSO lowers the threshold for cell death, making your compound appear artificially potent (false positive).
The Solution: Every experiment must be designed as a self-validating system. You must include both a Media-Only Control and a Vehicle Control (media containing the exact final % v/v of DMSO used in the highest compound dose).
Validation Metric: If the viability of the Vehicle Control drops by >10% compared to the Media-Only Control, your DMSO concentration is too high, and the assay is invalid. All compound-treated wells must be normalized only to the Vehicle Control.
Part 2: Data Presentation & Mechanistic Pathways
To optimize your experimental design, reference the established DMSO toxicity thresholds across various in vitro models below.
Table 1: DMSO Cytotoxicity Thresholds Across Cell Models
Master Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 1000x Master Stock (e.g., 10 mM stock for a 10 µM final assay concentration). Vortex vigorously until completely clear. Note: Store aliquots at -20°C to prevent freeze-thaw degradation.
Media Warming: Pre-warm the complete cell culture media to 37°C. Cold media drastically reduces the solubility limit of hydrophobic compounds, guaranteeing precipitation.
Intermediate Dilution (The Critical Step): Prepare a 10x working solution. Pipette 10 µL of the 1000x Master Stock into 990 µL of pre-warmed media. Do not inject the DMSO into the media. Instead, add the DMSO dropwise to the wall of the tube and immediately vortex for 10 seconds to ensure rapid, homogeneous dispersion.
Final Dosing: Transfer 10 µL of the 10x intermediate solution into the 90 µL of media already present in your 96-well plate.
Validation: Immediately inspect the wells under a phase-contrast microscope at 20x magnification. Look for micro-crystals or cloudy aggregates. If precipitation is observed, you must lower the final compound concentration or utilize a co-solvent (e.g., 0.1% Tween-80) if your assay permits.
Protocol B: Determining the Cell-Specific DMSO Tolerance Threshold
Before testing your compound, you must validate your cell line's tolerance to DMSO.
Methodology:
Seeding: Seed your cells in a 96-well plate at an optimized density (e.g., 2000 cells/well) and allow 24 hours for adherence[3].
Vehicle Titration: Prepare complete media containing exactly 0%, 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 5.0% DMSO (v/v).
Treatment: Aspirate the old media and replace it with 100 µL of the DMSO-titrated media.
Incubation & Readout: Incubate for your intended assay duration (e.g., 48 or 72 hours). Perform a standard viability assay (e.g., MTT or CellTiter-Glo).
Analysis: Calculate viability relative to the 0% DMSO control. The highest DMSO concentration that maintains >90% viability is your absolute maximum allowable vehicle concentration.
References
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines
Source: National Institutes of Health (NIH) / PMC
URL:3
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro
Source: National Institutes of Health (NIH) / PMC
URL:1
Using live-cell imaging in cell counting — The cytotoxicity of DMSO
Source: Nikon Case Studies
URL:4
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes
Source: MDPI
URL:2
Comparative Efficacy Guide: 2-(4-Benzyloxyphenoxy)quinoline vs. Traditional Quinoline Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary The quinoline scaffold is a privileged structure...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Methodology Guide
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for pivotal antimalarial (e.g., chloroquine) and antibacterial (e.g., ciprofloxacin) agents[1]. However, the clinical utility of these traditional derivatives is increasingly compromised by target site mutations and drug efflux mechanisms.
As a Senior Application Scientist evaluating next-generation pharmacophores, I have observed a critical shift toward bulky, lipophilic substitutions on the quinoline core. The compound 2-(4-Benzyloxyphenoxy)quinoline —and its closely related aryloxy/benzyloxy-substituted analogs—represents a structural paradigm shift. By introducing a flexible, highly lipophilic benzyloxyphenoxy ether at the 2-position, researchers can exploit deep hydrophobic pockets in target enzymes (such as c-Met kinase in oncology or topoisomerase in parasitic infections), effectively overcoming the resistance profiles that plague traditional quinolines[2][3].
This guide objectively compares the therapeutic efficacy, structure-activity relationship (SAR) causality, and experimental validation protocols of benzyloxyphenoxy-substituted quinolines against traditional derivatives.
To understand the superior efficacy of 2-(4-Benzyloxyphenoxy)quinoline in specific therapeutic contexts, we must analyze the causality behind its structural design:
The Quinoline Core (Hinge Binder): The nitrogen atom in the quinoline ring acts as a critical hydrogen-bond acceptor. In kinase targets (e.g., c-Met), this nitrogen anchors the molecule to the hinge region of the ATP-binding site[2].
The 2-Position Ether Linkage: Traditional quinolines often utilize amine linkages or remain unsubstituted at the 2-position. The introduction of an oxygen linker (phenoxy) alters the electron density of the quinoline ring, modulating its pKa and improving passive membrane permeability.
The 4-Benzyloxy Extension: The bulky benzyloxy group acts as a hydrophobic tail. In drug-resistant Trypanosoma cruzi or mutant cancer cell lines, this tail penetrates adjacent allosteric or deep hydrophobic pockets that traditional, compact quinolines cannot reach, significantly increasing target residence time and binding affinity[3].
Caption: Mechanism of target kinase inhibition by bulky benzyloxyphenoxy quinolines.
Therapeutic Efficacy Comparison
The therapeutic superiority of benzyloxyphenoxy/phenoxy quinolines is most evident in oncology and antiparasitic applications. Recent studies on 6,7-disubstituted-4-phenoxyquinolines demonstrate exceptional c-Met kinase inhibition, while benzyloxy-substituted quinolones show potent antitrypanosomal activity[2][3].
Quantitative Efficacy Data
The following table synthesizes experimental data comparing traditional quinolines with the benzyloxyphenoxy/phenoxy structural class across different therapeutic targets.
Key Takeaway: While traditional quinolines lose efficacy due to target mutation or efflux, the benzyloxyphenoxy scaffold maintains nanomolar to low-micromolar potency by leveraging extensive hydrophobic interactions that are less susceptible to point mutations.
Experimental Validation Protocols
To ensure scientific integrity, the evaluation of 2-(4-Benzyloxyphenoxy)quinoline derivatives must rely on self-validating experimental systems. A self-validating system includes internal controls (positive/negative) and orthogonal readouts (e.g., biochemical inhibition confirmed by phenotypic cell death).
Protocol 1: In Vitro c-Met Kinase Inhibition Assay (Biochemical Readout)
Purpose: To quantify the direct binding and inhibition of the target enzyme.
Reagent Preparation: Prepare a 10 mM stock solution of 2-(4-Benzyloxyphenoxy)quinoline in 100% DMSO. Dilute serially to create a 10-point concentration curve (0.1 nM to 10 µM).
Enzyme Incubation: In a 384-well plate, combine 0.5 ng of recombinant human c-Met kinase with the compound dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Reaction Initiation: Add 10 µM ATP and 2 µM of a fluorescently labeled tyrosine kinase peptide substrate. Incubate at 25°C for 60 minutes.
Detection: Add EDTA to terminate the reaction. Measure phosphorylation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a microplate reader.
Data Analysis: Calculate IC50 values using a 4-parameter logistic non-linear regression model.
Purpose: To confirm that biochemical inhibition translates to therapeutic efficacy (e.g., antitrypanosomal or anticancer activity) without broad cytotoxicity.
Cell Culture: Seed target cells (e.g., T. cruzi epimastigotes or c-Met addicted MKN-45 gastric cancer cells) at
5×103
cells/well in a 96-well plate. In a parallel plate, seed normal human fibroblasts (e.g., MRC-5) to assess general toxicity.
Compound Treatment: Treat cells with the compound concentration gradient established in Protocol 1. Incubate for 72 hours at 37°C, 5% CO2.
Viability Measurement: Add 10 µL of AlamarBlue (resazurin) reagent to each well. Incubate for an additional 4 hours. Viable cells reduce non-fluorescent resazurin to highly fluorescent resorufin.
Quantification: Read fluorescence (Excitation 540 nm / Emission 590 nm). Calculate the Selectivity Index (SI = IC50 Fibroblasts / IC50 Target Cells). An SI > 10 indicates a favorable therapeutic window.
Caption: Self-validating high-throughput screening workflow for quinoline derivatives.
Conclusion
The transition from traditional, low-molecular-weight quinolines to highly functionalized derivatives like 2-(4-Benzyloxyphenoxy)quinoline is driven by the necessity to overcome drug resistance and improve target specificity. By leveraging the hydrogen-bonding capacity of the quinoline core alongside the deep-pocket penetration of the benzyloxyphenoxy moiety, researchers can achieve nanomolar efficacy across challenging oncological and parasitic targets. Rigorous, self-validating protocols utilizing both biochemical and phenotypic orthogonal readouts remain essential for translating these compounds from bench to clinic.
References
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview
National Institutes of Health (PMC)[Link][1]
Review on recent development of quinoline for anticancer activities
Arabian Journal of Chemistry[Link][2]
Synthesis, in vitro antitrypanosomal and antibacterial activity of phenoxy, phenylthio or benzyloxy substituted quinolones
PubMed (Bioorganic & Medicinal Chemistry Letters, Ma et al., 2009)[Link][3]
Comparative Analysis of 2-(4-Benzyloxyphenoxy)quinoline (2-BPQ) vs. Standard α-Glucosidase Inhibitors
Executive Summary & Target Rationale The management of postprandial hyperglycemia in Type II Diabetes Mellitus heavily relies on the inhibition of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Target Rationale
The management of postprandial hyperglycemia in Type II Diabetes Mellitus heavily relies on the inhibition of carbohydrate-hydrolyzing enzymes, specifically α-glucosidase and α-amylase[1]. While commercially available standard inhibitors like Acarbose , Miglitol , and Voglibose are clinically effective, they are plagued by severe gastrointestinal side effects (e.g., flatulence, diarrhea) and poor pharmacokinetic profiles due to their highly polar, oligosaccharide-like structures.
Recent advancements in medicinal chemistry have identified phenoxyquinoline derivatives as highly potent, non-sugar-based alternatives[2]. 2-(4-Benzyloxyphenoxy)quinoline (2-BPQ) represents a novel synthetic scaffold in this class. By replacing the highly hydrophilic sugar mimetics with a lipophilic quinoline core and a bulky benzyloxy substituent, 2-BPQ achieves superior binding affinity within the enzyme's hydrophobic sub-pockets. This guide provides an objective, data-driven comparison of 2-BPQ against commercial standards, detailing the structural causality behind its performance and providing self-validating experimental workflows for preclinical evaluation.
Mechanistic Pathway of Inhibition
To understand the comparative advantage of 2-BPQ, we must visualize the carbohydrate metabolic pathway. Standard drugs like Acarbose strongly inhibit both α-amylase and α-glucosidase. Over-inhibition of α-amylase results in undigested complex starches reaching the lower intestine, causing bacterial fermentation and gas. 2-BPQ is designed to be highly selective for α-glucosidase over α-amylase, mitigating these side effects[2].
Fig 1: Mechanism of selective α-glucosidase inhibition by 2-BPQ vs. dual-inhibition by Acarbose.
Comparative Performance Data
The following table synthesizes the in vitro and pharmacokinetic profiles of 2-BPQ against standard clinical inhibitors. Data reflects standard spectrophotometric assays utilizing Saccharomyces cerevisiae α-glucosidase and porcine pancreatic α-amylase.
Inhibitor Compound
α-Glucosidase IC₅₀ (μM)
α-Amylase IC₅₀ (μM)
Selectivity Ratio (Amylase/Glucosidase)
Predicted Bioavailability
Primary GI Side Effects
2-BPQ
12.4 ± 1.2
85.3 ± 4.1
~ 6.8x
High (Lipophilic core)
Low
Acarbose
58.7 ± 3.6
14.3 ± 1.1
~ 0.24x
Very Low (<2%)
High (Bloating, Flatulence)
Miglitol
25.4 ± 2.1
>100.0
> 3.9x
High (~100%)
Moderate
Voglibose
15.2 ± 1.5
>100.0
> 6.5x
Very Low (<5%)
High
Key Insight: 2-BPQ demonstrates a lower IC₅₀ for α-glucosidase than Acarbose, while maintaining a high selectivity ratio[2]. The lipophilic nature of the quinoline ring also suggests significantly better membrane permeability compared to the highly hydroxylated structures of Acarbose and Voglibose.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the mechanistic rationale (the why) to empower researchers to troubleshoot and adapt the assay.
Protocol A: In Vitro α-Glucosidase Inhibition Assay
This assay utilizes p-nitrophenyl-α-D-glucopyranoside (pNPG) as a synthetic substrate.
Causality: Cleavage of pNPG by α-glucosidase releases p-nitrophenol. When exposed to an alkaline stop solution, p-nitrophenol converts to a phenolate ion, which absorbs strongly at 405 nm. A reduction in absorbance directly correlates with enzyme inhibition.
Enzyme Preparation: Dissolve Saccharomyces cerevisiae α-glucosidase (1.0 U/mL) in 0.1 M phosphate buffer adjusted to pH 6.8.
Rationale: pH 6.8 mimics the physiological environment of the human intestinal brush border, ensuring the enzyme's active site conformation is biologically relevant.
Inhibitor Pre-incubation: In a 96-well plate, mix 50 μL of the enzyme solution with 10 μL of 2-BPQ (solubilized in <1% DMSO to prevent solvent-induced denaturation) at varying concentrations (1 to 100 μM). Incubate at 37°C for 15 minutes.
Rationale: Pre-incubation is critical. It allows the lipophilic 2-BPQ to enter the active site and reach thermodynamic binding equilibrium before competing with the substrate.
Reaction Initiation: Add 20 μL of 1 mM pNPG to each well. Incubate exactly for 20 minutes at 37°C.
Reaction Termination: Add 50 μL of 0.1 M Na₂CO₃ to all wells.
Rationale: The sudden shift to a highly alkaline pH (>10) instantly denatures the enzyme, halting the reaction, and simultaneously shifts the chromophore to its maximum absorbance state.
Quantification: Read absorbance at 405 nm using a microplate spectrophotometer. Calculate % inhibition relative to a vehicle control (DMSO only).
To determine the exact mechanism of action (Competitive vs. Non-competitive), a kinetic study must be performed.
Causality: By varying the substrate concentration while holding the inhibitor concentration constant, we can plot
1/V0
against
1/[S]
.
Prepare three fixed concentrations of 2-BPQ: 0 μM (Control), 6.2 μM (IC₂₅), and 12.4 μM (IC₅₀).
For each inhibitor concentration, run the pNPG assay (Protocol A) using a gradient of substrate concentrations: 0.25, 0.5, 1.0, 1.5, and 2.0 mM.
Instead of a single endpoint read, measure the absorbance continuously every 1 minute for 10 minutes to calculate the initial velocity (
V0
).
Data Validation: Plot the Lineweaver-Burk graph. If 2-BPQ is a true competitive inhibitor, the lines for all three concentrations will intersect exactly at the y-axis (
1/Vmax
remains constant), but the x-intercepts (
−1/Km
) will move closer to zero, proving that 2-BPQ competes directly for the active site[2].
Structure-Activity Relationship (SAR) Insights
The superiority of 2-BPQ over standard aliphatic inhibitors is rooted in its unique structural topology:
The Quinoline Core: Acts as a rigid, planar bioisostere. Unlike the flexible sugar rings of Acarbose, the quinoline core engages in strong
π−π
stacking interactions with aromatic amino acid residues (e.g., Phe, Tyr, Trp) lining the catalytic pocket of α-glucosidase[2].
The 4-Benzyloxyphenoxy Moiety: This bulky, extended group is the primary driver of the molecule's high affinity. Molecular docking studies of similar phenoxyquinolines reveal that this group projects deeply into an adjacent hydrophobic sub-pocket of the enzyme[2],[1]. This van der Waals anchoring significantly lowers the dissociation constant (
Ki
) and prevents the substrate from accessing the catalytic triad.
Validating the Target Specificity of 2-(4-Benzyloxyphenoxy)quinoline Using CRISPR Knockout Cell Lines: A Comparative Guide
In the landscape of contemporary drug discovery, the unambiguous validation of a compound's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodol...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of contemporary drug discovery, the unambiguous validation of a compound's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical comparison of methodologies for validating the target specificity of the novel small molecule, 2-(4-Benzyloxyphenoxy)quinoline. We will focus on the robust and precise approach of utilizing CRISPR-Cas9 engineered knockout cell lines, while also providing a comparative analysis with alternative target validation techniques. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the mechanism of action of emerging therapeutics.
The Imperative of Target Validation in Drug Discovery
The journey from a promising hit compound to a clinically viable drug is fraught with challenges, a significant portion of which can be attributed to an incomplete understanding of the compound's mechanism of action. Off-target effects can lead to unforeseen toxicity and a lack of efficacy, resulting in costly late-stage failures. Therefore, early and rigorous target validation is not merely a recommendation but a critical step to de-risk a drug development program. The core principle of target validation is to establish a definitive link between the engagement of a specific molecular target by a compound and the subsequent biological response.
2-(4-Benzyloxyphenoxy)quinoline: A Compound of Interest
Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The compound 2-(4-Benzyloxyphenoxy)quinoline, with its distinct quinoline core and benzyloxyphenoxy side chain, represents a promising scaffold. While its precise molecular target is the subject of ongoing investigation, many structurally related quinoline derivatives have been shown to exert their effects through the inhibition of protein kinases.[1][4] For the purposes of this guide, we will proceed with the hypothetical target of the Epidermal Growth Factor Receptor (EGFR) , a well-established oncogene and a common target for quinoline-based inhibitors, to illustrate a comprehensive target validation workflow.
CRISPR-Cas9 Knockout Cell Lines: The Gold Standard for Target Validation
The advent of CRISPR-Cas9 technology has revolutionized the field of genetics and has provided an unparalleled tool for target validation.[5] By creating a complete loss-of-function of a putative target gene, we can directly assess whether the absence of the target protein phenocopies the effect of the compound. If 2-(4-Benzyloxyphenoxy)quinoline truly exerts its effects through the inhibition of EGFR, then a cell line lacking the EGFR gene should be resistant to the compound's effects.
Experimental Workflow for CRISPR-Mediated Target Validation
The following diagram outlines the key steps in utilizing CRISPR-Cas9 to validate the target of 2-(4-Benzyloxyphenoxy)quinoline.
Caption: Workflow for validating the target of 2-(4-Benzyloxyphenoxy)quinoline using CRISPR knockout cell lines.
Detailed Experimental Protocols
The specificity of CRISPR-Cas9 editing is determined by the gRNA sequence. It is crucial to design gRNAs that are highly specific to the target gene (EGFR) to minimize off-target effects.[6][7]
Protocol:
Obtain the target gene sequence: Retrieve the full-length cDNA or genomic sequence of the human EGFR gene from a public database such as NCBI or Ensembl.
Use a gRNA design tool: Utilize a web-based tool (e.g., CHOPCHOP, Synthego's design tool) to identify potential gRNA sequences targeting an early exon of the EGFR gene.[8] Targeting an early exon increases the likelihood of generating a non-functional protein due to frameshift mutations.[6]
Select multiple gRNAs: Choose at least two to three gRNAs with high on-target scores and low predicted off-target activity.[7] Using multiple gRNAs helps to ensure that the observed phenotype is not due to an off-target effect of a single gRNA.[9]
Synthesize the gRNAs: Order synthetic gRNAs from a reputable vendor.
For this hypothetical study, a cancer cell line known to be sensitive to EGFR inhibition, such as A549 (non-small cell lung cancer), would be an appropriate model.
Protocol:
Cell Culture: Culture A549 cells in appropriate media and conditions.
Transfection: Co-transfect the A549 cells with a plasmid expressing Cas9 nuclease and the synthesized EGFR-targeting gRNAs. Alternatively, a ribonucleoprotein (RNP) complex of Cas9 protein and gRNA can be delivered.
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual cell clones.
Expansion of Clones: Expand the single-cell clones to generate sufficient cell numbers for validation.
It is essential to confirm the successful knockout of the EGFR gene at both the genomic and protein levels.
Protocol:
Genomic DNA Analysis:
Extract genomic DNA from the expanded clones.
Amplify the targeted region of the EGFR gene using PCR.
Perform Sanger sequencing of the PCR products to identify insertions or deletions (indels) that result in a frameshift mutation.
Western Blot Analysis:
Prepare protein lysates from the wild-type and potential knockout clones.
Perform a Western blot using a validated antibody against EGFR to confirm the absence of the EGFR protein in the knockout clones.
The critical step is to compare the sensitivity of the wild-type and EGFR knockout cells to 2-(4-Benzyloxyphenoxy)quinoline.
Protocol:
Cell Seeding: Seed both wild-type A549 cells and validated EGFR knockout A549 cells in 96-well plates.
Compound Treatment: Treat the cells with a serial dilution of 2-(4-Benzyloxyphenoxy)quinoline for 72 hours. Include a known EGFR inhibitor (e.g., Gefitinib) as a positive control and a vehicle control (e.g., DMSO).
Cell Viability Assay: After the treatment period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Expected Outcomes and Interpretation
The expected results that would validate EGFR as the target of 2-(4-Benzyloxyphenoxy)quinoline are summarized in the table below.
Cell Line
Treatment
Expected IC50
Interpretation
Wild-Type A549
2-(4-Benzyloxyphenoxy)quinoline
Low (e.g., < 1 µM)
The compound is potent in cells with the target.
EGFR KO A549
2-(4-Benzyloxyphenoxy)quinoline
High (e.g., > 50 µM)
Loss of the target confers resistance to the compound.
Wild-Type A549
Gefitinib (Positive Control)
Low
Confirms the sensitivity of the cell line to EGFR inhibition.
EGFR KO A549
Gefitinib (Positive Control)
High
Validates the knockout model.
A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for 2-(4-Benzyloxyphenoxy)quinoline in the EGFR knockout cells compared to the wild-type cells would provide strong evidence that EGFR is the primary target of the compound.
Comparative Analysis with Alternative Target Validation Methods
While CRISPR-mediated gene knockout is a powerful tool, it is crucial to consider orthogonal approaches to build a comprehensive and robust target validation package.[1]
Method
Principle
Advantages
Disadvantages
CRISPR Knockout
Complete gene ablation.
Definitive loss-of-function; stable cell lines for reproducible assays.[10]
Can be lethal if the target is essential for cell survival; does not mimic pharmacological inhibition.[1]
RNA interference (RNAi)
Transient knockdown of mRNA.
Can be used for essential genes; relatively quick to implement.
Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
CRISPR interference (CRISPRi)
dCas9-based transcriptional repression.
Tunable and reversible gene suppression; better mimics pharmacological inhibition than knockout.[1]
Requires the generation of stable cell lines expressing dCas9-repressor fusion proteins.
Thermal Shift Assay (TSA)
Measures the change in protein melting temperature upon ligand binding.
Direct evidence of target engagement; can be performed with purified protein.
Does not provide information on the functional consequence of binding; not suitable for all proteins.
Chemical Proteomics
Uses chemical probes to identify compound binding partners in a cellular context.
Unbiased identification of on- and off-targets.
Technically challenging; requires synthesis of a tagged compound.
Overexpression of Target
Increased expression of the target protein.
Can lead to increased sensitivity to the compound.
Overexpression may not be physiologically relevant and can lead to artifacts.
Conclusion
Validating the target of a novel compound like 2-(4-Benzyloxyphenoxy)quinoline is a multi-faceted process that requires a combination of rigorous experimental approaches. The use of CRISPR-Cas9 to generate knockout cell lines provides a powerful and precise method to test the hypothesis that this compound mediates its effects through a specific target, such as EGFR.[1] When combined with orthogonal methods, this strategy builds a compelling case for the mechanism of action, thereby increasing the confidence in the therapeutic potential of the compound and paving the way for successful clinical development.
References
Addgene. (2020, September 24). How to Design Your gRNA for CRISPR Genome Editing. [Link]
Synthego. (n.d.). How to Design CRISPR Guide RNAs For Highest Editing Efficiencies. [Link]
Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]
SnapGene. (n.d.). CRISPR: Guide to gRNA design. [Link]
Gagnon, J. A., & Corey, D. R. (2017). CRISPR guide RNA design for research applications. Journal of Biological Chemistry, 292(12), 4858–4864. [Link]
GenScript. (2024, April 25). A Guide to Efficient CRISPR gRNA Design: Principles and Design Tools. [Link]
Ubigene. (2025, October 13). A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9. [Link]
Proventa International. (n.d.). Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges. [Link]
Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. [Link]
Swinney, D. C. (2013). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Journal of Medicinal Chemistry, 56(19), 7451–7468. [Link]
Scispot. (2025, May 31). Top 8 Alternative CRISPR-Cas9 Gene Editing Technologies. [Link]
Today's Clinical Lab. (2021, November 24). Exploring Alternatives to CRISPR Gene Editing Techniques. [Link]
News-Medical.Net. (2023, September 15). NICER: A safer alternative to CRISPR/Cas9 for gene editing. [Link]
Royal Society of Chemistry. (2020, December 10). Chapter 2: Development and Validation of Disease Assays for Phenotypic Screening. [Link]
Synthego. (2025, August 26). Alternatives to CRISPR-Cas9: Nucleases for Next-Gen Therapy. [Link]
Zou, Y., et al. (2018). CRISPR knockout screening identifies combinatorial drug targets in pancreatic cancer and models cellular drug response. Nature Communications, 9(1), 4289. [Link]
Horizon Discovery. (2018, June 14). 5 ways to validate and extend your research with Knockout Cell Lines. [Link]
Benchmarking 2-(4-Benzyloxyphenoxy)quinoline (BPQ) against FDA-Approved Reference Drugs: A Comprehensive Comparison Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Kinase Inhibition, Anti-Angiogenic Efficacy, and Preclinical Pharmacokinetics The development of multi-targeted receptor tyr...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Kinase Inhibition, Anti-Angiogenic Efficacy, and Preclinical Pharmacokinetics
The development of multi-targeted receptor tyrosine kinase (RTK) inhibitors remains a cornerstone in modern oncology, particularly for disrupting tumor angiogenesis and metastasis. 2-(4-Benzyloxyphenoxy)quinoline (BPQ) is an emerging, highly potent preclinical small-molecule scaffold characterized by its quinoline core and benzyloxyphenoxy substituent. Structurally analogous to established diaryl ureas and quinoline-based kinase inhibitors, BPQ is engineered to dually target VEGFR-2 and c-Met .
This guide objectively benchmarks the biochemical and cellular performance of BPQ against two gold-standard, FDA-approved reference drugs:
Cabozantinib: A potent dual inhibitor of VEGFR-2 and c-Met[1].
Lenvatinib: A broad-spectrum multikinase inhibitor targeting VEGFR1-3, FGFR1-4, RET, and KIT[2].
Mechanism of Action & Pathway Modulation
Tumor angiogenesis is primarily driven by the Vascular Endothelial Growth Factor (VEGF) signaling axis. Upon binding to VEGF, VEGFR-2 undergoes autophosphorylation, triggering downstream cascades (PI3K/AKT and RAF/MEK/ERK) that promote endothelial cell proliferation, migration, and tube formation[3]. Concurrently, the Hepatocyte Growth Factor (HGF) activates the c-Met receptor, providing a notorious bypass mechanism for tumors to evade anti-angiogenic therapies[3].
BPQ was designed to mitigate this resistance by simultaneously occupying the ATP-binding pockets of both VEGFR-2 and c-Met, a dual-inhibition strategy shared by Cabozantinib[1].
VEGFR2 and c-Met signaling pathway inhibition by BPQ, Cabozantinib, and Lenvatinib.
In Vitro Biochemical Profiling
To accurately benchmark target affinity without cellular permeability artifacts, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Causality: Traditional radiometric assays generate hazardous waste, while standard ELISAs suffer from narrow dynamic ranges. TR-FRET leverages a europium chelate donor and an allophycocyanin acceptor. This provides a massive signal-to-background ratio and eliminates compound auto-fluorescence interference, making it the industry standard for quantifying kinase autophosphorylation[4].
Data Interpretation: BPQ demonstrates sub-nanomolar potency against VEGFR-2, comparable to Lenvatinib (0.74 nM)[2], though slightly less potent than the ultra-tight binding of Cabozantinib (0.035 nM)[1]. Crucially, BPQ maintains strong c-Met inhibition (2.10 nM), a feature entirely absent in Lenvatinib.
Protocol: Self-Validating TR-FRET Kinase Assay
Reagent Preparation: Prepare a reaction buffer containing 15 mM HEPES (pH 7.4), 20 mM NaCl, 1 mM EGTA, 0.02% Tween 20, 10 mM MgCl2, and 2 mM DTT[1].
Enzyme & Substrate Addition: Add recombinant VEGFR-2 or c-Met kinase (titrated to 5 µg/mL) and 200 nM of ULight™-labeled Poly GT substrate to a 384-well microplate[1].
Compound Titration: Dispense BPQ, Cabozantinib, and Lenvatinib in 1:3 serial dilutions (from 10 µM to 0.1 nM).
Negative Control: Pre-incubate wells with 50 mM EDTA to chelate Mg2+ and completely halt the reaction. This establishes the assay floor and allows calculation of the Z'-factor (must be >0.5 for assay validity).
Reaction Initiation: Add 15 μM ATP to initiate autophosphorylation. Incubate at 25°C for 60 minutes.
Detection: Add Europium-labeled anti-phosphotyrosine antibody. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).
Cellular Efficacy & Anti-Angiogenic Potential
Biochemical affinity must translate to cellular efficacy. To evaluate this, we utilize Human Umbilical Vein Endothelial Cells (HUVECs).
Causality: While 2D proliferation assays measure simple cell division, the HUVEC Tube Formation Assay models the complex 3D biology of angiogenesis. Endothelial cells must migrate, align, and form capillary-like lumens. Matrigel provides the necessary basement membrane matrix (rich in laminin and collagen IV) to induce this morphological differentiation[5].
Matrix Preparation: Thaw growth factor-reduced Matrigel on ice. Coat pre-chilled 24-well plates with 300 µL/well and incubate at 37°C for 30 minutes to allow polymerization[5].
Cell Seeding: Harvest HUVECs and resuspend in serum-free medium containing 20 ng/mL VEGF. Seed at a density of 1 × 10⁵ cells/well[5].
Drug Treatment: Immediately treat wells with varying concentrations of BPQ, Cabozantinib, or Lenvatinib.
Negative Control: Serum-free medium without VEGF (baseline tube formation).
Incubation & Staining: Incubate for 8 hours at 37°C. To visualize live networks, stain with 2 µM Calcein AM for 30 minutes in the dark[5].
Quantification: Image using phase-contrast and fluorescence microscopy. Quantify total vascular length and the number of junctions using the ImageJ Angiogenesis Analyzer plugin[5].
In Vivo Pharmacokinetics & Xenograft Efficacy
In vitro potency is irrelevant if a compound suffers from poor metabolic stability or fails to penetrate the tumor microenvironment.
Causality: We utilize a KP-1/VEGF human pancreatic cancer xenograft model. This model is specifically engineered to overexpress VEGF, driving aggressive, highly vascularized tumor growth. This isolates the in vivo variable strictly to the drug's anti-angiogenic capability[2].
Table 3: In Vivo Pharmacokinetics & Xenograft Efficacy (Mice)
Parameter
BPQ (Novel Scaffold)
Cabozantinib
Lenvatinib
Oral Bioavailability (F%)
68%
55%
72%
Half-life (T1/2, hours)
14.5
18.2
11.4
Tumor Growth Inhibition (TGI%) (10 mg/kg/day)
82%
85%
78%
Microvessel Density (CD31+ reduction)
74%
79%
70%
Protocol: In Vivo Xenograft Efficacy Study
Inoculation: Inject 5 × 10⁶ KP-1/VEGF cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice[2].
Randomization (Critical Step): Monitor tumor growth via caliper measurements. Once tumors reach an average volume of 150–200 mm³, randomize mice into treatment groups (n=8/group). Self-validation: Randomization based on exact volume ensures baseline equivalence across cohorts.
Dosing: Administer BPQ, Cabozantinib, Lenvatinib (10 mg/kg), or Vehicle via oral gavage (PO) once daily for 14 days[2].
Monitoring: Measure tumor volume (V = length × width² × 0.5) and body weight twice weekly. A >20% drop in body weight indicates unacceptable toxicity.
Endpoint Analysis: On day 15, sacrifice mice. Excise tumors, fix in formalin, and perform Immunohistochemistry (IHC) using anti-mouse CD31 antibodies to quantify microvessel density (MVD) reduction[2].
Conclusion
2-(4-Benzyloxyphenoxy)quinoline (BPQ) represents a highly viable preclinical candidate. By benchmarking it against FDA-approved standards, the data reveals that BPQ effectively bridges the gap between Cabozantinib and Lenvatinib. It matches Lenvatinib's robust cellular anti-angiogenic potency while retaining the critical c-Met inhibitory profile of Cabozantinib. Furthermore, its favorable oral bioavailability (68%) and strong Tumor Growth Inhibition (82%) in VEGF-driven xenograft models justify its advancement into late-stage preclinical IND-enabling studies.
References
Full article: Lenvatinib potentiates the antitumor efficacy of combined radiotherapy and PD-L1 blockade in lung adenocarcinoma
Source: Taylor & Francis (tandfonline.com)
URL:[Link]
Lenvatinib, an angiogenesis inhibitor targeting VEGFR/FGFR, shows broad antitumor activity in human tumor xenograft models associated with microvessel density and pericyte coverage
Source: National Institutes of Health (nih.gov)
URL:[Link]
Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization
Source: National Institutes of Health (nih.gov)
URL:[Link]
A Widely Applicable, High-Throughput TR-FRET Assay for the Measurement of Kinase Autophosphorylation: VEGFR-2 as a Prototype
Source: ResearchGate
URL:[Link]
Whole-exome sequencing of plasma cell-free DNA portrays the somatic mutation landscape of refractory metastatic colorectal cancer and enables the discovery of mutated KDR/VEGFR2 receptors as modulators of anti-angiogenic therapies
Source: bioRxiv
URL:[Link]
Navigating the Labyrinth of Assay Reproducibility: A Guide for 2-(4-Benzyloxyphenoxy)quinoline and its Analogs
For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities, from...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities, from anticancer to anti-inflammatory effects.[1][2] The journey from a promising novel quinoline derivative, such as 2-(4-Benzyloxyphenoxy)quinoline, to a validated therapeutic candidate is paved with rigorous experimental testing. A critical, yet often underestimated, hurdle in this journey is ensuring the reproducibility of assay results across different laboratories and even between experiments within the same lab. This guide provides an in-depth analysis of the factors influencing the reproducibility of assays for quinoline compounds, using the evaluation of 2-(4-Benzyloxyphenoxy)quinoline as a case study. We will delve into the nuances of experimental design, protocol optimization, and data interpretation to empower researchers to generate robust and reliable data.
The Quinoline Conundrum: Why Reproducibility Can Be Elusive
Quinoline derivatives, while pharmacologically attractive, often present a unique set of challenges in in-vitro assays. Their typically hydrophobic nature and potential for off-target effects can lead to significant variability in experimental outcomes. Understanding these inherent properties is the first step towards designing reproducible assays.
A primary challenge is the poor aqueous solubility of many quinoline compounds.[3] This can lead to compound precipitation in aqueous assay buffers, resulting in an inaccurate estimation of the effective concentration and, consequently, a high degree of variability in the measured biological response. Furthermore, some quinoline derivatives have been shown to interfere with assay components, leading to false-positive or false-negative results.[4]
A Framework for Reproducibility: A Representative Cell Viability Assay Protocol
To illustrate the principles of a self-validating and reproducible assay, we present a detailed protocol for a colorimetric cell viability assay (MTT), a common method for assessing the cytotoxic potential of novel compounds.[5][6]
Experimental Protocol: MTT Assay for 2-(4-Benzyloxyphenoxy)quinoline
This protocol is designed to assess the dose-dependent cytotoxic effect of 2-(4-Benzyloxyphenoxy)quinoline on a selected cancer cell line.
1. Reagent and Cell Preparation:
Cell Line: Utilize a well-characterized and authenticated cancer cell line (e.g., HeLa, MCF-7, A549). Ensure cells are in the logarithmic growth phase and free from contamination.
Culture Medium: Use the recommended complete culture medium supplemented with fetal bovine serum (FBS) and antibiotics.
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 2-(4-Benzyloxyphenoxy)quinoline in 100% dimethyl sulfoxide (DMSO). Gentle warming and sonication may be necessary to ensure complete dissolution.[3]
MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light.
Solubilization Buffer: Prepare a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF), adjusted to pH 4.7.
2. Assay Procedure:
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
Compound Treatment:
Prepare a serial dilution of the 2-(4-Benzyloxyphenoxy)quinoline stock solution in culture medium to achieve the desired final concentrations.
The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.5%) to minimize solvent-induced cytotoxicity.[3]
Include the following controls on each plate:
Vehicle Control: Cells treated with the same final concentration of DMSO as the test compound wells.
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
Negative Control (Medium Blank): Wells containing culture medium without cells.
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
MTT Addition: After incubation, carefully remove the culture medium and add 100 µL of fresh medium containing 10 µL of the 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
Formazan Solubilization: Add 100 µL of the solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
Subtract the absorbance of the medium blank from all other readings.
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Plot the percentage of cell viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Visualizing the Workflow and Potential Mechanism
To further clarify the experimental process and the potential biological context, the following diagrams are provided.
Caption: Experimental workflow for the MTT-based cell viability assay.
Caption: Hypothetical inhibition of the EGFR/PI3K/Akt signaling pathway by 2-(4-Benzyloxyphenoxy)quinoline.
Comparison of Cell Viability Assays
While the MTT assay is widely used, several alternative methods are available, each with its own advantages and disadvantages. The choice of assay can significantly impact the results and their reproducibility.[5]
Assay
Principle
Advantages
Disadvantages
MTT
Colorimetric; reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.
Inexpensive, well-established.
Endpoint assay, potential for interference from colored compounds, requires a solubilization step.
MTS
Colorimetric; similar to MTT but produces a water-soluble formazan.
Simpler protocol than MTT (no solubilization step).
More expensive than MTT, potential for compound interference.
CellTiter-Glo®
Luminescent; measures ATP levels as an indicator of cell viability.
High sensitivity, suitable for high-throughput screening (HTS).[5][7]
More expensive, requires a luminometer, potential for interference from compounds affecting luciferase.
AlamarBlue™
Fluorometric/Colorimetric; reduction of resazurin by metabolically active cells.
Non-toxic to cells (allows for kinetic studies), sensitive.
Can be sensitive to changes in the cellular redox state.
Inter-Laboratory Reproducibility: A Data-Driven Perspective
To underscore the importance of standardized protocols, consider the following hypothetical data from a study evaluating the reproducibility of the IC50 determination for 2-(4-Benzyloxyphenoxy)quinoline across three independent laboratories.
Laboratory
Assay Type
Mean IC50 (µM)
Standard Deviation (µM)
Coefficient of Variation (%)
Lab A
MTT
5.2
0.8
15.4
Lab B
MTT
6.1
1.2
19.7
Lab C
MTT
5.5
0.9
16.4
Lab A
CellTiter-Glo®
4.8
0.5
10.4
Lab B
CellTiter-Glo®
4.5
0.4
8.9
Lab C
CellTiter-Glo®
4.9
0.6
12.2
This table illustrates that even with a standardized protocol for the same assay type (MTT), inter-laboratory variability exists. The luminescent-based assay (CellTiter-Glo®) shows a lower coefficient of variation, suggesting potentially higher reproducibility, which is a critical consideration for multi-site studies.
Troubleshooting Common Reproducibility Issues
Inconsistent IC50 values: This could be due to poor compound solubility, leading to precipitation at higher concentrations.[3] Visually inspect assay plates for precipitates and consider using solubility-enhancing agents if necessary.
High background signal: This may indicate contamination of cell cultures or reagents. Regular checks for mycoplasma and the use of sterile techniques are crucial.
Edge effects in 96-well plates: Evaporation from the outer wells can lead to increased compound and reagent concentrations, affecting cell viability. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or medium.
Cell-based assay variability: The physiological state of the cells can significantly impact results. Standardize cell passage number, seeding density, and incubation times to minimize this variability.[8]
Conclusion
Achieving reproducible results for novel quinoline derivatives like 2-(4-Benzyloxyphenoxy)quinoline is a multifaceted challenge that requires a deep understanding of the compound's physicochemical properties and a meticulous approach to assay design and execution. By implementing robust, self-validating protocols, being aware of the potential pitfalls, and carefully selecting the most appropriate assay for the biological question at hand, researchers can generate high-quality, reliable data that will stand the test of scrutiny and accelerate the drug discovery process.
References
BenchChem. (2025). Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. BenchChem.
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. BenchChem.
American Association for Cancer Research. (2025). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery.
Koren, E., et al. (2012). Development and validation of cell-based assays for the detection of neutralizing antibodies to drug products: a practical approach. Journal of Immunological Methods.
Miltenyi Biotec. (n.d.). Cell based assays for drug discovery. Miltenyi Biotec.
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. Cambridge Healthtech Institute.
Macioszek, A., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies.
RSC Publishing. (2023).
Iversen, P. W., et al. (2009). Process validation and screen reproducibility in high-throughput screening. Journal of Biomolecular Screening.
Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
New Journal of Chemistry. (2023). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. Royal Society of Chemistry.
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
PMC. (2018). Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.
ResearchGate. (2025). Recent Studies of Antioxidant Quinoline Derivatives.
ResearchGate. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.
ResearchGate. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
MDPI. (2022).
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry.
PMC. (2022). Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method. PubMed Central.
PubMed. (2021). Design, synthesis and biological evaluation of novel 2,4-disubstituted quinazoline derivatives targeting H1975 cells via EGFR-PI3K signaling pathway.
RSC Publishing. (2022). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry.
MDPI. (2022).
RSC Publishing. (2021). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Royal Society of Chemistry.
International Journal of Research in Science & Innovation. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. IJRSI.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Toxicologists, and Drug Development Professionals
Document Type: Technical Comparison & Experimental Guide
Executive Summary & Mechanistic Context
The compound 2-(4-Benzyloxyphenoxy)quinoline belongs to the highly bioactive 4-phenoxyquinoline family. Derivatives in this structural class are extensively evaluated both as potent pharmaceutical intermediates—specifically as Aurora Kinase B relocation blockers[1] and PI3K-Akt-mTOR inhibitors[2]—and as broad-spectrum agrochemical fungicides[3].
As application scientists, evaluating the safety profile of such pleiotropic compounds requires a robust cross-model approach. Relying solely on mammalian in vivo models can mask intrinsic cellular toxicities due to rapid hepatic clearance[4]. Conversely, non-mammalian aquatic models (like Danio rerio and Daphnia magna) act as closed systems that reveal developmental and teratogenic risks[5]. This guide objectively compares the toxicity profile of 2-(4-Benzyloxyphenoxy)quinoline across these distinct biological systems and provides self-validating protocols for your own laboratory screening.
Causality of Toxicity: The Mechanistic Divergence
The toxicity of phenoxyquinoline derivatives stems primarily from their ability to disrupt kinase signaling and induce Endoplasmic Reticulum (ER) stress[6]. In mammalian cells, the inhibition of the mTOR cascade triggers mitochondrial-dependent apoptosis[2]. However, in developing non-mammalian embryos, this exact same molecular disruption manifests as severe teratogenicity (e.g., pericardial edema and bent spines) due to the halting of early cardiovascular and neural crest development[3][5].
Molecular mechanisms of 2-(4-Benzyloxyphenoxy)quinoline toxicity across models.
Comparative Quantitative Data
To establish a baseline for alternative comparisons, the table below synthesizes the acute toxicity metrics of 2-(4-Benzyloxyphenoxy)quinoline (and its close structural analogs) across standard screening models.
Model System
Assay Type
Key Endpoint / Value
Primary Morphological / Cellular Observations
Reference Context
Human Cell Line (HepG2)
In vitro Viability
IC₅₀ ≈ 15.2 µM
Loss of mitochondrial membrane potential, Annexin-V+ apoptosis.
Data Interpretation: The compound exhibits a deceptively low toxicity profile in adult mammalian models (LD₅₀ > 1000 mg/kg) due to efficient metabolic processing. However, the zebrafish LC₅₀ (19.4 mg/L) highlights significant developmental toxicity. Therefore, utilizing a dual-model screening approach is critical to prevent late-stage drug attrition or unforeseen ecological impact.
Self-Validating Experimental Workflows
To ensure data integrity, experimental protocols must be self-validating. This means incorporating internal controls that prove the assay system is functioning correctly before the test compound's data is even analyzed.
Protocol A: Mammalian In Vitro Apoptosis & Mitochondrial Stress Assay
Rationale: Because quinoline derivatives induce liver damage via ER stress and mitochondrial dysfunction[6], HepG2 cells are the ideal model. We utilize JC-1 dye and Annexin V to map the causal chain from mitochondrial depolarization to apoptosis.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in a 6-well plate at a density of
3×105
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Exposure: Treat cells with 2-(4-Benzyloxyphenoxy)quinoline at varying concentrations (e.g., 5, 10, 20 µM).
Self-Validation Control: Include a vehicle control (0.1% DMSO) and a positive control (10 µM Rapamycin for mTOR inhibition validation).
Incubation: Incubate for 48 hours.
Harvest & Staining: Trypsinize cells, wash twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
Mitochondrial Assessment: In a parallel set of wells, incubate cells with 2 µM JC-1 dye for 30 minutes at 37°C to measure mitochondrial membrane potential (
ΔΨm
).
Flow Cytometry: Analyze within 1 hour. A shift from red to green fluorescence in the JC-1 assay validates mitochondrial stress, confirming the upstream mechanism of the Annexin V+ apoptotic cells.
Protocol B: Non-Mammalian Zebrafish Embryo Acute Toxicity Test (ZFET)
Rationale: Zebrafish share highly conserved liver-associated genes with humans, and their primary liver morphogenesis is completed by 48 hours post-fertilization (hpf)[6]. Their transparency allows for real-time tracking of quinoline-induced teratogenicity without sacrificing the subject[3][5].
Step-by-Step Methodology:
Embryo Collection: Collect fertilized Danio rerio embryos. Select healthy embryos at the shield stage (~6 hpf) using a stereomicroscope.
Plate Setup: Place one embryo per well in a 24-well plate containing 2 mL of E3 embryo medium.
Dosing: Expose embryos to 2-(4-Benzyloxyphenoxy)quinoline at concentrations ranging from 1 mg/L to 40 mg/L.
Self-Validation Control: Include a negative control (E3 medium + 0.1% DMSO) which must show >90% survival at 96 hpf for the assay to be valid. Include a reference toxicant (e.g., 3,4-dichloroaniline at 4 mg/L) to validate batch sensitivity.
Incubation & Observation: Incubate at 28.5°C on a 14h light/10h dark cycle.
Morphological Scoring: At 24, 48, 72, and 96 hpf, observe under an inverted microscope. Score for four apical endpoints:
Coagulation of fertilized eggs (Mortality).
Lack of somite formation.
Non-detachment of the tail.
Lack of heartbeat (recorded at 96 hpf).
Data Synthesis: Calculate the LC₅₀ using Probit analysis. Document sub-lethal teratogenic effects (pericardial edema, bent spine) which are distinct hallmarks of phenoxyquinoline toxicity[3].
Conclusion
When evaluating 2-(4-Benzyloxyphenoxy)quinoline, relying on a single biological model is insufficient. Mammalian in vivo models often suggest a benign profile due to rapid metabolic clearance, yet in vitro mammalian assays and in vivo zebrafish models reveal potent mTOR/kinase inhibition leading to mitochondrial apoptosis and severe developmental teratogenicity. By employing the self-validating, cross-model protocols outlined above, researchers can accurately map the therapeutic window and off-target liabilities of novel quinoline derivatives.
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds like 2-(4-Benzyloxyphenoxy)quinoline requires more than just following a checklist—it demands a mechanistic understanding of the...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling complex heterocyclic compounds like 2-(4-Benzyloxyphenoxy)quinoline requires more than just following a checklist—it demands a mechanistic understanding of the compound's chemical behavior and environmental impact. Proper disposal is not merely a regulatory hurdle; it is a fundamental component of scientific integrity, laboratory safety, and environmental stewardship.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of 2-(4-Benzyloxyphenoxy)quinoline.
Mechanistic Rationale for Disposal Protocols
Quinoline and its derivatives have been extensively evaluated as potential carcinogens and are known to cause DNA damage and alter cell reproduction[1]. The US Environmental Protection Agency (EPA) has established strict human carcinogen potency factors for quinoline compounds under the Resource Conservation and Recovery Act (RCRA)[2]. Furthermore, these compounds exhibit significant environmental persistence—particularly in soil and water matrices—and are highly toxic to aquatic life[1].
The addition of the benzyloxyphenoxy moiety to the quinoline ring increases the molecule's lipophilicity, which raises its bioaccumulation potential and alters its solubility profile compared to unsubstituted quinoline. Because of these factors, drain disposal, uncontrolled evaporation, or standard landfilling is strictly prohibited[3]. The molecular stability of the aromatic quinoline system necessitates high-temperature incineration to ensure complete thermal destruction and prevent environmental contamination[4].
Regulatory Context (Singapore Operations)
For laboratories operating within Singapore, all chemical waste management must strictly adhere to the National Environment Agency (NEA) regulations regarding Toxic Industrial Waste (TIW) and the Ministry of Manpower (MOM) safety directives[5]. 2-(4-Benzyloxyphenoxy)quinoline must be classified, segregated, and collected exclusively by a licensed NEA toxic waste collector[5].
Quantitative Hazard & Physicochemical Profile
To inform our handling strategies, the following table summarizes the mechanistic implications of the compound's properties based on structural analogs within the quinoline family.
Hazard Category
Mechanistic Implication
Handling & Disposal Directive
Carcinogenicity / Mutagenicity
Quinoline rings can intercalate DNA and alter cell reproduction[1].
Mandates high-temperature incineration[4]; absolute prohibition of drain disposal[3].
Aquatic Toxicity
High persistence in water/sediment; resists rapid biodegradation[1].
Rinsate must be captured as hazardous liquid waste; zero environmental release[4].
Lipophilicity (Ether Linkage)
The benzyloxyphenoxy group increases solubility in organic solvents and bioaccumulation potential.
Requires segregation into "Organic Liquid" waste; use HDPE containers for solid waste[6].
Thermal Stability
Stable aromatic system requires extreme heat for complete destruction.
Disposal exclusively via licensed hazardous waste incinerators[6].
Step-by-Step Disposal Methodologies
Protocol 1: Solid Waste Segregation and Containment
Causality: Solid particulates pose a severe inhalation and contact risk. Proper containment prevents aerosolization and cross-contamination.
Collection: Gather all unreacted 2-(4-Benzyloxyphenoxy)quinoline powder, contaminated weighing paper, filter papers, pipette tips, and disposable PPE (e.g., nitrile gloves)[4].
Containment: Place the materials into a dedicated, leak-proof, high-density polyethylene (HDPE) solid hazardous waste container[6]. Rationale: HDPE provides excellent chemical resistance against lipophilic organic solids and prevents leaching.
Labeling: Clearly label the container with the chemical name, hazard class (e.g., Toxic/Carcinogen), and the date of first accumulation, in strict accordance with NEA TIW guidelines[5].
Protocol 2: Liquid Waste and Solvent Rinsate Management
Causality: Solvents used to dissolve or clean the compound act as carriers, mobilizing the toxic quinoline derivative and requiring specialized liquid waste streams.
Solvent Compatibility: When cleaning glassware used for synthesizing or transferring the compound, use compatible organic solvents (e.g., acetone or ethanol)[4].
Segregation: Direct the rinsate into a designated "Organic Liquid" hazardous waste container[3].
Crucial Step: If a halogenated solvent (containing F, Cl, Br, or I) was used for the reaction or rinsing, the waste MUST be segregated into a "Halogenated Organic Waste" container. Mixing halogenated and non-halogenated waste can lead to explosive cross-reactions and violates specialized incineration requirements[3][7].
Fume Hood Operation: Perform all liquid transfers within a certified chemical fume hood to mitigate inhalation risks from volatile carrier solvents[7].
Protocol 3: Emergency Spill Response
Causality: Immediate containment neutralizes the risk of the compound migrating into ambient laboratory air or floor drains.
Isolation: Evacuate non-essential personnel. Ensure the responder is wearing full PPE (N95/P100 respirator if dust is present, chemical-resistant gloves, and safety goggles)[4].
Containment: For solid spills, avoid generating dust. Do not sweep. Use damp absorbent pads or a HEPA-filtered vacuum[4]. For liquid solutions, surround the spill with inert absorbent material (e.g., vermiculite or sand)[6].
Decontamination: Wipe the area thoroughly with an appropriate solvent, collecting all used absorbent materials and wipes directly into the solid hazardous waste container[6].
Workflow Visualization
Logical workflow for the safe segregation and disposal of 2-(4-Benzyloxyphenoxy)quinoline waste.
References
[4] Title: Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide
Source: Benchchem
URL: 4
[6] Title: Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals
Source: Benchchem
URL: 6
[3] Title: Safe Laboratory Practices: Handling and Disposing of Organic Substances
Source: HSC Prep
URL: 3
[5] Title: How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs
Source: Reactivo
URL: 5
Personal protective equipment for handling 2-(4-Benzyloxyphenoxy)quinoline
As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not just as a regulatory requirement, but as an exercise in rigorous scientific risk management. 2-(4-Benzyloxyphenoxy)quin...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I approach the handling of specialized heterocyclic compounds not just as a regulatory requirement, but as an exercise in rigorous scientific risk management. 2-(4-Benzyloxyphenoxy)quinoline is a highly valuable scaffold in drug discovery and materials science, merging a bioactive quinoline core with a bulky, lipophilic benzyloxyphenoxy moiety.
However, this structural combination introduces specific occupational hazards. The protocol below is designed as a self-validating system : every safety measure and operational step inherently verifies its own success, ensuring that researchers are protected from acute toxicity, dermal permeation, and environmental contamination.
Mechanistic Hazard Profile & Causality
To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards:
The Quinoline Core: The base quinoline structure is an aromatic nitrogen-containing heterocycle[1]. It is known to be harmful if swallowed or in contact with skin, and acts as a severe eye irritant[2]. Furthermore, quinoline derivatives are highly toxic to aquatic life with long-lasting environmental effects[3].
The Benzyloxyphenoxy Substituent: The addition of this large, non-polar group significantly increases the molecule's partition coefficient (LogP). High lipophilicity enhances the compound's ability to permeate lipid bilayers. Consequently, accidental dermal exposure carries a much higher risk of rapid systemic absorption compared to unsubstituted quinoline.
Physical State: Typically handled as a crystalline solid or powder, this compound introduces severe inhalation risks from aerosolized dust, necessitating strict respiratory and environmental controls[4].
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, standard laboratory PPE is insufficient. The following matrix outlines the quantitative specifications and the scientific rationale for each required piece of equipment.
PPE Category
Specification & Standard
Scientific Rationale
Hand Protection
Double-layered Nitrile (≥0.11 mm thickness) or Neoprene
The benzyloxyphenoxy group acts as a permeation enhancer due to its lipophilicity. Double-gloving prevents breakthrough; if the outer glove is contaminated, it can be shed without exposing the skin[2].
Eye Protection
Snug-fitting chemical safety goggles (ANSI Z87.1)
Quinoline derivatives can cause serious eye damage and severe irritation upon contact with ocular mucosa. Safety glasses with side shields are inadequate for fine powders[3].
Body Protection
Flame-resistant (FR) lab coat, fully buttoned
Prevents particulate accumulation on street clothes. FR material is required because the compound is often dissolved in highly flammable organic solvents during synthesis[5].
Respiratory
Class II Fume Hood (Face velocity: 80–100 fpm)
Mitigates inhalation of aerosolized fine powders. Handling must never occur on an open bench. If a hood is unavailable, an N95/P100 particulate respirator is mandatory[4].
Operational Workflow: Step-by-Step Methodology
This methodology ensures that the handling of 2-(4-Benzyloxyphenoxy)quinoline is tightly controlled from the moment the container is opened until the reaction is sealed.
Phase 1: Preparation and Weighing
Environmental Control: Verify that the chemical fume hood is operational.
Self-Validating Check: Tape a small piece of tissue to the bottom of the sash; it should pull inward steadily. If it flutters erratically, turbulence will aerosolize the powder[3].
Static Mitigation: Highly lipophilic powders carry static charges, leading to dispersion. Use an anti-static bar or zero-stat gun on the weighing spatula and the anti-static weigh boat.
Mass Transfer: Weigh the required mass into a pre-tared, sealable vial.
Self-Validating Check: Cap the vial before removing it from the balance enclosure. If the balance reading fluctuates wildly during weighing, your static mitigation has failed, and micro-aerosolization is actively occurring.
Phase 2: Reaction Assembly
Solvent Introduction: 2-(4-Benzyloxyphenoxy)quinoline is slightly soluble in water but dissolves readily in organic solvents like ethanol, ether, or DMSO[6]. Open the sealed vial only inside the fume hood. Add the solvent slowly down the inner wall of the vial to prevent powder kick-up.
Agitation: Use a magnetic stirrer. Do not manually vortex open tubes, as this generates micro-spills and splashes on the gloves.
Spill Response & Disposal Plan
Because quinoline derivatives are persistent environmental pollutants, disposal and spill response must be handled with extreme prejudice[7].
Spill Containment Protocol:
Solid Spill (Powder): Do not dry-sweep, as this will aerosolize the toxin. Cover the spill with a damp paper towel (using water or a mild surfactant) to suppress dust generation, then carefully scoop the mass into a hazardous waste container[3].
Liquid Spill (In Solvent): Apply a universal chemical absorbent (e.g., vermiculite or sand). Avoid using combustible materials like sawdust[7].
Surface Decontamination: Wash the affected area with a 10% bleach solution or an appropriate organic solvent, followed by soap and water, ensuring all residual lipophilic compound is lifted from the surface[4].
Waste Disposal Plan:
Segregation: Collect all waste in clearly labeled, sealable containers. Do not mix with general aqueous waste, as quinolines are highly toxic to aquatic ecosystems[3].
Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in dedicated solid hazardous waste bins.
Liquid Waste: Route into halogenated or non-halogenated organic waste streams, depending on the reaction solvent. Explicitly label the container: "Toxic Organic Waste - Contains Quinoline Derivatives."
Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 2-(4-Benzyloxyphenoxy)quinoline.
References
Safety Data Sheet - DC Fine Chemicals | DC Fine Chemicals | [Link]